Etomoxiryl-CoA
Beschreibung
Eigenschaften
CAS-Nummer |
124122-91-4 |
|---|---|
Molekularformel |
C36H53ClN7O19P3S |
Molekulargewicht |
1048.3 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carbothioate |
InChI |
InChI=1S/C36H53ClN7O19P3S/c1-35(2,29(47)32(48)40-13-11-25(45)39-14-16-67-34(49)36(19-58-36)12-5-3-4-6-15-57-23-9-7-22(37)8-10-23)18-60-66(55,56)63-65(53,54)59-17-24-28(62-64(50,51)52)27(46)33(61-24)44-21-43-26-30(38)41-20-42-31(26)44/h7-10,20-21,24,27-29,33,46-47H,3-6,11-19H2,1-2H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24-,27-,28-,29+,33-,36?/m1/s1 |
InChI-Schlüssel |
PHKBJONFUQOLOD-GRQKGNIFSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O |
Synonyme |
coenzyme A, etomoxiryl- etomoxir-CoA etomoxiryl-CoA etomoxiryl-coenzyme A |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Etomoxiryl-CoA: A Technical Guide to its Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etomoxir (B15894) is a widely utilized pharmacological agent for the inhibition of mitochondrial long-chain fatty acid β-oxidation (FAO). It functions as a prodrug, undergoing intracellular conversion to its active form, Etomoxiryl-CoA. The primary mechanism of action of this compound is the irreversible, covalent inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix. While a potent tool, it is critical for researchers to recognize that at higher concentrations, Etomoxir exhibits significant off-target effects, primarily through the sequestration of Coenzyme A and inhibition of other mitochondrial proteins. This guide provides an in-depth analysis of its mechanism, quantitative inhibitory data, detailed experimental protocols, and a discussion of its specificity and off-target effects.
Core Mechanism of Action
The inhibitory action of Etomoxir is a two-step process involving intracellular activation followed by irreversible enzyme modification.
2.1 Intracellular Activation to this compound Etomoxir, a cell-permeable ethyl ester, is first hydrolyzed and then activated within the cell. It is converted to its CoA thioester, this compound, by cytosolic long-chain acyl-CoA synthetases (ACSL), the same enzymes that activate fatty acids.[1][2] This conversion is a prerequisite for its inhibitory activity.[1][3]
2.2 Irreversible Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) this compound acts as a potent, irreversible inhibitor of CPT1, an enzyme located on the outer mitochondrial membrane.[4][5][6] CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, a necessary step for their transport into the mitochondrial matrix for β-oxidation.[1][7]
The mechanism of inhibition is a covalent modification of the enzyme.[1][3] this compound contains a highly reactive oxirane (epoxide) ring.[1][2] It is proposed that a nucleophilic residue, likely a serine within the CPT1 active site, attacks and opens this oxirane ring.[1][2] This event forms a stable, covalent adduct between the inhibitor and the enzyme, leading to its irreversible inactivation.[3][8] By blocking CPT1, this compound effectively prevents the mitochondrial uptake and subsequent oxidation of long-chain fatty acids.[6][9]
Quantitative Data: Inhibitory Potency
The inhibitory potency of Etomoxir and its active form, this compound, has been characterized across various models. It is crucial to note that reported values vary significantly depending on the species, tissue type, and experimental conditions.[1]
| Compound | Target | System | Potency (IC₅₀ / EC₅₀) | Reference(s) |
| rac-Etomoxir | CPT1 | Rat Liver, Heart, Muscle Mitochondria | 5 - 20 nmol/L | [6] |
| This compound | CPT (general) | Rat Liver Mitochondria | IC₅₀ = 0.7 µM | [10] |
| Etomoxir | Palmitoyl CoA-driven Respiration | Permeabilized HepG2, A549, BMDM cells | Nanomolar EC₅₀ values | [4] |
| This compound | Carnitine Acyltransferases | Purified Enzymes | Low micromolar range | [11] |
Note: The variability in potency highlights the importance of determining an effective, on-target concentration for each specific experimental model to avoid off-target effects.
Signaling Pathway and Point of Inhibition
This compound intervenes at the committed step of long-chain fatty acid oxidation. By inhibiting CPT1, it prevents the formation of acylcarnitine, thereby halting the entire downstream pathway of β-oxidation and the subsequent production of Acetyl-CoA for the TCA cycle.
Off-Target Effects and Considerations
While Etomoxir is a specific inhibitor of CPT1 at low concentrations (e.g., < 5 µM), higher concentrations, often used in literature (40-200 µM), are associated with significant off-target effects that can confound experimental interpretation.[4][12]
-
Coenzyme A (CoA) Sequestration : The enzymatic conversion of the Etomoxir prodrug into this compound consumes free intracellular CoA.[4] At high concentrations, this can lead to a substantial depletion of the cellular CoA pool, disrupting numerous other CoA-dependent metabolic pathways.[4][13][14]
-
Inhibition of Mitochondrial Respiratory Chain : High concentrations of Etomoxir have been shown to directly inhibit Complex I of the electron transport chain, an effect independent of its action on CPT1.[6][7]
-
Promiscuous Binding : Recent chemoproteomic studies have revealed that Etomoxir is not specific for CPT1 and can covalently bind to a wide array of proteins involved in fatty acid transport and metabolism throughout the cell.[3][15]
-
Oxidative Stress : In some cell types, such as T cells, Etomoxir can induce severe oxidative stress at commonly used concentrations.[12]
Experimental Protocols
6.1 Measurement of CPT1-Mediated Respiration in Permeabilized Cells
This protocol provides a method to directly assess CPT1 activity by measuring oxygen consumption rates (OCR) in cells where the plasma membrane has been permeabilized, allowing for the direct delivery of substrates to the mitochondria. This example is adapted for use with a Seahorse XF Analyzer.[4][16]
Materials:
-
Seahorse XF Analyzer and consumables (cartridge, plates)
-
Permeabilization Agent: Digitonin or Saponin
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, adjusted to pH 7.2
-
Substrates: Palmitoyl-CoA, L-Carnitine, Malate, ADP
-
Inhibitors: Etomoxir, Oligomycin, FCCP, Rotenone/Antimycin A
Methodology:
-
Cell Culture : Seed adherent cells in a Seahorse XF cell culture plate and allow them to reach the desired confluency.
-
Pre-treatment (Optional) : To measure the effect of Etomoxir, pre-treat cells with the desired concentration of Etomoxir (e.g., 3 µM for specific CPT1 inhibition) for a defined period (e.g., 60 minutes) before the assay.[4][7]
-
Permeabilization :
-
Wash cells with MAS.
-
Add MAS containing a titrated concentration of a permeabilizing agent (e.g., Saponin) and the substrates for CPT1-independent respiration (e.g., malate).
-
Incubate for a short period (5-10 minutes) at 37°C. This permeabilizes the plasma membrane while leaving mitochondrial membranes intact.
-
-
Seahorse XF Assay :
-
Place the cell plate in the Seahorse analyzer.
-
Injection 1 : Inject Palmitoyl-CoA and L-Carnitine to initiate CPT1-dependent respiration. The resulting increase in OCR reflects CPT1 activity.
-
Injection 2 : Inject ADP to stimulate ATP synthesis (State 3 respiration).
-
Injection 3 : Inject Oligomycin to inhibit ATP synthase, revealing proton leak.
-
Injection 4 : Inject FCCP to uncouple the mitochondria and measure maximal respiration.
-
Injection 5 : Inject Rotenone & Antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis : Calculate CPT1-dependent respiration by comparing the OCR before and after the injection of Palmitoyl-CoA and L-Carnitine. Compare rates between control and Etomoxir-treated cells to determine the degree of inhibition.
Conclusion
This compound is the active metabolite responsible for the irreversible covalent inhibition of CPT1, the gatekeeper of mitochondrial long-chain fatty acid oxidation. Its mechanism involves the nucleophilic opening of its oxirane ring by an active site residue on the enzyme. While it is an invaluable tool for studying FAO, its use requires careful consideration of concentration-dependent off-target effects, including CoA sequestration and inhibition of the respiratory chain. For rigorous and reproducible results, it is imperative that researchers validate the on-target efficacy of Etomoxir at the lowest effective concentration within their specific experimental system.
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomoxir - Wikipedia [en.wikipedia.org]
- 7. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound on different carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Activation of Etomoxir: A Technical Guide to the Formation of Etomoxiryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomoxir, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), has been a cornerstone in the study of fatty acid oxidation. However, its inhibitory action is not direct. Etomoxir is a prodrug that requires intracellular activation to its CoA thioester, Etomoxiryl-CoA, to exert its biological effect. This technical guide provides an in-depth exploration of the biochemical pathway responsible for this conversion, detailing the enzymatic machinery, reaction kinetics, and methodologies for its study. A comprehensive understanding of this activation process is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting fatty acid metabolism.
The Bioactivation Pathway of Etomoxir
The conversion of Etomoxir to its active form, this compound, is a critical intracellular process catalyzed by the enzyme long-chain acyl-CoA synthetase (ACSL) .[1][2] This enzymatic reaction is analogous to the activation of long-chain fatty acids, where a thioester bond is formed with Coenzyme A (CoA).
The reaction proceeds in a two-step mechanism requiring adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺) as essential cofactors.[1] In the first step, Etomoxir reacts with ATP to form an Etomoxiryl-adenylate intermediate and pyrophosphate (PPi). Subsequently, the sulfhydryl group of Coenzyme A attacks the acyl-adenylate intermediate, displacing AMP and forming the final product, this compound.
This activation is a prerequisite for the inhibition of CPT1, as Etomoxir itself has no significant affinity for the enzyme.[2][3] The resulting this compound acts as a potent, irreversible inhibitor of CPT1, effectively blocking the entry of long-chain fatty acids into the mitochondria for β-oxidation.[2]
It is also important to note that this compound can be further metabolized by CPT1 to form Etomoxir-carnitine.[1][4] This reaction, while demonstrating the interaction of the active metabolite with its target enzyme, also represents a potential off-target effect and a route of metabolic inactivation.
Quantitative Data
While extensive research has been conducted on the inhibitory effects of Etomoxir on CPT1, specific kinetic parameters for the activation of Etomoxir by long-chain acyl-CoA synthetase are not widely reported in the literature. However, studies on the general activity of ACSL with various fatty acid substrates provide a basis for understanding the enzymatic process. The synthesis of long-chain acyl-CoAs typically follows Michaelis-Menten kinetics.
| Parameter | Value | Substrate | Enzyme Source | Reference |
| IC₅₀ for CPT1 Inhibition | 0.01 – 0.70 µM | This compound | Various | [5] |
| Saturating Substrate Concentration (for fatty acids) | ~12.8 µM | Palmitic acid, Linoleic acid, etc. | Rat liver nuclei |
Experimental Protocols
Enzymatic Synthesis and Quantification of this compound
This protocol describes the in vitro synthesis of this compound using a source of long-chain acyl-CoA synthetase and its subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Etomoxir
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Source of long-chain acyl-CoA synthetase (e.g., isolated mitochondria, microsomal fraction, or purified enzyme)
-
Acetonitrile (ACN)
-
2-propanol
-
Heptadecanoyl-CoA (internal standard)
-
Ultrapure water
-
LC-MS/MS system with a C8 or C18 reverse-phase column
Procedure:
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
0.7 mM Coenzyme A
-
Desired concentration of Etomoxir (e.g., 1-100 µM)
-
Source of ACSL (e.g., 50 µg of mitochondrial protein)
-
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 5 volumes of ice-cold acetonitrile.
-
Add the internal standard (heptadecanoyl-CoA) to each sample.
-
Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any insoluble debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a C8 or C18 reverse-phase column.
-
Employ a binary gradient elution with a mobile phase consisting of:
-
Solvent A: 15 mM ammonium hydroxide in water
-
Solvent B: 15 mM ammonium hydroxide in acetonitrile
-
-
Develop a gradient to effectively separate this compound from other components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined empirically but will be based on its molecular weight and fragmentation pattern.
-
-
Conclusion
The conversion of Etomoxir to this compound by long-chain acyl-CoA synthetase is a fundamental step in its mechanism of action. This technical guide has outlined the biochemical pathway, highlighted the need for further quantitative analysis of the enzymatic kinetics, and provided a detailed protocol for the in vitro study of this process. A thorough understanding of this bioactivation is paramount for researchers in the fields of metabolism, pharmacology, and drug development to ensure the robust design and interpretation of studies involving this widely used CPT1 inhibitor. Further investigation into the specific kinetic parameters of ACSL for Etomoxir will provide valuable insights into the efficiency of its activation and its potential for tissue-specific effects.
References
- 1. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Etomoxiryl-CoA in the Inhibition of Carnitine Palmitoyltransferase 1 (CPT1): An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO), a critical pathway for cellular energy homeostasis. Etomoxir (B15894), a well-characterized inhibitor of CPT1, has been an invaluable pharmacological tool for elucidating the roles of FAO in various physiological and pathological contexts. This technical guide provides a detailed examination of the mechanism by which Etomoxir's active form, Etomoxiryl-CoA, irreversibly inhibits CPT1. We present a consolidation of quantitative inhibitory data, detailed experimental protocols for assessing CPT1 inhibition, and visualizations of the underlying molecular and cellular pathways. This document serves as a comprehensive resource for professionals engaged in metabolic research and therapeutic development targeting fatty acid metabolism.
Introduction: The Central Role of CPT1 in Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation is a pivotal metabolic process that provides a significant source of ATP, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver.[1][2][3] The entry of long-chain fatty acids into the mitochondrial matrix for oxidation is tightly regulated by the carnitine shuttle. Carnitine Palmitoyltransferase 1 (CPT1), an enzyme embedded in the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines.[4][5] This reaction is the committed step for their subsequent transport into the mitochondria and is a primary site of regulation for the entire FAO pathway.[5][6][7][8] Three isoforms of CPT1 exist with distinct tissue distributions: CPT1A (liver), CPT1B (muscle, heart), and CPT1C (brain).[5]
Etomoxir and the Formation of this compound
Etomoxir is a prodrug that, once inside the cell, is converted to its active form, this compound, by long-chain acyl-CoA synthetases (ACSL).[5][9] This bioactivation is a critical step, as this compound, not Etomoxir itself, is the molecule that directly interacts with and inhibits CPT1.[5][10][11]
Caption: Bioactivation of Etomoxir to this compound.
Mechanism of Irreversible CPT1 Inhibition
This compound acts as a potent, irreversible inhibitor of CPT1.[10][12] Its structure, particularly the oxirane (epoxide) ring, is key to its inhibitory mechanism.[5][9][11] this compound covalently binds to the active site of the CPT1 enzyme.[5][11] This occurs via a nucleophilic attack from a crucial amino acid residue within the CPT1 active site on one of the carbon atoms of the oxirane ring, leading to the ring-opening and the formation of a stable, covalent bond.[5][9][13] This covalent modification permanently inactivates the enzyme, thereby blocking the entry of long-chain fatty acids into the mitochondria.[5]
Caption: Covalent modification and inactivation of CPT1.
Quantitative Data on CPT1 Inhibition by Etomoxir
The inhibitory potency of Etomoxir varies depending on the CPT1 isoform, species, and experimental conditions. It is crucial to note that high concentrations of Etomoxir (>10 µM) can exhibit off-target effects, including inhibition of the electron transport chain and disruption of CoA homeostasis, necessitating careful dose selection in experimental designs.[14][15][16][17][18]
Table 1: Inhibitory Potency (IC₅₀) of Etomoxir on CPT1 Activity
| CPT1 Isoform | Species/Tissue Source | Assay Condition | IC₅₀ | Reference |
| CPT1A | Rat Hepatocytes | Inhibition of fatty acid synthesis | 2 µM | [19] |
| CPT1A | Permeabilized HepG2 cells | Palmitoyl-CoA-driven respiration | ~30 nM | [10] |
| CPT1B | Murine Heart Mitochondria | Acylcarnitine production | 1.4 µM | [5] |
| CPT1A/B | Bone Marrow-Derived Macrophages | Palmitoyl-CoA-driven respiration | ~50 nM | [10] |
Table 2: Kinetic Parameters of CPT1 Inhibition
| Parameter | Enzyme Source | Value | Conditions | Reference |
| Inhibition Type | CPT1 | Irreversible | Covalent modification | [10][12] |
| Active Inhibitor | CPT1 | This compound | Intracellular conversion | [5][10] |
Experimental Protocols
CPT1 Activity Assay in Isolated Mitochondria (Radiometric Method)
This protocol measures the forward reaction of CPT1 by quantifying the formation of radiolabeled palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled L-carnitine.
A. Materials & Reagents
-
Isolated mitochondria (from tissue or cultured cells)
-
Mitochondrial Incubation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2
-
Assay Buffer: 20 mM HEPES, 1 mM EGTA, 220 mM sucrose, 40 mM KCl, 0.1 mM DTNB, 1.3 mg/ml fatty acid-free BSA, pH 7.4
-
Substrates: Palmitoyl-CoA, L-[³H]carnitine
-
Inhibitor: Etomoxir dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution: 1 M HCl (ice-cold)
-
Extraction Solvent: 1-Butanol (B46404)
-
Scintillation cocktail and counter
B. Procedure
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue or cells using differential centrifugation.[20] Determine protein concentration using a standard method (e.g., BCA assay).
-
Pre-incubation with Inhibitor: In a microcentrifuge tube, pre-incubate mitochondrial protein (e.g., 50 µg) with varying concentrations of Etomoxir or vehicle control for 15-30 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mix containing palmitoyl-CoA (final concentration ~40-50 µM) and L-[³H]carnitine (final concentration ~100-500 µM).
-
Incubation: Incubate the reaction for 5-15 minutes at 37°C. The time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding ice-cold 1 M HCl.
-
Product Extraction: Add 1-butanol to the tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled product, [³H]palmitoylcarnitine, will partition into the upper butanol phase.
-
Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate CPT1 activity (nmol/min/mg protein) and plot percent inhibition against the logarithm of Etomoxir concentration to determine the IC₅₀ value.
Caption: Workflow for a radiometric CPT1 activity assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a compound (e.g., Etomoxir) directly binds to its intended target (CPT1) in a physiological, cellular context.[21][22][23] The principle is that ligand binding stabilizes the target protein, increasing its thermal denaturation temperature.[22]
A. Materials & Reagents
-
Intact cells (adherent or suspension)
-
Etomoxir
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Thermal cycler or heating blocks
-
High-speed centrifuge
-
Reagents for protein quantification (e.g., SDS-PAGE, Western blot)
-
Primary antibody specific for CPT1
-
Secondary antibody (HRP-conjugated) and chemiluminescence substrate
B. Procedure
-
Compound Treatment: Treat intact cells with Etomoxir or vehicle control for a defined period to allow for cellular uptake and target binding.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells by a suitable method (e.g., three rapid freeze-thaw cycles using liquid nitrogen).
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured CPT1) from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of CPT1 protein at each temperature point using SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CPT1 against temperature. A rightward shift in the melting curve for Etomoxir-treated cells compared to the vehicle control indicates target engagement.
Cellular Consequences and Affected Signaling Pathways
Inhibition of CPT1 by this compound blocks FAO, leading to significant metabolic reprogramming and downstream signaling effects. The cell shifts its energy production from fatty acids to glucose oxidation.[4][12] This metabolic switch can activate AMP-activated protein kinase (AMPK) due to altered cellular energy status (AMP/ATP ratio). Furthermore, blocking FAO can lead to the accumulation of cytosolic long-chain acyl-CoAs, which can have various cellular effects, including the generation of reactive oxygen species (ROS) and lipotoxicity.[1]
Caption: Key signaling consequences of CPT1 inhibition.
Conclusion and Future Directions
This compound's mechanism as an irreversible, covalent inhibitor of CPT1 has established it as a cornerstone tool in metabolic research. The quantitative data and experimental protocols provided herein offer a practical guide for its application. While off-target effects at high concentrations require careful consideration, its use has been instrumental in demonstrating the therapeutic potential of targeting CPT1 in diseases ranging from heart failure and type 2 diabetes to various cancers.[4][7][8][24] Future research will continue to refine our understanding of CPT1's role in health and disease, driving the development of next-generation, isoform-specific CPT1 inhibitors with improved therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 9. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. PHDs/CPT1B/VDAC1 axis regulates long-chain fatty acid oxidation in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 24. Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target - PubMed [pubmed.ncbi.nlm.nih.gov]
Etomoxiryl-CoA and the Fatty Acid Oxidation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Etomoxiryl-CoA, a potent inhibitor of the fatty acid oxidation (FAO) pathway. We will delve into its mechanism of action, its utility as a research tool, and the critical considerations regarding its off-target effects. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid in the design and interpretation of studies in cellular metabolism and drug development.
Introduction to Fatty Acid Oxidation and its Regulation
Fatty acid oxidation is a crucial catabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. This pathway is particularly vital in tissues with high energy demands, such as the heart and skeletal muscle. The entry of long-chain fatty acids into the mitochondria for β-oxidation is the rate-limiting step of this process and is tightly regulated by the carnitine shuttle system. Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, is the key regulatory enzyme of this shuttle, catalyzing the conversion of long-chain acyl-CoAs to acylcarnitines.
Etomoxir (B15894) and this compound: Mechanism of Action
Etomoxir is a widely used small molecule inhibitor of FAO. It functions as a prodrug that is converted intracellularly to its active form, this compound.[1][2] this compound is a potent and irreversible inhibitor of CPT1.[3] The mechanism of inhibition involves the covalent modification of the CPT1 enzyme by the oxirane ring of this compound, leading to its inactivation.[4] This blockage of CPT1 prevents the transport of long-chain fatty acids into the mitochondrial matrix, thereby inhibiting their subsequent β-oxidation.[5][6]
Signaling Pathway of CPT1 Inhibition by this compound
The following diagram illustrates the conversion of Etomoxir to this compound and its subsequent irreversible inhibition of CPT1, thereby halting the entry of fatty acids into the mitochondrial matrix for oxidation.
Quantitative Data on Etomoxir and this compound
The potency of Etomoxir is cell-type and species-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Potency of Etomoxir and this compound on CPT1
| Compound | Cell/Tissue Type | Parameter | Value | Reference |
| Etomoxir | Permeabilized HepG2 cells | EC50 | 9.2 nM | [7] |
| Etomoxir | Permeabilized A549 cells | EC50 | Nanomolar range | [3] |
| Etomoxir | Permeabilized BMDMs | EC50 | Nanomolar range | [3] |
| (R)-Etomoxir | Rat hepatocytes | IC50 | ~2000 nM | [8] |
| This compound | Rat heart mitochondria | IC50 | Nanomolar concentrations for CPT1 | [9] |
| This compound | Various carnitine acetyltransferases | IC50 | Low micromolar range | [9] |
Table 2: Effects of Etomoxir on Cellular Respiration
| Cell Type | Etomoxir Concentration | Effect on Oxygen Consumption Rate (OCR) | Notes | Reference |
| BT549 | 10 µM | No significant difference from vehicle control | Effectively blocked ~90% of FAO | [5] |
| BT549 | 200 µM | Significantly impaired mitochondrial respiration | Associated with off-target inhibition of Complex I | [5] |
| Human T cells | 5 µM | No effect on OCR in CPT1A-reduced cells | Effects on metabolism reversed by acetate | [10] |
| Human T cells | 10 µM | Diminished OCR in CPT1A-reduced cells | Suggests CPT1A-independent effects | [10] |
Table 3: Off-Target Effects of High-Concentration Etomoxir
| Off-Target Effect | Concentration | Cell/System | Consequence | Reference |
| Inhibition of Complex I | 200 µM | BT549 cells, isolated mitochondria | Impaired mitochondrial respiration | [5][11] |
| Depletion of intracellular free CoA | 200 µM | IL-4-treated BMDMs | Disrupted macrophage polarization | [1][2][3] |
| Inhibition of adenine (B156593) nucleotide translocase | High concentrations | Macrophages | - | [2][3] |
| Severe oxidative stress | > 5 µM | Proliferating T cells | Acute production of ROS | [4][10] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of FAO and the effects of its inhibitors.
CPT1 Activity Assay in Permeabilized Cells
This protocol allows for the direct measurement of CPT1 activity by providing its substrate, palmitoyl-CoA, to permeabilized cells and measuring the resulting oxygen consumption.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., MAS: 220 mM mannitol, 70 mM sucrose, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2)
-
Substrates: Palmitoyl-CoA, L-carnitine, Malate (B86768)
-
Permeabilizing agent (e.g., digitonin (B1670571) or saponin)
-
Inhibitors: Etomoxir, FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Pre-treatment with Etomoxir: To allow for the conversion of Etomoxir to this compound, pre-treat the cells with various concentrations of Etomoxir for a specified time (e.g., 60 minutes) before permeabilization.[5]
-
Permeabilization: Replace the culture medium with assay medium containing a permeabilizing agent to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Substrate Addition: Add the CPT1 substrates (palmitoyl-CoA and L-carnitine) along with malate to the assay medium.
-
Seahorse XF Analysis: Place the plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
-
FCCP Injection: Inject the uncoupler FCCP to measure the maximal CPT1-driven respiration.
-
Inhibitor Injection: Inject Rotenone and Antimycin A to inhibit mitochondrial respiration and determine the non-mitochondrial oxygen consumption.
-
Data Analysis: Calculate CPT1-dependent respiration by subtracting the OCR after rotenone/antimycin A injection from the OCR after substrate addition. Determine the EC50 of Etomoxir by plotting the inhibition of FCCP-stimulated respiration against the Etomoxir concentration.[7]
Seahorse XF Fatty Acid Oxidation Stress Test
This assay measures the ability of intact cells to oxidize exogenous long-chain fatty acids.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with L-carnitine (e.g., 0.5 mM) and low glucose (e.g., 2.5 mM)
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Etomoxir (4 µM final concentration is often recommended for specific CPT1 inhibition)[12]
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Medium Exchange: One hour before the assay, wash the cells and replace the culture medium with the prepared Seahorse XF assay medium containing L-carnitine and low glucose. Incubate at 37°C in a non-CO2 incubator.
-
Substrate and Inhibitor Addition: Just before starting the assay, add the Palmitate-BSA FAO substrate to the appropriate wells. For inhibitor control wells, add Etomoxir.[13][14]
-
Seahorse XF Analysis:
-
Measure the basal OCR.
-
Inject Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
-
Inject FCCP to uncouple the mitochondria and measure the maximal respiratory capacity.
-
Inject Rotenone and Antimycin A to shut down mitochondrial respiration.
-
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. The reliance on FAO is determined by the degree to which Etomoxir reduces the OCR, both at baseline and under maximal respiration.[12][15]
Experimental Workflow for Assessing Etomoxir's Effects
The following diagram outlines a typical experimental workflow to characterize the on-target and off-target effects of Etomoxir.
Critical Considerations and Off-Target Effects
While Etomoxir is a valuable tool, interpreting data from its use requires caution, especially at higher concentrations. Numerous studies have highlighted significant off-target effects that can confound results.[3][5]
-
Inhibition of Mitochondrial Complex I: At concentrations around 200 µM, Etomoxir has been shown to inhibit Complex I of the electron transport chain, independent of its effect on CPT1.[5][11] This can lead to a general suppression of mitochondrial respiration that is not specific to FAO.
-
Depletion of Coenzyme A: The conversion of Etomoxir to this compound consumes cellular Coenzyme A (CoA).[1] At high concentrations of Etomoxir, this can lead to a significant depletion of the free CoA pool, impacting numerous other CoA-dependent metabolic pathways.[2][3]
-
Other Off-Target Interactions: Etomoxir has been reported to bind to a wide array of proteins involved in fatty acid metabolism and transport, suggesting its effects may not be limited to CPT1.[16]
Due to these off-target effects, it is crucial to use the lowest effective concentration of Etomoxir and to validate findings with genetic approaches, such as CPT1 knockdown or knockout, to confirm that the observed phenotype is indeed a consequence of FAO inhibition.[17]
Conclusion
This compound is a potent and irreversible inhibitor of CPT1, making it an invaluable tool for studying the role of fatty acid oxidation in various biological contexts. However, researchers and drug development professionals must be acutely aware of its dose-dependent off-target effects, including the inhibition of Complex I and the depletion of cellular CoA. By employing carefully designed experiments, utilizing appropriate concentrations, and corroborating findings with genetic models, the scientific community can continue to leverage Etomoxir to unravel the complexities of cellular metabolism and its implications for health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomoxir, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Effect of this compound on different carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Intracellular Synthesis and Activity of Etomoxiryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomoxir (B15894), a potent inhibitor of fatty acid oxidation, has been a valuable tool in metabolic research for decades. Its activity is contingent upon its intracellular conversion to the active metabolite, Etomoxiryl-CoA. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, its mechanism of action as a covalent inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), and the downstream metabolic consequences of its formation, including the off-target effect of Coenzyme A (CoA) sequestration. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to serve as a critical resource for researchers in metabolism, drug development, and related fields.
Introduction
Etomoxir is a prodrug that requires intracellular activation to exert its inhibitory effects on mitochondrial fatty acid β-oxidation (FAO). The active form, this compound, is a potent and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in FAO.[1] By understanding the intricacies of this compound synthesis and its molecular interactions, researchers can more effectively utilize etomoxir as a research tool and better interpret its physiological effects. This guide delves into the core aspects of this compound metabolism, providing the necessary technical details for its study and application.
Intracellular Synthesis of this compound
The conversion of etomoxir to this compound is a critical activation step mediated by cellular enzymes.
The Role of Acyl-CoA Synthetases
The synthesis of this compound is catalyzed by long-chain acyl-CoA synthetases (ACSLs), the same family of enzymes responsible for activating long-chain fatty acids.[2][3] This enzymatic reaction involves the thioesterification of the carboxylic acid group of etomoxir with Coenzyme A (CoA), a process that requires ATP and magnesium ions (Mg²⁺).[3][4]
The general reaction is as follows:
Etomoxir + CoA + ATP <-> this compound + AMP + PPi
While it is established that ACSLs mediate this conversion, specific kinetic parameters (Km and Vmax) for etomoxir with different ACSL isoforms are not extensively reported in the literature, representing a knowledge gap in the field.
Caption: Intracellular conversion of etomoxir to its active form, this compound.
Mechanism of Action: Inhibition of CPT-1
This compound acts as a potent, irreversible inhibitor of CPT-1, the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for oxidation.
Covalent Modification of CPT-1
This compound functions as a suicide inhibitor of CPT-1. The oxirane ring of this compound is the key reactive moiety that covalently modifies the enzyme, leading to its irreversible inactivation.[2] It is proposed that a nucleophilic residue within the active site of CPT-1 attacks the epoxide, leading to the formation of a stable covalent bond.
Isoform Specificity
Quantitative Data
The following tables summarize the available quantitative data related to the activity of etomoxir and its impact on cellular metabolism.
| Parameter | Cell Type/System | Value | Reference(s) |
| IC50 (Etomoxir) | CPT-1a and CPT-1b | 0.01 – 0.70 µM | [5] |
| EC50 (Etomoxir) | Permeabilized HepG2 cells (FCCP-stimulated, palmitoyl (B13399708) CoA-driven respiration) | 9.2 nM | [4] |
| EC90 (Etomoxir) | Inhibition of alternative macrophage activation | < 3 µM | [5] |
Table 1: Potency of Etomoxir in Inhibiting CPT-1 Activity.
| Condition | Cell Type | Change in Free CoA Levels | Reference(s) |
| 200 µM Etomoxir (20 hr) | IL-4-treated Bone Marrow-Derived Macrophages (BMDMs) | Significant decrease | [5] |
| 200 µM Etomoxir + 500 µM CoA (20 hr) | IL-4-treated BMDMs | Restoration of free CoA levels | [5] |
Table 2: Effect of High-Concentration Etomoxir on Intracellular Free Coenzyme A Levels.
Metabolic Consequences of this compound Synthesis
The intracellular synthesis of this compound has profound effects on cellular metabolism, extending beyond the direct inhibition of FAO.
Inhibition of Fatty Acid Oxidation
The primary and intended consequence of this compound formation is the potent and irreversible inhibition of CPT-1, leading to a blockage of long-chain fatty acid entry into the mitochondria and a subsequent shutdown of β-oxidation.
Sequestration of Coenzyme A
At high concentrations, the enzymatic conversion of etomoxir to this compound can lead to a significant depletion of the intracellular pool of free Coenzyme A (CoA).[2][5] This occurs because the synthesis of this compound consumes CoA, effectively sequestering it in an inactive form. This depletion of free CoA can have widespread off-target effects, impacting numerous CoA-dependent metabolic pathways, including the Krebs cycle, amino acid metabolism, and the synthesis of acetyl-CoA for histone acetylation.[2] Studies have shown that a high concentration of etomoxir (200 µM) can significantly drop intracellular free CoA levels in macrophages, and this effect can be rescued by supplementing the media with exogenous CoA.[5]
Caption: Dual impact of this compound on CPT-1 inhibition and CoA sequestration.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound synthesis and its effects.
Measurement of CPT-1-Mediated Respiration in Permeabilized Cells
This protocol is adapted from Divakaruni et al. (2018) and is designed for use with a Seahorse XF Analyzer to assess CPT-1 activity by measuring oxygen consumption in cells with permeabilized plasma membranes.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cell culture medium
-
Substrates: Palmitoyl-CoA, L-Carnitine, Malate, ADP
-
Inhibitors: Etomoxir, Oligomycin, FCCP, Rotenone, Antimycin A
-
Permeabilization agent (e.g., saponin (B1150181) or digitonin)
-
Assay medium (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2)
Procedure:
-
Cell Culture: Plate cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Pre-treatment with Etomoxir: To allow for the intracellular conversion to this compound, pre-treat the cells with various concentrations of etomoxir for a specified period (e.g., 1-4 hours) before the assay.
-
Permeabilization: Immediately before the assay, replace the culture medium with assay medium containing the permeabilizing agent. Incubate for a short period (e.g., 5-10 minutes) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Seahorse Assay:
-
Load the Seahorse XF cartridge with the desired substrates and inhibitors.
-
Initiate the Seahorse protocol. A typical injection strategy would be:
-
Port A: Palmitoyl-CoA + L-Carnitine + Malate + ADP (to initiate CPT-1 dependent respiration)
-
Port B: Oligomycin (to inhibit ATP synthase and measure proton leak)
-
Port C: FCCP (to uncouple respiration and measure maximal electron transport chain capacity)
-
Port D: Rotenone + Antimycin A (to inhibit Complex I and III and measure non-mitochondrial oxygen consumption)
-
-
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the effect of etomoxir on CPT-1-mediated respiration.
Caption: Experimental workflow for assessing CPT-1 activity in permeabilized cells.
Measurement of Intracellular Coenzyme A Levels
This protocol provides a general framework for the quantification of intracellular free CoA using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell culture supplies
-
Phosphate-buffered saline (PBS)
-
Extraction buffer (e.g., perchloric acid or methanol-based)
-
Derivatizing agent (e.g., monobromobimane (B13751) for fluorescence detection)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)
-
CoA standards
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with etomoxir at various concentrations and for different durations.
-
Cell Harvesting and Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold extraction buffer to the cells and scrape them.
-
Homogenize or sonicate the cell suspension to ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Derivatization (for fluorescence detection):
-
Adjust the pH of the extract to be slightly alkaline.
-
Add the derivatizing agent (e.g., monobromobimane) and incubate in the dark.
-
Stop the reaction by adding an acid.
-
-
HPLC Analysis:
-
Inject the derivatized or underivatized sample onto the HPLC system.
-
Separate the metabolites using an appropriate gradient.
-
Detect and quantify the CoA peak based on the retention time and signal intensity compared to a standard curve.
-
-
Data Normalization: Normalize the CoA amount to the total protein content or cell number of the sample.
Conclusion
The intracellular synthesis of this compound is a prerequisite for the potent inhibition of fatty acid oxidation by etomoxir. This process, catalyzed by acyl-CoA synthetases, not only leads to the irreversible inactivation of CPT-1 but can also have significant off-target effects through the sequestration of the cellular Coenzyme A pool. A thorough understanding of these mechanisms is essential for the accurate interpretation of experimental results obtained using etomoxir and for the development of more specific metabolic inhibitors. This technical guide provides a foundational resource for researchers to delve into the complexities of this compound metabolism and its profound impact on cellular physiology.
References
- 1. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Etomoxiryl-CoA and Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomoxir (B15894) is a widely utilized small-molecule inhibitor for studying mitochondrial fatty acid β-oxidation (FAO). It functions as a prodrug, converted intracellularly to its active form, etomoxiryl-CoA. This guide provides an in-depth analysis of this compound's mechanism of action, its profound effects on mitochondrial metabolism, and the experimental methodologies used to characterize its activity. It details the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the subsequent metabolic shift from fatty acid oxidation to glucose and glutamine utilization, and the critical off-target effects observed at higher concentrations. This document serves as a technical resource, compiling quantitative data, experimental workflows, and a mechanistic overview to aid in the design and interpretation of studies involving this potent metabolic inhibitor.
Mechanism of Action: Irreversible CPT1 Inhibition
Etomoxir itself is inactive. Upon entering the cell, it is converted by acyl-CoA synthetases to its active form, this compound.[1][2] This active metabolite is the primary agent responsible for the inhibition of mitochondrial fatty acid oxidation.
The canonical target of this compound is Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane.[3][4] CPT1 is the rate-limiting enzyme in long-chain fatty acid oxidation, responsible for converting long-chain fatty acyl-CoAs into acylcarnitines, which are then transported into the mitochondrial matrix for β-oxidation.[2]
This compound acts as an irreversible inhibitor of CPT1.[1][3][5] Its structure, particularly the oxirane ring, allows it to form a covalent bond with the enzyme, permanently inactivating it.[2][6] This covalent modification prevents the binding of the natural substrate, long-chain fatty acyl-CoAs, thereby blocking their entry into the mitochondria and halting β-oxidation.[4]
Quantitative Effects on CPT1 and Fatty Acid Oxidation
The potency of this compound is significant, with inhibitory concentrations (IC50) often in the nanomolar to low micromolar range, though this can vary between CPT1 isoforms, species, and cell types.[1][2][7]
| Parameter | Species / System | Value | Reference(s) |
| IC50 (CPT1 Inhibition) | Rat Hepatocytes (CPT1A) | ~2.0 µM | [7] |
| IC50 (CPT1 Inhibition) | Murine Heart Mitochondria | 1.4 µM | [2] |
| EC50 (Respiration) | Permeabilized HepG2 Cells | 9.2 nM | [8] |
| FAO Inhibition | BT549 Cancer Cells (10 µM) | >80% | [9][10] |
| FAO Inhibition | MCF-7 Cancer Cells (~5 µM) | ~76% | [11] |
| FAO Inhibition | T47D Cancer Cells (5-12.5 µM) | ~66% | [11] |
Table 1: Quantitative inhibition data for Etomoxir on CPT1 and Fatty Acid Oxidation (FAO). Values represent the concentration required for 50% inhibition (IC50/EC50) or the observed percentage of FAO inhibition at a given concentration.
Metabolic Consequences of CPT1 Inhibition
By blocking FAO, this compound induces a significant shift in cellular energy metabolism, forcing cells to rely on alternative fuel sources.
-
Inhibition of FAO: The primary effect is the dramatic reduction in the cell's ability to oxidize long-chain fatty acids for energy.[4] This leads to a decrease in FAO-derived acetyl-CoA, FADH₂, and NADH.
-
Metabolic Switch: To compensate for the energy deficit, cells upregulate the metabolism of other substrates, primarily glucose and glutamine.[3][4] This is often referred to as a metabolic switch from fatty acid to glucose oxidation.[3]
-
Impact on Cellular Respiration: The overall effect on mitochondrial respiration, measured as the Oxygen Consumption Rate (OCR), is complex. At low, CPT1-specific concentrations, the impact on basal respiration may be minimal if the cell can successfully compensate with other fuels.[9] However, at higher concentrations, significant off-target effects lead to a marked decrease in mitochondrial function.[9][12]
Off-Target Effects and Concentration Considerations
A critical aspect of using etomoxir is the distinction between on-target CPT1 inhibition and off-target effects, which become prominent at higher concentrations.
-
Low Concentrations (< 5-10 µM): In many cell types, concentrations below 10 µM are sufficient to achieve maximal or near-maximal inhibition of CPT1 and FAO without significantly affecting overall cell proliferation or viability.[9][11][13]
-
High Concentrations (> 20 µM): Concentrations commonly used in past literature (e.g., 100-200 µM) are now known to cause significant off-target effects.[1][9] These include:
-
Complex I Inhibition: Direct inhibition of Complex I of the electron transport chain, leading to impaired mitochondrial respiration.[9][12]
-
CoA Sequestration: The conversion of the prodrug etomoxir to this compound consumes and depletes the intracellular pool of free Coenzyme A, disrupting numerous CoA-dependent metabolic processes.[1][14]
-
Oxidative Stress: High doses can induce the acute production of reactive oxygen species (ROS), leading to severe oxidative stress.[15][16]
-
Other Targets: Etomoxir and its metabolites have been shown to inhibit other enzymes, including adenine (B156593) nucleotide translocase (ANT) and phospholipases A2.[1][17]
-
| Concentration | Primary Effect | Secondary/Off-Target Effects | Reference(s) |
| < 10 µM | Specific, irreversible inhibition of CPT1; >80-90% reduction in FAO. | Minimal impact on overall respiration or cell proliferation. | [9][13] |
| > 20 µM | CPT1 inhibition. | Inhibition of respiratory Complex I; depletion of free CoA pool; induction of severe oxidative stress; inhibition of ANT. | [1][9][15] |
Table 2: Concentration-dependent effects of Etomoxir on mitochondrial metabolism and cellular health.
Methodological Overview: Key Experimental Protocols
Assessing the impact of this compound on mitochondrial metabolism typically involves respirometry assays, often using plate-based technologies like the Seahorse XF Analyzer.
Measuring CPT1-Mediated Respiration in Permeabilized Cells
This protocol allows for the direct measurement of CPT1 activity by providing its specific substrates to cells whose plasma membranes have been selectively permeabilized, making the mitochondria accessible.[18][19][20]
Principle: The plasma membrane is permeabilized with an agent like digitonin, leaving mitochondrial membranes intact. Substrates for CPT1 (e.g., palmitoyl-CoA and carnitine) are added directly to the assay medium. The resulting oxygen consumption is a direct measure of the FAO pathway, starting from CPT1. This allows for precise determination of etomoxir's potency (EC50) and specificity.[8][19]
Brief Protocol Outline:
-
Cell Plating: Seed cells in a Seahorse XF plate and allow them to adhere.[18]
-
Permeabilization: Replace culture medium with a mitochondrial assay buffer (e.g., MAS) containing a permeabilizing agent and respiratory substrates (e.g., palmitoyl-CoA, carnitine, and malate).[1][19]
-
Etomoxir Treatment: Include varying concentrations of etomoxir in the assay medium to generate a dose-response curve.[8]
-
Respirometry: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. FCCP, an uncoupler, is often used to elicit maximal respiration.[8][21]
-
Specificity Control: In parallel wells, measure respiration using substrates that bypass CPT1 (e.g., palmitoylcarnitine, pyruvate (B1213749), or succinate) to confirm that etomoxir's effects are specific to CPT1 at the tested concentration.[1][18]
Seahorse XF Mito Fuel Flex Test
This assay determines how cells utilize different mitochondrial fuels—long-chain fatty acids, glucose (pyruvate), and glutamine—to meet their energy demands under basal conditions.[22][23][24]
Principle: The assay uses a sequential injection of three specific pathway inhibitors to measure the cell's dependency on and flexibility in using each fuel source. The OCR is measured before and after the injection of each inhibitor.
-
Etomoxir: Inhibits CPT1 to block long-chain FAO.[22]
-
UK5099: Inhibits the mitochondrial pyruvate carrier (MPC) to block glucose oxidation.[22]
-
BPTES: Inhibits glutaminase (B10826351) (GLS1) to block glutamine oxidation.[22]
By measuring the drop in OCR after adding an inhibitor, one can quantify the cell's dependency on that specific fuel pathway.
Conclusion and Recommendations
This compound is a potent and irreversible inhibitor of CPT1, making it an invaluable tool for studying the role of fatty acid oxidation in cellular metabolism. However, its utility is critically dependent on using appropriate concentrations.
-
For Specific CPT1 Inhibition: Researchers should use the lowest effective concentration, typically in the range of 0.5 µM to 10 µM, which should be empirically determined for the specific cell type and experimental conditions.[11][15]
-
Data Interpretation: When using concentrations above 10 µM, potential off-target effects, including Complex I inhibition and CoA depletion, must be considered and controlled for.[9][25] Data from studies using high concentrations of etomoxir should be interpreted with caution, as the observed phenotypes may not be solely due to the inhibition of FAO.[1][15]
-
Validation: Genetic approaches, such as siRNA or CRISPR-mediated knockdown/knockout of CPT1, are recommended to validate findings from pharmacological inhibition studies with etomoxir.[3][15]
By adhering to these guidelines, researchers can effectively leverage this compound to dissect the intricate role of mitochondrial fatty acid metabolism in health and disease.
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Item - Mitochondrial respiration and nutrient utilization do not show a dose response to etomoxir because 200 μM etomoxir (EX) has an off-target effect on respiratory complex I. - figshare - Figshare [figshare.com]
- 13. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
- 24. agilent.com [agilent.com]
- 25. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cellular Generation and Use of Etomoxiryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomoxir (B15894) is a widely used small molecule for studying cellular metabolism, specifically fatty acid oxidation (FAO). It is crucial to understand that Etomoxir is a prodrug; upon entering the cell, it is converted by cellular acyl-CoA synthetases into its active metabolite, Etomoxiryl-CoA.[1][2] This active form, this compound, is an irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT-I), the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][3][4]
The cellular effects of Etomoxir are highly dependent on the concentration used. At low micromolar concentrations, Etomoxir specifically inhibits CPT-I, leading to a reduction in FAO.[5][6] However, at high concentrations (typically above 100 µM), significant off-target effects occur, most notably the sequestration and depletion of the intracellular pool of free Coenzyme A (CoA) due to its consumption during the conversion to this compound.[3][7][8] This can lead to broad metabolic disruption independent of CPT-I inhibition. Therefore, careful consideration of experimental goals and appropriate concentration selection are paramount for accurate data interpretation.
Mechanism of Action and Concentration-Dependent Effects
Etomoxir enters the cell and is esterified to this compound. At low concentrations, this primarily leads to the targeted inhibition of CPT-I. At high concentrations, the substantial conversion consumes a significant portion of the cellular Coenzyme A pool, leading to off-target effects.
Caption: Cellular conversion of Etomoxir and its concentration-dependent effects.
Quantitative Data Summary
The selection of an appropriate Etomoxir concentration is critical. The following table summarizes concentrations used in various studies to achieve specific CPT-I inhibition versus those known to cause significant off-target effects.
| Parameter | Concentration | Cell Type / System | Observed Effect | Reference |
| IC₅₀ / EC₅₀ | 0.01 - 0.70 µM | General (CPT-1a/b) | 50% inhibition of CPT-1 activity. | [3] |
| 9.2 nM (EC₅₀) | Permeabilized HepG2 cells | 50% inhibition of FCCP-stimulated, palmitoyl (B13399708) CoA-driven respiration. | [9] | |
| 1.4 µM (IC₅₀) | Intact murine heart mitochondria | 50% inhibition of fatty acid to acylcarnitine conversion. | [1] | |
| Specific FAO Inhibition | 0.5 µM | MCF-7 & T47D cells | Significant decrease in FAO rates. | [5][6] |
| 3 µM | Bone marrow-derived macrophages | On-target concentration with saturable effect on respiration. | [3] | |
| 5 - 12.5 µM | MCF-7 & T47D cells | Maximal inhibition of FAO (66-76%). | [5][6] | |
| 10 µM | BT549 cancer cells | >80% decrease in acylcarnitine species; ~90% reduction in FAO. | [10][11] | |
| Off-Target Effects | > 100 µM | General | Disruption of CoA homeostasis. | [8] |
| 200 µM | Bone marrow-derived macrophages | Significant depletion of intracellular free CoA; inhibition of adenine (B156593) nucleotide translocase. | [3] | |
| 200 µM | BT549 cancer cells | Inhibition of respiratory Complex I; altered nutrient utilization unrelated to FAO. | [10][11] |
Experimental Protocols
Protocol 1: General Protocol for Cellular Treatment with Etomoxir
This protocol provides a general workflow for treating cultured cells with Etomoxir to generate intracellular this compound and inhibit CPT-I.
Materials:
-
Etomoxir (R)-(+)-Etomoxir)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Adherent or suspension cells
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Etomoxir (e.g., 10-100 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Concentration:
-
Determine the desired final working concentration based on the experimental goal (refer to the Quantitative Data Summary table). For specific CPT-I inhibition, a range of 1-10 µM is recommended as a starting point.
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it in complete cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent toxicity.
-
-
Cell Treatment:
-
Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere and stabilize overnight (for adherent cells).
-
Remove the existing medium and replace it with the Etomoxir-containing medium. Include a vehicle control group treated with the same final concentration of DMSO.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for the conversion of Etomoxir to this compound and subsequent CPT-I inhibition. Incubation times can range from 1 hour to 48 hours, depending on the assay and cell type.[10][11][12] A pre-treatment of at least 1 hour is common before metabolic measurements.[10][11]
-
-
Downstream Analysis:
-
After incubation, harvest the cells for the intended downstream analysis (e.g., respirometry, metabolomics, gene expression analysis).
-
Protocol 2: Validation of CPT-I Inhibition via Respirometry in Intact Cells
This protocol uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to confirm that the generated this compound is effectively inhibiting FAO.
Materials:
-
Seahorse XF Analyzer and associated consumables (culture plates, cartridges)
-
Cells treated with Etomoxir or vehicle control (from Protocol 1)
-
Seahorse XF Base Medium
-
Substrates: Glucose, Glutamine, Sodium Pyruvate
-
Fatty Acid Substrate: Palmitate-BSA conjugate or other long-chain fatty acid
-
Mitochondrial Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.
-
Etomoxir Pre-treatment: One hour prior to the assay, replace the culture medium with assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate) containing the desired concentration of Etomoxir or a vehicle control. Incubate the plate in a CO₂-free incubator at 37°C for 1 hour.[10][11]
-
Assay Setup: During the pre-treatment, hydrate (B1144303) the sensor cartridge and load it with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
-
Measurement: Place the cell culture plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The analyzer will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data. In cells where FAO is a significant source of energy, treatment with Etomoxir (and thus the generation of this compound) should lead to a decrease in basal and maximal respiration compared to the vehicle control.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the effects of Etomoxir.
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 12. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the Effective Concentration of Etomoxiryl-CoA in vitro
Introduction
Etomoxir is a widely utilized small molecule inhibitor in metabolic research, primarily targeting the pathway of mitochondrial long-chain fatty acid β-oxidation (FAO). It is crucial for researchers to understand that Etomoxir itself is a pro-drug. Upon entering the cell, it is converted by cellular acyl-CoA synthetases into its active form, Etomoxiryl-CoA.[1][2] This active metabolite is a potent, irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the rate-limiting step of FAO: the transport of long-chain fatty acids into the mitochondrial matrix.[1][3]
Mechanism of Action
This compound contains an oxirane ring that covalently modifies CPT1, leading to its irreversible inhibition.[1][2] CPT1 is located on the outer mitochondrial membrane and exists in three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[1] By inhibiting CPT1, this compound effectively blocks the entry of long-chain fatty acyl-CoAs into the mitochondria, thus halting their oxidation for energy production.[1] This forces a metabolic shift towards glucose oxidation.[1]
Determining the Effective Concentration
The effective concentration of this compound for inhibiting CPT1 is in the nanomolar range.[4][5] However, the concentration of the pro-drug Etomoxir required to achieve this effect in cell culture is typically in the low micromolar range. It is critical to use the lowest effective concentration to ensure specific inhibition of CPT1, as high concentrations of Etomoxir are associated with significant off-target effects.[4][6]
A primary off-target effect observed at high concentrations (e.g., >100 µM of Etomoxir) is the depletion of the intracellular pool of free Coenzyme A (CoA).[4][7] This occurs because the conversion of the excess pro-drug sequesters a substantial amount of CoA into this compound, disrupting cellular CoA homeostasis and impacting numerous other metabolic pathways.[4][6] Therefore, concentrations of Etomoxir that far exceed the EC90 for CPT1 inhibition (less than 3 µM) should be avoided to ensure that the observed biological effects are specifically due to the inhibition of FAO.[4][7] Recent studies also indicate that Etomoxir may bind promiscuously to a wide array of proteins involved in fatty acid metabolism, further complicating the interpretation of data obtained using high concentrations.[8]
For most in vitro cell-based assays, an Etomoxir concentration range of 3-5 µM is often sufficient to achieve maximal and specific inhibition of CPT1 without inducing major off-target effects.[4] However, the optimal concentration can vary significantly between cell types and species. For instance, human CPT1 is approximately 100-fold more sensitive to Etomoxir than rat CPT1.[1][2] Therefore, it is imperative to perform a dose-response curve to determine the optimal concentration for each specific experimental system.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the reported inhibitory concentrations (IC50) or effective concentrations (EC50) of Etomoxir or its active form, this compound, against CPT1 from various studies.
| Compound | Target | Reported Value | Cell/Tissue Type | Assay Method | Reference |
| This compound | CPT1a, CPT1b | IC50 = 0.01 - 0.70 µM | General | Enzymatic Assay | [4][5] |
| Etomoxir | CPT1 | EC50 = 9.2 nM | Permeabilized HepG2, A549, BMDMs | Respirometry (Palmitoyl-CoA-driven) | [4][9] |
| Etomoxir | CPT1 | EC90 < 3 µM | Macrophages | General | [4][7] |
| This compound | Short-chain acyltransferases | IC50 = low µM range | Purified enzymes | Enzymatic Assay | [10] |
| Etomoxir | CPT1 | Effective Conc. = 3-5 µM | Macrophages, T-cells | Cell-based assays | [4][5][6] |
Note: The distinction between Etomoxir (pro-drug) and this compound (active form) is critical. EC50/IC50 values for this compound are typically much lower than the concentrations of Etomoxir needed in cell culture to achieve the same level of inhibition, due to cellular uptake and enzymatic conversion.
Experimental Protocol: Determining Etomoxir EC50 via Respirometry
This protocol details a method to determine the effective concentration of Etomoxir required to inhibit CPT1-mediated respiration in permeabilized cells using a Seahorse XF Analyzer. This approach directly measures the metabolic consequence of CPT1 inhibition.[4][11]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Etomoxir stock solution (e.g., 10 mM in DMSO)
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2
-
Substrates: Palmitoyl-CoA, L-Carnitine, ADP
-
Permeabilizing agent: Digitonin or XF Plasma Membrane Permeabilizer (PMP)
-
Uncoupler (optional): FCCP
Procedure:
-
Cell Seeding: Seed adherent cells in a Seahorse XF cell culture microplate at a density optimized for your cell type and allow them to attach overnight.
-
Etomoxir Pre-incubation: On the day of the assay, remove the culture medium and replace it with fresh medium containing a range of Etomoxir concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 3 µM, 10 µM). It is crucial to pre-incubate the intact cells with the pro-drug Etomoxir to allow for its cellular uptake and conversion to active this compound.[4] An incubation time of 30-60 minutes at 37°C is typically sufficient.
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge overnight in XF Calibrant at 37°C in a non-CO2 incubator.
-
Prepare substrate injection solutions in MAS buffer. For a typical CPT1 assay, the injection ports would be loaded as follows:
-
Port A: Palmitoyl-CoA (final conc. ~40 µM) + L-Carnitine (final conc. ~0.5 mM)
-
Port B: ADP (final conc. ~4 mM)
-
Port C: FCCP (optional, to measure maximal respiration; final conc. ~1-2 µM)
-
Port D: Rotenone + Antimycin A (to shut down mitochondrial respiration)
-
-
-
Permeabilization and Assay Run:
-
Wash the cells with MAS buffer.
-
Add fresh MAS buffer containing the permeabilizing agent (e.g., XF PMP) to each well. The same range of Etomoxir concentrations used during pre-incubation should also be included in this assay medium.
-
Immediately place the cell plate into the Seahorse XF Analyzer and begin the assay protocol.
-
-
Data Analysis:
-
The Seahorse XF Analyzer measures the Oxygen Consumption Rate (OCR) in real-time.
-
After the injection of Palmitoyl-CoA and Carnitine (Port A), CPT1-dependent respiration will begin.
-
Calculate the CPT1-driven respiration rate for each Etomoxir concentration. This is typically the OCR after ADP injection minus the non-mitochondrial respiration (post-Rotenone/Antimycin A).
-
Plot the CPT1-driven OCR against the logarithmic concentration of Etomoxir.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the EC50 value.
-
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on different carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etomoxiryl-CoA in Macrophage Polarization Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial long-chain fatty acid β-oxidation (FAO) pathway. Initially utilized to study the role of FAO in cellular processes, recent research has revealed a more complex mechanism of action, particularly in the context of macrophage polarization. Etomoxir is a pro-drug that is converted intracellularly to its active form, Etomoxiryl-CoA. It is now understood that at high concentrations, Etomoxir's effects on macrophage polarization are not primarily due to CPT-1 inhibition but rather a consequence of depleting the intracellular pool of free Coenzyme A (CoA).[1][2][3][4][5] This off-target effect has significant implications for experimental design and data interpretation.
These application notes provide detailed protocols and guidance for using this compound in macrophage polarization experiments, with a focus on understanding its dual mechanism of action and mitigating potential experimental artifacts.
Mechanism of Action
Etomoxir's impact on macrophage polarization is concentration-dependent:
-
Low Concentrations (e.g., < 5 µM): At these concentrations, Etomoxir primarily acts as an inhibitor of CPT-1, blocking the transport of long-chain fatty acids into the mitochondria for oxidation.[2][4] This can be used to investigate the specific role of FAO in macrophage function.
-
High Concentrations (e.g., > 100 µM): At higher concentrations, the conversion of Etomoxir to this compound consumes a significant amount of the cellular free CoA pool.[1][2] This depletion of free CoA has broad metabolic consequences, including the inhibition of M2 (alternatively activated) macrophage polarization induced by cytokines such as Interleukin-4 (IL-4).[1][2][6] This effect is independent of CPT-1 inhibition, as demonstrated in macrophages deficient in CPT-2, another key enzyme in FAO.[1][6]
The inhibitory effect of high-dose Etomoxir on M2 polarization can be rescued by supplementing the culture medium with exogenous CoA, which replenishes the intracellular pool.[1]
Data Presentation
The following tables summarize the quantitative effects of Etomoxir on macrophage polarization markers as reported in the literature.
Table 1: Effect of High-Dose Etomoxir on M2 Macrophage Marker Expression
| Marker | Treatment | Fold Change vs. IL-4 alone | Reference |
| Arginase-1 (Arg1) | IL-4 + Etomoxir (200 µM) | Significantly decreased | [6] |
| Macrophage galactose lectin (Mgl2) | IL-4 + Etomoxir (200 µM) | Significantly decreased | [6] |
| Resistin-like alpha (Retnla) | IL-4 + Etomoxir (200 µM) | Significantly decreased | [6] |
| CD206 | IL-4 + Etomoxir (200 µM) | Decreased | [1] |
| CD71 | IL-4 + Etomoxir (200 µM) | Decreased | [1] |
Table 2: Rescue of Etomoxir-Mediated Inhibition of M2 Polarization by Coenzyme A
| Marker | Treatment | Outcome | Reference |
| CD206+/CD71+ cells | IL-4 + Etomoxir (200 µM) + CoA | Expression restored to levels of IL-4 alone | [1] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization and Etomoxir Treatment
This protocol details the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to M1 or M2 phenotypes with Etomoxir treatment.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Interleukin-4 (IL-4) for M2 polarization
-
LPS and IFN-γ for M1 polarization
-
Etomoxir
-
Coenzyme A (for rescue experiments)
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the tibia and femur of mice.
-
Culture the cells in growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) supplemented with 10 ng/ml M-CSF.
-
Incubate for 6-8 days to allow for differentiation into mature macrophages.
-
-
Macrophage Polarization and Treatment:
-
Plate the differentiated BMDMs at the desired density in fresh growth medium.
-
For M2 polarization, stimulate the cells with 10 ng/ml IL-4.
-
For M1 polarization, stimulate the cells with LPS and IFN-γ.
-
For Etomoxir treatment, pre-treat the cells with the desired concentration of Etomoxir for 3 hours before adding the polarizing cytokines.[6] A common high concentration used to observe the CoA depletion effect is 200 µM.[6]
-
For rescue experiments, add exogenous Coenzyme A along with Etomoxir and the polarizing stimulus.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
After incubation, harvest the cells for downstream analysis, such as quantitative RT-PCR for gene expression analysis of polarization markers (e.g., Arg1, Mgl2, Retnla for M2; Nos2, Tnf, Il6 for M1) or flow cytometry for cell surface marker analysis (e.g., CD206, CD71 for M2; CD86 for M1).
-
Protocol 2: Analysis of Fatty Acid Oxidation
This protocol describes how to measure the effect of Etomoxir on fatty acid oxidation using a Seahorse XF Analyzer.
Materials:
-
Differentiated BMDMs
-
Seahorse XF Analyzer and associated reagents
-
Long-chain fatty acids (e.g., palmitate conjugated to BSA)
-
Etomoxir
-
Oligomycin
-
FCCP
-
Antimycin A
Procedure:
-
Cell Plating: Plate differentiated BMDMs in a Seahorse XF culture plate.
-
Substrate Addition: In the Seahorse assay medium, provide long-chain fatty acids as a substrate.
-
Etomoxir Treatment: Inject Etomoxir to observe its effect on the oxygen consumption rate (OCR).
-
Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and antimycin A to determine key parameters of mitochondrial respiration.
-
Data Analysis: Analyze the change in OCR upon the addition of fatty acids and Etomoxir to determine the rate of fatty acid oxidation. A significant decrease in OCR after Etomoxir addition indicates inhibition of FAO.[6]
Mandatory Visualizations
Caption: Mechanism of high-dose Etomoxir on M2 macrophage polarization.
Caption: Experimental workflow for macrophage polarization with Etomoxir.
Caption: Concentration-dependent effects of Etomoxir on macrophages.
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis [escholarship.org]
- 5. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid oxidation in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-Cell Fatty Acid Metabolism with Etomoxiryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomoxir is a widely utilized small-molecule inhibitor for studying the role of fatty acid oxidation (FAO) in cellular metabolism. It acts as an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. In the context of immunology, Etomoxir has been instrumental in elucidating the metabolic requirements of T-cell subsets, influencing their differentiation and function. However, recent evidence highlights significant off-target effects, particularly at higher concentrations, which necessitates careful experimental design and data interpretation. This document provides detailed application notes and protocols for the use of Etomoxir and its active form, Etomoxiryl-CoA, in the study of T-cell fatty acid metabolism.
Mechanism of Action
Etomoxir is a prodrug that is cell-permeable. Once inside the cell, it is converted to its active form, this compound, by long-chain acyl-CoA synthetases.[1][2] this compound then covalently binds to and irreversibly inhibits CPT1.[2][3] CPT1 is located on the outer mitochondrial membrane and is responsible for converting long-chain fatty acyl-CoAs to acylcarnitines, a crucial step for their transport into the mitochondrial matrix where β-oxidation occurs.[2][4] The primary isoform expressed in lymphocytes is CPT1A.[4]
It is critical to note that the effects of Etomoxir on T-cell differentiation and function may be independent of CPT1a-mediated FAO.[4][5] Studies have shown that high concentrations of Etomoxir can lead to off-target effects, including the depletion of the intracellular coenzyme A (CoA) pool due to the formation of this compound.[1][6][7] This can have broad consequences on cellular metabolism beyond the inhibition of FAO. Furthermore, off-target effects such as the inhibition of the adenine (B156593) nucleotide translocase and the induction of severe oxidative stress have been reported, particularly at concentrations above 5 µM in T-cells.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Etomoxir and its effects on T-cell metabolism.
Table 1: Inhibitory Concentrations of Etomoxir
| Parameter | Value | Cell Type/System | Reference |
| IC50 (CPT1a) | 0.01 - 0.70 µM | General | [1] |
| IC50 (CPT1) | 123.9 nM | Enzyme Inhibition Assay | [9] |
| Effective Concentration (Specific CPT1 inhibition in T-cells) | < 5 µM | Human T-cells | [2][8] |
| Concentration for Off-Target Effects (Oxidative Stress) | > 5 µM | Human T-cells | [2] |
| Concentration for Off-Target Effects (Disruption of CoA homeostasis) | High concentrations | Macrophages | [1][6][7] |
Table 2: Effects of Etomoxir on T-Cell Metabolism (Seahorse XF Analyzer)
| Cell Type | Etomoxir Concentration | Parameter Measured | Observed Effect | Reference |
| Human CD4+ T-cells | 5 µM | Oxygen Consumption Rate (OCR) | No effect in CPT1A knockdown cells | [8] |
| Human CD4+ T-cells | 10 µM | Oxygen Consumption Rate (OCR) | Diminished OCR in CPT1A knockdown cells (off-target effect) | [8] |
| Murine CD4+ T-cells | 5 or 40 µM | Long-Chain Fatty Acid Oxidation (LC-FAO) | Inhibition of palmitate-driven respiration | [4] |
| Murine CD4+ T-cells | 3 µM | Substrate-specific Respiration (permeabilized cells) | No effect on pyruvate, glutamate, or succinate (B1194679) oxidation | [4] |
Experimental Protocols
Protocol 1: Measurement of Long-Chain Fatty Acid Oxidation in Intact T-Cells using Seahorse XF Analyzer
This protocol is adapted from methodologies described in the literature for measuring the effect of Etomoxir on the oxygen consumption rate (OCR) driven by the oxidation of exogenous long-chain fatty acids.[4]
Materials:
-
Seahorse XFe96 or similar Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Poly-D-lysine
-
XF Base Medium (e.g., Agilent Seahorse XF DMEM Medium, pH 7.4) supplemented with:
-
2.5 mM Glucose
-
0.5 mM L-Carnitine
-
2 mM HEPES
-
-
Etomoxir
-
Palmitate-BSA conjugate (or other long-chain fatty acid)
-
Oligomycin
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone (B1679576) & Antimycin A
Procedure:
-
Plate Coating: Coat the Seahorse XF cell culture microplate with poly-D-lysine according to the manufacturer's instructions to ensure T-cell adherence.
-
Cell Seeding:
-
Isolate primary T-cells (e.g., CD4+ or CD8+) from spleen and lymph nodes.
-
Resuspend cells in the supplemented XF Base Medium.
-
Seed 150,000 to 400,000 T-cells per well.
-
Centrifuge the plate to adhere the cells to the bottom of the wells.
-
-
Etomoxir Treatment:
-
Prepare a stock solution of Etomoxir.
-
Add Etomoxir to the designated wells to achieve the desired final concentration (e.g., 5 µM for specific CPT1 inhibition or higher concentrations to study off-target effects).
-
Incubate the plate for at least 15 minutes at 37°C in a non-CO2 incubator.
-
-
Seahorse XF Assay:
-
Place the cell plate in the Seahorse XF Analyzer and follow the standard instrument protocol for calibration and equilibration.
-
Measure the basal OCR.
-
Inject the palmitate-BSA conjugate to initiate fatty acid oxidation and measure the OCR response.
-
Subsequently, inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to perform a standard mitochondrial stress test.
-
-
Data Analysis:
-
Normalize the OCR data to the number of cells per well.
-
Compare the OCR in Etomoxir-treated wells to control wells to determine the extent of FAO inhibition.
-
Protocol 2: Substrate-Specific Respirometry in Permeabilized T-Cells
This protocol allows for the direct measurement of mitochondrial respiration with specific substrates, bypassing cellular uptake and cytosolic metabolism. It is useful for confirming the specificity of Etomoxir's effect on CPT1.[4]
Materials:
-
Seahorse XFe96 or similar Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
XF Plasma Membrane Permeabilizer (PMP) or a suitable digitonin (B1670571) concentration
-
Mitochondrial Assay Solution (MAS) containing substrates and ADP
-
Substrates:
-
Palmitoyl-CoA and L-Carnitine (for CPT1-dependent respiration)
-
Pyruvate and Malate (for Complex I-driven respiration)
-
Glutamate and Malate (for Complex I-driven respiration)
-
Succinate and Rotenone (for Complex II-driven respiration)
-
-
Etomoxir
Procedure:
-
Cell Seeding: Seed T-cells in a poly-D-lysine coated XF plate as described in Protocol 1.
-
Etomoxir Pre-incubation: Treat intact cells with Etomoxir for at least 15 minutes prior to permeabilization to allow for the formation of this compound.[4]
-
Cell Permeabilization:
-
Gently wash the cells with MAS.
-
Add the XF PMP or digitonin to each well to permeabilize the plasma membrane.
-
-
Substrate Addition:
-
Immediately add the desired substrate mixture (e.g., palmitoyl-CoA and carnitine) along with ADP to initiate state 3 respiration.
-
-
Seahorse XF Assay:
-
Measure the OCR in the presence of the specific substrates.
-
A standard mitochondrial stress test can be performed by injecting oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Compare the OCR in Etomoxir-treated wells to control wells for each substrate condition. A specific inhibition of CPT1 should only affect the respiration driven by palmitoyl-CoA and carnitine, with no significant effect on respiration driven by pyruvate, glutamate, or succinate.[4]
-
Visualizations
Signaling Pathway of Etomoxir Action
Caption: Mechanism of Etomoxir action and its off-target effects.
Experimental Workflow for Seahorse XF Analysis
Caption: Workflow for assessing FAO in T-cells using Etomoxir.
Logical Relationship of Etomoxir's Effects
Caption: On-target vs. off-target effects of this compound.
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Etomoxir in Etomoxiryl-CoA Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomoxir is a widely utilized irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation.[1][2] In vivo, Etomoxir is converted to its active form, Etomoxiryl-CoA, which covalently binds to and inhibits CPT-1.[1][2] This inhibition blocks the transport of long-chain fatty acids into the mitochondria, leading to a metabolic shift from fatty acid oxidation to glucose utilization. These characteristics make Etomoxir a valuable tool for studying the physiological and pathological roles of fatty acid metabolism in various contexts, including metabolic diseases and cancer.
These application notes provide detailed protocols for the in vivo administration of Etomoxir and the subsequent analysis of its active metabolite, this compound, in tissue samples.
Mechanism of Action
Etomoxir acts as a prodrug, readily crossing the cell membrane. Intracellularly, it is esterified to Coenzyme A (CoA) by acyl-CoA synthetases to form this compound.[1][2] this compound then irreversibly inhibits CPT-1a, the liver isoform of the enzyme, by binding to its catalytic site.[1] This inhibition prevents the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, a crucial step for their transport across the inner mitochondrial membrane for subsequent β-oxidation.
It is important to note that at high concentrations, Etomoxir can exhibit off-target effects, including the depletion of the cellular Coenzyme A pool, which can impact other metabolic pathways.[3][4] Therefore, careful dose-response studies are recommended for any new experimental model.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo administration of Etomoxir.
| Parameter | Species | Dosage | Route of Administration | Tissue | Observation | Reference |
| CPT-I Activity | Rat | 20 mg/kg/day for 8 days | Daily injection | Heart | 44% reduction in CPT-I activity | [5] |
| Tumor Growth | Mouse (Bladder Cancer Xenograft) | 40 mg/kg | Intraperitoneal, every other day for 20 days | Tumor | Significant suppression of tumor growth | |
| Food Intake | Rat | Not specified | Not specified | - | Increased food intake | |
| Hepatic Energy Status | Rat | Not specified | Not specified | Liver | Reduced ATP/ADP ratio and phosphorylation potential |
| Parameter | Cell Line | Etomoxir Concentration | Observation | Reference |
| Fatty Acid Oxidation | BT549 cells | 10 µM | Over 80% decrease in acylcarnitine pool sizes | [6] |
| CPT-1 Inhibition (EC50) | Permeabilized HepG2 cells | 9.2 nM | - | [7] |
Experimental Protocols
Protocol 1: In Vivo Administration of Etomoxir to Mice
Materials:
-
Etomoxir (or its sodium salt)
-
Vehicle (e.g., sterile saline, water, or a formulation for poorly soluble compounds)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Vehicle Preparation:
-
For water-soluble salts (e.g., Etomoxir sodium salt): Dissolve the required amount of Etomoxir sodium salt in sterile saline (0.9% NaCl) or sterile water to the desired final concentration. Ensure complete dissolution.[8]
-
For Etomoxir (less soluble): A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween80, and water. For example, a 1 mL working solution can be prepared by adding 50 μL of a 65 mg/mL DMSO stock solution to 400 μL of PEG300, followed by 50 μL of Tween80, and finally 500 μL of ddH2O. Mix thoroughly at each step. This solution should be prepared fresh before each use.
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Dosage Calculation: Calculate the required dose of Etomoxir based on the body weight of each animal. Common dosages in mice range from 20 mg/kg to 50 mg/kg.
-
Administration:
-
Intraperitoneal (i.p.) Injection: This is a common route for Etomoxir administration. Gently restrain the mouse and inject the calculated volume of the Etomoxir solution into the peritoneal cavity.
-
Oral Gavage: If oral administration is required, dissolve or suspend Etomoxir in a suitable vehicle (e.g., corn oil) and administer using a gavage needle.
-
-
Frequency of Administration: The frequency of administration will depend on the experimental design. In some tumor xenograft studies, Etomoxir has been administered every other day.[9] For other studies, daily injections may be necessary.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
Protocol 2: Tissue Harvesting and Processing for this compound Analysis
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
Extraction buffer (e.g., 5% 5-sulfosalicylic acid (SSA) or 0.5 M perchloric acid)
-
Internal standards (optional, but recommended for accurate quantification)
Procedure:
-
Tissue Collection: At the desired time point after Etomoxir administration, euthanize the animal using an approved method. Immediately dissect the target tissues (e.g., liver, heart, tumor).
-
Snap Freezing: To halt metabolic activity, immediately snap-freeze the tissues in liquid nitrogen.
-
Tissue Pulverization:
-
Place the frozen tissue in a pre-chilled mortar containing liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled pestle.
-
-
Homogenization and Protein Precipitation:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add ice-cold extraction buffer (e.g., 500 µL of 5% SSA for 20-50 mg of tissue).[10]
-
Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer on ice.
-
-
Centrifugation:
-
Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
Storage: The extracted samples can be stored at -80°C until analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
General LC-MS/MS Parameters (to be optimized for this compound):
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used for acyl-CoA analysis.
-
Mobile Phase A: An aqueous buffer, for example, 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: An organic solvent, such as acetonitrile.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is typically used to separate the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally used for the detection of acyl-CoAs.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound will need to be determined. This involves identifying the precursor ion (the molecular ion of this compound) and a specific product ion generated upon fragmentation in the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 amu.[9]
-
Optimization: The declustering potential (DP) and collision energy (CE) will need to be optimized to achieve the best sensitivity for the this compound MRM transition.
-
Procedure:
-
Sample Preparation: Thaw the extracted tissue samples on ice. If necessary, dilute the samples in the initial mobile phase.
-
Injection: Inject the samples onto the LC-MS/MS system.
-
Data Acquisition: Acquire data using the optimized MRM method for this compound.
-
Quantification: Quantify the amount of this compound in the samples by comparing the peak areas to a standard curve generated using a synthetic this compound standard. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Caption: Conversion of Etomoxir to this compound and inhibition of CPT-1a.
Caption: Experimental workflow for in vivo Etomoxir studies.
Caption: Signaling consequences of CPT-1a inhibition by this compound.
References
- 1. Etomoxir - Wikipedia [en.wikipedia.org]
- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Measuring Fatty Acid Oxidation Inhibition by Etomoxir using the Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many cell types and plays a significant role in various physiological and pathological processes, including cancer, metabolic disorders, and cardiovascular diseases.[1][2] The Seahorse XF Analyzer provides a powerful platform for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[3]
Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4][5] Etomoxir is converted to its active form, Etomoxiryl-CoA, which then covalently modifies CPT-1.[6] By inhibiting CPT-1, Etomoxir effectively blocks FAO, forcing cells to rely on other substrates like glucose and glutamine for energy production.[5] This application note provides a detailed protocol for using Etomoxir in conjunction with the Agilent Seahorse XF Analyzer to specifically measure the contribution of FAO to cellular respiration.
Principle of the Assay
This assay quantifies the extent to which cells utilize fatty acids to fuel mitochondrial respiration. By providing long-chain fatty acids (e.g., palmitate) as a substrate, the Seahorse XF Analyzer can measure the basal OCR. The subsequent injection of Etomoxir inhibits FAO, and the resulting decrease in OCR is directly proportional to the rate of fatty acid oxidation. Further injections of mitochondrial stressors, such as oligomycin (B223565), FCCP, and rotenone/antimycin A, can reveal the cell's metabolic capacity and flexibility in the absence of FAO.[7][8]
Materials and Reagents
-
Cells of interest
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, pH 7.4)
-
L-Carnitine
-
Palmitate-BSA substrate or other long-chain fatty acid
-
Etomoxir
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
CO2 incubator
-
Seahorse XF Analyzer
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Ensure even cell distribution across the wells to minimize variability.
-
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
Day 2: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator for at least 4 hours (or overnight).
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement it with L-carnitine (final concentration 0.5 mM) and the fatty acid substrate (e.g., Palmitate-BSA). Adjust the pH to 7.4.[9][10]
-
Prepare Compound Plate: Prepare a utility plate with the compounds to be injected. This will include Etomoxir and the components of the Mito Stress Test. A typical final concentration for Etomoxir is 4 µM to 40 µM.[9][11] However, it is recommended to perform a dose-response curve to determine the optimal concentration for your cell type, as high concentrations of Etomoxir can have off-target effects.[12][13]
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Wash the cells twice with the prepared Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow the cells to equilibrate.
-
-
Run the Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the compound plate into the Seahorse XF Analyzer and initiate calibration.
-
Once calibration is complete, replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure the basal OCR and ECAR before injecting the compounds.
-
A typical injection strategy is as follows:
-
Injection A: Etomoxir (to inhibit FAO)
-
Injection B: Oligomycin (to inhibit ATP synthase)
-
Injection C: FCCP (to induce maximal respiration)
-
Injection D: Rotenone/Antimycin A (to inhibit Complex I and III, shutting down mitochondrial respiration)
-
-
Data Analysis and Interpretation
The Seahorse XF software will generate real-time data for OCR and ECAR. The key parameters to analyze are:
-
Basal Respiration: The initial OCR before any injections.
-
FAO-linked Respiration: The decrease in OCR immediately following the Etomoxir injection. This represents the portion of basal respiration fueled by fatty acid oxidation.
-
ATP Production: The decrease in OCR after the oligomycin injection.
-
Maximal Respiration: The peak OCR after the FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
Quantitative Data Summary
The following tables provide a representative example of expected results from a Seahorse XF FAO assay using Etomoxir.
Table 1: Oxygen Consumption Rate (OCR) Data
| Measurement | Control (Vehicle) (pmol/min) | Etomoxir-Treated (pmol/min) |
| Basal Respiration | 150 ± 10 | 145 ± 12 |
| Post-Etomoxir Injection | 148 ± 11 | 85 ± 8 |
| Post-Oligomycin Injection | 40 ± 5 | 38 ± 4 |
| Post-FCCP Injection | 300 ± 20 | 220 ± 18 |
| Post-Rotenone/Antimycin A | 20 ± 3 | 19 ± 2 |
Table 2: Calculated Respiration Parameters
| Parameter | Control (Vehicle) (pmol/min) | Etomoxir-Treated (pmol/min) |
| FAO-dependent Respiration | 2 ± 1 | 60 ± 7 |
| ATP-linked Respiration | 110 ± 9 | 47 ± 6 |
| Maximal Respiration | 280 ± 19 | 201 ± 17 |
| Spare Respiratory Capacity | 130 ± 15 | 75 ± 10 |
Visualizations
Caption: Fatty Acid Oxidation Pathway and Etomoxir Inhibition.
Caption: Seahorse XF FAO Assay Workflow with Etomoxir.
References
- 1. Etomoxir, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prezi.com [prezi.com]
- 3. agilent.com [agilent.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
- 13. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring CPT1 Inhibition by Etomoxiryl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in cellular metabolism, functioning as the rate-limiting step in the mitochondrial long-chain fatty acid oxidation (FAO) pathway.[1][2][3] It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix by converting long-chain fatty acyl-CoAs into acylcarnitines.[3] There are three main isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[1][3] Due to its central role in metabolism, CPT1 is a significant therapeutic target for various diseases, including metabolic disorders and cancer.[4][5]
Etomoxir is a well-established, irreversible inhibitor of CPT1.[5][6] It is a prodrug that, once inside the cell, is converted to its active form, Etomoxiryl-CoA.[1][7][8] This active metabolite then covalently binds to and inhibits CPT1, effectively blocking FAO.[1][8] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on CPT1 using various established methods.
Mechanism of CPT1 Inhibition by this compound
Etomoxir's inhibitory action is a two-step process. First, cytosolic long-chain acyl-CoA synthetases (ACSL) convert the prodrug Etomoxir into its active thioester, this compound.[1] This active form then acts as a substrate analog for CPT1. The oxirane ring within this compound is the key to its irreversible inhibition; it covalently modifies a nucleophilic serine residue within the CPT1 active site, leading to permanent inactivation of the enzyme.[8][9]
Quantitative Data: Inhibitory Potency of Etomoxir
The inhibitory concentration of Etomoxir varies significantly depending on the cell type, CPT1 isoform, and the assay method used. It is crucial to determine the optimal concentration for specific experimental systems to ensure on-target effects, as higher concentrations (typically >5 µM) have been associated with off-target activities.[1][7]
| Inhibitor | Target/System | Assay Method | IC50 / EC50 | Reference |
| Etomoxir | CPT1A / CPT1B | Biochemical Assays | 0.01 – 0.70 µM | [7] |
| Etomoxir | CPT1 | Murine Heart Mitochondria | 1.4 µM | [1] |
| Etomoxir | CPT1 | Permeabilized HepG2 Cells (Respirometry) | 9.2 nM | [10] |
| Etomoxir | CPT1A | T-cells (Biochemical) | 10 – 700 nM | [11] |
Experimental Protocols
Three distinct methods for measuring CPT1 inhibition are detailed below: a spectrophotometric assay for direct enzyme activity, a radioactive assay for high sensitivity, and a respirometry-based assay to measure the functional impact on fatty acid oxidation in cells.
Protocol 1: Spectrophotometric CPT1 Activity Assay
This method quantifies CPT1 activity by measuring the rate of Coenzyme A (CoA-SH) release from its substrate, palmitoyl-CoA. The released CoA-SH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product that can be measured spectrophotometrically at 412 nm.[12]
Principle: CPT1 Palmitoyl-CoA + L-Carnitine → Palmitoylcarnitine + CoA-SH CoA-SH + DTNB → TNB-Thiol (Yellow, Abs @ 412 nm)
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate
-
Refrigerated centrifuge
Reagents:
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100
-
Substrate Solution: 100 µM Palmitoyl-CoA, 5 mM L-Carnitine in Assay Buffer
-
DTNB Solution: 2 mM DTNB in Assay Buffer
-
Inhibitor: this compound or Etomoxir (for intact cell/mitochondria pre-incubation) at various concentrations.
Procedure:
-
Sample Preparation: Isolate mitochondria or prepare tissue/cell homogenates. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well plate, add 15-20 µg of mitochondrial protein per well.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. For a negative control, add a vehicle.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: To each well, add the Assay Buffer, DTNB solution, and finally the Substrate Solution (Palmitoyl-CoA and L-Carnitine) to start the reaction. The total reaction volume is typically 200 µL.
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 412 nm every minute for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Subtract the background rate from wells containing no substrate.
-
Plot the CPT1 activity (reaction rate) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radioactive CPT1 Activity Assay
This highly sensitive "forward assay" directly measures the product of the CPT1 reaction, [14C]palmitoylcarnitine, by using radiolabeled L-[methyl-14C]carnitine as a substrate.
Principle: Palmitoyl-CoA + L-[¹⁴C]Carnitine --(CPT1)--> [¹⁴C]Palmitoylcarnitine + CoA-SH
Materials:
-
Isolated mitochondria or cell homogenates
-
[¹⁴C]-L-Carnitine
-
Scintillation counter and vials
-
Water bath or incubator at 37°C
-
Ice bath
Reagents:
-
Reaction Buffer: 75 mM KCl, 50 mM Tris-HCl (pH 7.5), 2 mM KCN, 1 mM DTT, 1% fatty acid-free BSA.
-
Substrate Mix: 80 µM Palmitoyl-CoA, 1 mM L-[¹⁴C]Carnitine (specific activity ~5000 dpm/nmol) in Reaction Buffer.
-
Inhibitor: this compound at various concentrations.
-
Stop Solution: 1 M HCl.
-
Wash Solution: 1-butanol (B46404).
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or cell homogenates as in Protocol 1.
-
Reaction Setup: In microcentrifuge tubes, add 20-50 µg of protein.
-
Inhibitor Incubation: Add varying concentrations of this compound and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the Substrate Mix to each tube.
-
Incubation: Incubate the reaction tubes at 37°C for 5 minutes.[13]
-
Reaction Termination: Stop the reaction by adding ice-cold Stop Solution (1 M HCl).
-
Extraction: Add 1-butanol to each tube, vortex vigorously to extract the [¹⁴C]palmitoylcarnitine, and centrifuge to separate the phases.
-
Measurement: Transfer the upper butanol phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Convert counts per minute (CPM) to nmol of product formed using the specific activity of the [¹⁴C]-L-Carnitine.
-
Plot CPT1 activity against the inhibitor concentration to determine the IC50 value.
Protocol 3: Seahorse XF Respirometry Assay in Permeabilized Cells
This protocol assesses CPT1 activity by measuring its contribution to mitochondrial respiration in real-time using a Seahorse XF Analyzer.[14][15] Cells are permeabilized to allow direct delivery of CPT1 substrates to the mitochondria. The decrease in oxygen consumption rate (OCR) following the addition of Etomoxir reflects the CPT1-dependent fatty acid oxidation.[16][17]
Principle: This assay measures the rate of oxygen consumption driven by the oxidation of exogenously supplied palmitoyl-CoA and carnitine. Inhibition of CPT1 by Etomoxir blocks the entry of palmitate into the mitochondria for oxidation, leading to a measurable decrease in OCR.
Materials:
-
Seahorse XF Analyzer (XFp, XFe96, or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Cell lines (e.g., HepG2, C2C12)
Reagents:
-
Seahorse XF Calibrant
-
MAS Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Permeabilizing Agent: XF Plasma Membrane Permeabilizer (PMP) or a low concentration of digitonin.
-
Substrates: 40 µM Palmitoyl-CoA, 0.5 mM L-Carnitine, 2 mM ADP, 2 mM Malate.
-
Inhibitor: 3-5 µM Etomoxir (a concentration shown to be specific for CPT1).[7][17]
-
Control Inhibitors: Rotenone/Antimycin A (Complex I/III inhibitors).
Procedure:
-
Day Before Assay: Hydrate the Seahorse XF sensor cartridge with XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.[14][15] Seed cells in the XF cell culture microplate at an appropriate density.
-
Assay Day - Plate Prep:
-
Remove growth media from cells, wash twice with MAS buffer.
-
Add fresh, pre-warmed MAS buffer to each well. Add substrates (Palmitoyl-CoA, L-Carnitine, ADP, Malate) and the permeabilizing agent.
-
Incubate the plate at 37°C in a non-CO2 incubator for 10 minutes.
-
-
Assay Day - Cartridge Prep: Prepare a stock plate with compounds for injection.
-
Port A: Vehicle or varying concentrations of Etomoxir.
-
Port B: FCCP (optional, for maximal respiration).
-
Port C: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial OCR).
-
-
Run Assay: Calibrate the sensor cartridge and run the Seahorse XF assay protocol. The protocol should include baseline OCR measurements, followed by injection of Etomoxir and subsequent OCR measurements.
-
Normalization: After the assay, normalize OCR data to cell number or protein content per well.
Data Analysis:
-
Calculate the baseline OCR before inhibitor injection.
-
Calculate the OCR after Etomoxir injection.
-
The CPT1-dependent FAO is the difference between the baseline OCR and the OCR after Etomoxir inhibition.[16]
-
Compare the CPT1-dependent FAO across different experimental conditions or inhibitor concentrations.
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carnitine palmitoyltransferase-1 (CPT1) and PDH activities. [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl‐CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl‐CoA | The EMBO Journal [link.springer.com]
Application Notes: Etomoxiryl-CoA in Isolated Mitochondria Experiments
Introduction
Etomoxir (B15894) is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] In experimental settings, etomoxir is administered as a pro-drug, which is converted intracellularly to its active form, Etomoxiryl-CoA, by acyl-CoA synthetases.[1][3] This active form then covalently binds to and inhibits CPT1.[1][4] The use of this compound in isolated mitochondria allows for the direct study of fatty acid oxidation (FAO) and the specific investigation of CPT1's role in cellular bioenergetics.
However, it is crucial for researchers to be aware of its concentration-dependent effects. While low micromolar concentrations of etomoxir specifically inhibit CPT1, higher concentrations, often used in cell-based assays, can induce significant off-target effects.[5][6] These include the inhibition of the adenine (B156593) nucleotide translocase (ANT), respiratory complex I, and the depletion of the cellular pool of free Coenzyme A (CoA).[5][7] Therefore, experiments with isolated mitochondria are invaluable for dissecting the specific on-target effects on CPT1 from other confounding variables.
Mechanism of Action and Metabolic Fate
Etomoxir enters the cell and is converted to this compound in the cytosol. This active metabolite primarily targets CPT1 located on the outer mitochondrial membrane, preventing the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines. This action effectively blocks their entry into the mitochondria and subsequent oxidation. Interestingly, a portion of this compound can also be converted by CPT1 into Etomoxir-carnitine, a metabolite which can then enter the mitochondrial matrix and may exert CPT1-independent effects.[1][3][8]
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on different carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Etomoxiryl-CoA using a Novel LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Etomoxiryl-CoA in biological matrices. Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in mitochondrial fatty acid oxidation. For its inhibitory action, Etomoxir requires intracellular conversion to its active form, this compound.[1][2][3] This method provides a robust tool for researchers in drug development and metabolic studies to accurately measure the levels of this active metabolite, enabling a deeper understanding of the pharmacodynamics of Etomoxir and its effects on cellular metabolism.
Introduction
Etomoxir is widely used as a pharmacological tool to study the role of fatty acid oxidation (FAO) in various physiological and pathological processes, including heart failure, cancer, and metabolic disorders.[4] The inhibitory effect of Etomoxir is mediated by its CoA thioester, this compound, which covalently binds to and irreversibly inhibits CPT1.[1][2] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Therefore, direct measurement of this compound is crucial for assessing the extent of CPT1 inhibition and for correlating the presence of the active metabolite with downstream biological effects. This document provides a detailed protocol for the extraction and subsequent quantification of this compound using LC-MS/MS.
Signaling Pathway of Etomoxir Action
Etomoxir enters the cell and is converted to this compound by long-chain acyl-CoA synthetases (ACSL). This compound then binds to the active site of CPT1 on the outer mitochondrial membrane, leading to its irreversible inhibition. This blockage prevents the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines, thereby inhibiting their entry into the mitochondria and subsequent β-oxidation.
Experimental Workflow
The overall experimental workflow for the quantification of this compound consists of sample preparation involving protein precipitation and extraction, followed by chromatographic separation using liquid chromatography and detection by tandem mass spectrometry.
Detailed Experimental Protocols
Sample Preparation (from cell culture)
-
Cell Harvesting : Aspirate the culture medium and wash the cells (e.g., 10 cm dish) twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction : Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) to the plate.
-
Cell Lysis : Scrape the cells from the plate in the extraction solvent and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Homogenization : Vortex the tube vigorously for 30 seconds.
-
Protein Precipitation : Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Drying : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Vortex for 20 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Sample Transfer : Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation of acyl-CoAs is typically achieved using reversed-phase chromatography. The mass spectrometric detection is performed in positive electrospray ionization mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.
| Parameter | Recommended Conditions |
| LC System | UPLC/HPLC system |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-95% B; 10-12 min: 95% B; 12.1-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions for this compound
This compound has a molecular formula of C36H53ClN7O19P3S.[5] The monoisotopic mass of the protonated molecule [M+H]+ can be calculated for establishing the precursor ion. Acyl-CoAs are known to exhibit a characteristic fragmentation pattern, including a neutral loss of 507 Da and a product ion at m/z 428.[6][7][8][9]
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 1078.2 | 571.2 | ~40 | Proposed transition based on neutral loss of 507 Da. |
| This compound | 1078.2 | 428.0 | ~50 | Common fragment for acyl-CoAs (Adenosine 3',5'-diphosphate).[8] |
*Note: The exact m/z value for the precursor ion and optimal collision energies should be determined empirically by direct infusion of an this compound standard.
Quantitative Data
The following table presents representative performance characteristics for an LC-MS/MS method for long-chain acyl-CoAs, which are expected to be similar for this compound. These values should be established and validated for each specific laboratory setting.
| Parameter | Typical Performance |
| Linear Range | 1 - 1000 nM |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 nM |
| Limit of Quantification (LOQ) | ~1.5 nM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
The described LC-MS/MS method provides a framework for the selective and sensitive quantification of this compound in biological samples. This application note offers a detailed protocol for sample preparation and instrumental analysis, which can be adapted and validated by researchers. The ability to accurately measure the active form of Etomoxir will facilitate further investigations into the role of fatty acid oxidation in health and disease.
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir - Wikipedia [en.wikipedia.org]
- 3. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etomoxiryl-coenzyme A | C36H53ClN7O19P3S | CID 3081714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding and Mitigating Off-Target Effects of High Etomoxiryl-CoA Concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of high concentrations of etomoxir (B15894), the prodrug of the active inhibitor etomoxiryl-CoA. Careful consideration of these off-target effects is critical for the accurate interpretation of experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using high concentrations of etomoxir.
| Problem | Possible Cause | Recommended Solution |
| Unexpected decrease in cell proliferation or viability at high etomoxir concentrations (e.g., >50 µM). | Inhibition of Complex I of the electron transport chain.[1][2][3][4][5] | - Use a lower, CPT1-specific concentration of etomoxir (e.g., 1-10 µM) if the goal is to specifically inhibit fatty acid oxidation (FAO).[2][3] - Confirm Complex I inhibition by measuring oxygen consumption rates with specific substrates for different respiratory complexes. - Consider using genetic models (e.g., CPT1 knockdown) to validate findings and circumvent off-target pharmacological effects.[1][2][3] |
| Alterations in cellular metabolism that are inconsistent with CPT1 inhibition alone. | Disruption of coenzyme A (CoA) homeostasis due to sequestration of free CoA as this compound.[6][7] | - Measure intracellular free CoA levels to assess the impact of etomoxir treatment. - Attempt to rescue the phenotype by supplementing the culture medium with free CoA.[6] - Be aware that this off-target effect can impact numerous CoA-dependent metabolic pathways beyond FAO.[7] |
| Observed effects on mitochondrial function, such as changes in mitochondrial membrane potential, that are not rescued by providing alternative energy substrates. | Inhibition of the adenine (B156593) nucleotide translocase (ANT), which is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane.[6] | - Assess ANT function directly in isolated mitochondria.[6] - Compare the effects of etomoxir to known ANT inhibitors like bongkrekic acid or carboxyatractyloside.[8][9] - Note that ANT inhibition can lead to broader mitochondrial dysfunction independent of CPT1 inhibition.[6] |
| Increased production of reactive oxygen species (ROS) and signs of oxidative stress. | High concentrations of etomoxir can induce ROS production, potentially through its effects on the electron transport chain.[10][11][12] | - Measure ROS levels using fluorescent probes (e.g., DCFH-DA).[12] - Co-treat with an antioxidant (e.g., tiron (B1681039) or N-acetylcysteine) to determine if the observed phenotype is ROS-dependent.[10] - Consider that increased ROS can have widespread effects on cellular signaling and viability.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of etomoxir, and how does it work?
A1: The primary target of etomoxir is carnitine palmitoyltransferase 1 (CPT1), a key enzyme in the fatty acid oxidation (FAO) pathway.[14] Etomoxir is a prodrug that is converted intracellularly to its active form, this compound.[6][15] this compound then irreversibly inhibits CPT1, preventing the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[14][16]
Q2: What are the major off-target effects of high concentrations of this compound?
A2: High concentrations of etomoxir (and therefore this compound) have several well-documented off-target effects, including:
-
Inhibition of Complex I of the electron transport chain: This impairs mitochondrial respiration and ATP production.[1][2][3][4][5]
-
Disruption of Coenzyme A (CoA) homeostasis: The conversion of etomoxir to this compound can deplete the cellular pool of free CoA, affecting numerous metabolic pathways that rely on this essential cofactor.[6][7]
-
Inhibition of the Adenine Nucleotide Translocase (ANT): This disrupts the transport of ATP and ADP across the inner mitochondrial membrane, leading to mitochondrial dysfunction.[6]
-
Induction of Reactive Oxygen Species (ROS): High concentrations can lead to oxidative stress.[10][11][12]
Q3: At what concentrations do the off-target effects of etomoxir become significant?
A3: While the exact concentration can vary between cell types and experimental conditions, studies suggest that off-target effects become prominent at concentrations above 10 µM.[2][3][11] Some studies have used concentrations as high as 200 µM, where off-target effects are highly likely to occur.[1][2][3] For specific inhibition of CPT1, concentrations in the low micromolar range (1-10 µM) are recommended.[2][3]
Q4: How can I be sure that the effects I am observing are due to CPT1 inhibition and not off-target effects?
A4: To ensure the specificity of your findings, consider the following experimental controls:
-
Use a dose-response curve: Determine the lowest effective concentration of etomoxir that inhibits FAO in your system.
-
Employ genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CPT1 and see if this phenocopies the effects of etomoxir.[1][2][3]
-
Perform rescue experiments: For example, if you suspect CoA sequestration, try supplementing with exogenous CoA.[6]
-
Directly measure off-target activities: Assess Complex I and ANT function and ROS levels in the presence of high etomoxir concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the effects of etomoxir.
Table 1: Effect of Etomoxir Concentration on Fatty Acid Oxidation (FAO) and Cell Proliferation
| Cell Line | Etomoxir Concentration (µM) | Inhibition of FAO (%) | Effect on Cell Proliferation | Reference |
| BT549 | 10 | ~90 | No significant effect | [3] |
| BT549 | 200 | >90 | Significant decrease | [2][3] |
Table 2: Off-Target Effects of High Etomoxir Concentrations
| Off-Target Effect | Etomoxir Concentration (µM) | Observed Effect | Cell/System | Reference |
| Complex I Inhibition | 200 | 35% decrease in state I respiration | Isolated mitochondria from BT549 cells | [2][3] |
| CoA Depletion | 200 | Significant drop in intracellular free CoA | IL-4-treated BMDMs | [6] |
| ANT Inhibition | High concentrations | Inhibition of ANT activity | T cells | [6] |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) to Assess Mitochondrial Respiration
This protocol is adapted from studies investigating the off-target effects of etomoxir on the electron transport chain.[2][3]
Materials:
-
Cell culture medium
-
Etomoxir (low and high concentrations)
-
Seahorse XF Analyzer (or similar instrument)
-
Substrates and inhibitors for mitochondrial respiration (e.g., pyruvate (B1213749), malate, ADP, oligomycin, FCCP, rotenone, antimycin A)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.
-
Treat cells with the desired concentrations of etomoxir or vehicle control for the specified duration.
-
Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the Seahorse XF sensor cartridge with the desired mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Calibrate the sensor cartridge and perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions.
-
To specifically assess Complex I activity in isolated mitochondria, follow protocols for mitochondrial isolation.
-
In a fatty acid-free assay buffer, measure state I respiration (with Complex I substrates like pyruvate and malate) and state II respiration (after addition of ADP) in the presence and absence of etomoxir. A decrease in state I but not state II respiration is indicative of Complex I inhibition.[2][3]
Protocol 2: Measurement of Intracellular Free Coenzyme A (CoA)
This protocol is based on the methodology used to demonstrate CoA sequestration by high etomoxir concentrations.[6]
Materials:
-
Cells treated with etomoxir or vehicle
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) extraction buffer
-
LC-MS/MS system
-
Internal standards for CoA
Procedure:
-
Culture and treat cells with etomoxir as required for the experiment.
-
Wash the cells with ice-cold PBS to remove any residual medium.
-
Quench metabolism and extract metabolites by adding ice-cold methanol extraction buffer.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the supernatant using a targeted LC-MS/MS method to quantify the levels of free CoA.
-
Normalize the results to the total protein content of the cell pellet.
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Troubleshooting workflow for etomoxir experiments.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 6. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition | MDPI [mdpi.com]
- 9. Identification of adenine nucleotide translocase 4 inhibitors by molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etomoxiryl-CoA-Induced Coenzyme A Depletion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Etomoxir (B15894) and its active form, Etomoxiryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Etomoxir?
Etomoxir is a prodrug that is converted intracellularly to its active form, this compound.[1][2] this compound is an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme located on the outer mitochondrial membrane.[3][4] CPT-1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][5] By inhibiting CPT-1, this compound effectively blocks this pathway.
Q2: At what concentration does Etomoxir effectively inhibit CPT-1?
The effective concentration of Etomoxir for CPT-1 inhibition is cell-type and species-dependent.[1] However, low micromolar concentrations (e.g., 10 μM) have been shown to inhibit approximately 90% of fatty acid oxidation (FAO).[6][7] It is crucial to determine the optimal concentration for your specific experimental system to avoid off-target effects.
Q3: What are the known off-target effects of Etomoxir, especially at higher concentrations?
At concentrations significantly higher than those required for CPT-1 inhibition (often around 200 μM), Etomoxir exhibits several off-target effects:
-
Coenzyme A (CoA) Depletion: The conversion of Etomoxir to this compound consumes free CoA, leading to its depletion.[8][9][10]
-
Inhibition of Complex I of the Electron Transport Chain: High concentrations of Etomoxir can directly inhibit respiratory complex I.[6][7]
-
Inhibition of Adenine Nucleotide Translocase (ANT): Etomoxir has been shown to inhibit ANT.[8]
-
Oxidative Stress: At concentrations above 5 μM, Etomoxir can cause severe oxidative stress in certain cell types like T-cells.[1]
Q4: How can I be sure that the observed effects in my experiment are due to CPT-1 inhibition and not off-target effects?
To ensure the specificity of your results, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment to identify the lowest effective concentration of Etomoxir for CPT-1 inhibition in your model.
-
Rescue Experiments: If you suspect CoA depletion, try to rescue the phenotype by supplementing with exogenous CoA.[8]
-
Genetic Knockdown: Use genetic approaches like siRNA or CRISPR to knock down CPT1 and compare the phenotype to that observed with Etomoxir treatment.
-
Measure Off-Target Effects: Directly measure mitochondrial respiration to check for complex I inhibition or assess cellular CoA levels.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high levels of cell death or toxicity. | The Etomoxir concentration is too high, leading to off-target effects like CoA depletion or oxidative stress.[8] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Measure cellular CoA levels to assess depletion. 3. Consider supplementing with an antioxidant if oxidative stress is suspected. |
| No significant inhibition of fatty acid oxidation (FAO) observed. | 1. The Etomoxir concentration is too low. 2. The cells have low CPT-1 expression or activity. 3. The experimental readout for FAO is not sensitive enough. | 1. Increase the Etomoxir concentration, being mindful of potential off-target effects. 2. Confirm CPT-1 expression in your cell line via Western blot or qPCR. 3. Use a more direct and sensitive method to measure FAO, such as radiolabeled fatty acid uptake and oxidation assays.[11] |
| Results from Etomoxir treatment do not match CPT1 knockdown. | The phenotype observed with high concentrations of Etomoxir is likely due to off-target effects rather than CPT-1 inhibition.[7] | 1. Lower the Etomoxir concentration to a range that specifically inhibits CPT-1 without causing significant off-target effects. 2. Rely on the genetic knockdown data as the more specific indicator of CPT-1 function. |
| Variable or inconsistent results between experiments. | 1. Inconsistent cell density or passage number. 2. Variability in the preparation of Etomoxir stock solution. 3. Differences in incubation time with the inhibitor. | 1. Standardize cell culture conditions, including seeding density and passage number. 2. Prepare fresh Etomoxir stock solutions regularly and store them properly. 3. Ensure consistent incubation times across all experiments. |
Quantitative Data Summary
Table 1: Etomoxir Concentrations and Their Effects
| Concentration Range | Primary Effect | Key Considerations |
| Low μM (e.g., < 10 μM) | On-target CPT-1 inhibition, leading to ~90% reduction in FAO.[6][7] | This is the recommended range for studying the effects of CPT-1 inhibition. |
| High μM (e.g., > 50-200 μM) | Off-target effects become prominent, including CoA depletion and inhibition of mitochondrial respiration.[6][8] | Results in this range should be interpreted with caution and may not be specific to CPT-1 inhibition. |
Table 2: IC50 Values for this compound
| Target | IC50 | Notes |
| CPT-1a and CPT-1b | 0.01 – 0.70 μM | The active form, this compound, exhibits nanomolar potency.[8] |
| Carnitine Acetyltransferases | Low micromolar range | This compound can inhibit other carnitine acyltransferases at higher concentrations.[12] |
Experimental Protocols
Measurement of Total Coenzyme A Levels in Cultured Cells
This protocol is adapted from methods described for quantifying cellular CoA.[13][14][15][16]
Objective: To quantify the total intracellular pool of Coenzyme A.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold water
-
0.25 M Potassium Hydroxide (KOH)
-
1 M Trizma-HCl
-
100 mM monobromobimane (B13751) (mBBr)
-
Acetic acid
-
Solid-Phase Extraction (SPE) columns
-
HPLC system with fluorescence detection
Procedure:
-
Wash adherent cells with ice-cold PBS.
-
Add 1 mL of ice-cold water and scrape the cells.
-
Transfer the cell suspension to a glass tube containing 400 μL of 0.25 M KOH and 1.5 mL of water to achieve a pH ≥ 12.
-
Vortex vigorously for 10 seconds.
-
Incubate at 55°C for 1 hour to hydrolyze CoA thioesters.
-
Add 160 μL of 1 M Trizma-HCl and 10 μL of 100 mM mBBr to bring the pH to approximately 8.
-
Incubate at room temperature for 2 hours in the dark to allow mBBr to react with free CoA.
-
Stop the reaction by adding 100 μL of acetic acid.
-
Centrifuge at 2,000 x g for 15 minutes to pellet cell debris.
-
Purify the supernatant containing the CoA-bimane derivative using an SPE column.
-
Analyze the sample using HPLC with fluorescence detection (λex = 393 nm, λem = 470 nm).
-
Quantify CoA levels by comparing to a standard curve.
CPT-1 Activity Assay in Isolated Mitochondria
This protocol is based on established methods for measuring CPT-1 activity.[17]
Objective: To determine the direct effect of an inhibitor on CPT-1 enzyme activity.
Materials:
-
Isolated mitochondria (20-50 µg protein)
-
Reaction Buffer (e.g., containing HEPES, sucrose, KCl, K2HPO4, MgCl2, EGTA)
-
Bovine Serum Albumin (BSA)
-
Etomoxir or other inhibitors at various concentrations
-
[³H]L-carnitine
-
Palmitoyl-CoA
-
1 M HCl (ice-cold)
-
Water-saturated butanol
-
Scintillation fluid and counter
Procedure:
-
In a microcentrifuge tube, add the reaction buffer, BSA, and the inhibitor (or vehicle control).
-
Add the isolated mitochondria.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of [³H]L-carnitine and palmitoyl-CoA.
-
Incubate for 5-15 minutes at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold 1 M HCl.
-
Perform a butanol extraction to separate the radiolabeled acylcarnitine product from unreacted carnitine. Add 1 volume of water-saturated butanol, vortex, and centrifuge.
-
Transfer an aliquot of the upper butanol phase to a scintillation vial.
-
Add scintillation fluid and measure radioactivity.
-
Calculate CPT-1 activity (nmol of product formed/min/mg of protein).
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
Visualizations
Caption: Mechanism of Etomoxir action and CoA depletion.
Caption: Workflow for investigating Etomoxir's effects.
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etomoxir - Wikipedia [en.wikipedia.org]
- 4. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 8. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on different carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 17. benchchem.com [benchchem.com]
Navigating Etomoxiryl-CoA: A Guide to Controlling Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Etomoxiryl-CoA, understanding and controlling for its off-target effects is critical for accurate experimental interpretation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you distinguish between on-target Carnitine Palmitoyltransferase 1 (CPT1) inhibition and unintended cellular alterations.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Etomoxir (B15894) and this compound?
Etomoxir is a pro-drug that is converted intracellularly to its active form, this compound, by acyl-CoA synthetases. It is this compound that covalently binds to and irreversibly inhibits CPT1. This conversion process is important to consider as it consumes cellular Coenzyme A (CoA), which can lead to off-target effects.[1][2][3]
Q2: What are the primary known off-target effects of this compound?
At concentrations higher than required for CPT1 inhibition, Etomoxir has been shown to have several off-target effects, including:
-
Inhibition of Mitochondrial Complex I: High concentrations of etomoxir can directly inhibit the activity of complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[4][5]
-
Inhibition of the Adenine (B156593) Nucleotide Translocase (ANT): Etomoxir can inhibit ANT, which is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane.[1][2]
-
Disruption of Coenzyme A (CoA) Homeostasis: The conversion of etomoxir to this compound sequesters cellular CoA, leading to a depletion of the free CoA pool. This can impact numerous metabolic pathways that are dependent on CoA.[1][6]
Q3: At what concentrations are off-target effects of Etomoxir typically observed?
The concentration at which off-target effects become significant can vary between cell types and experimental conditions. However, a general guideline is:
-
On-target CPT1 inhibition: Effective inhibition of CPT1 is often observed in the low micromolar range (e.g., 3-10 μM), which can achieve approximately 90% inhibition of fatty acid oxidation (FAO).[4][6]
-
Off-target effects: Off-target effects, such as inhibition of mitochondrial complex I, are more prominent at higher concentrations, for instance, 200 μM.[4][5][7] It is crucial to perform dose-response experiments in your specific model system.
Troubleshooting Guide
| Observed Phenotype | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected decrease in cell proliferation or viability at high Etomoxir concentrations. | Inhibition of mitochondrial complex I and/or ANT, leading to impaired respiration and ATP production.[4][8] | 1. Perform a dose-response curve to determine the lowest effective concentration for CPT1 inhibition. 2. Use a Complex I-specific inhibitor (e.g., rotenone) as a positive control to compare phenotypes. 3. Assess mitochondrial respiration using substrates that bypass Complex I (e.g., succinate) to pinpoint the site of inhibition. |
| Phenotype persists even with genetic knockdown of CPT1. | The observed effect is likely due to an off-target mechanism, such as CoA sequestration or inhibition of ANT.[1][4] | 1. Supplement cells with exogenous CoA to see if the phenotype is rescued.[1] 2. Use an alternative CPT1 inhibitor with a different mechanism of action (e.g., ST1326).[9][10] |
| Altered mitochondrial morphology and function not rescued by FAO-restoring supplements (e.g., acetate). | CPT1 may have structural roles independent of its catalytic activity, or the off-target effects of Etomoxir are causing mitochondrial dysfunction. High concentrations of etomoxir can lead to mitochondrial uncoupling.[4] | 1. Use genetic models (e.g., CPT1 knockdown or knockout) to study the role of CPT1 independent of pharmacological inhibitors.[4][11] 2. Assess mitochondrial membrane potential and morphology using imaging techniques. |
| Discrepancies between data from Etomoxir treatment and CPT1 genetic models. | This strongly suggests that the effects observed with Etomoxir, particularly at high concentrations, are due to off-target activities. | Prioritize conclusions drawn from genetic models (knockdown/knockout) as they provide more specific insights into the function of CPT1. Use Etomoxir at the lowest effective concentration as a complementary approach. |
Quantitative Data Summary
| Parameter | Etomoxir Concentration | Observed Effect | Reference |
| On-Target CPT1 Inhibition | 10 μM | ~90% decrease in fatty acid oxidation (FAO) in BT549 cells. | [4][7] |
| < 3 μM | EC90 for CPT1 inhibition in various cell types. | [1][6] | |
| 5 μM | Specific inhibition of CPT1 in bone marrow-derived macrophages. | [6] | |
| Off-Target: Complex I Inhibition | 200 μM | Direct inhibition of respiratory complex I. | [4][5][7] |
| Off-Target: ANT Inhibition | High concentrations | Inhibition of the adenine nucleotide translocase. | [1] |
| Off-Target: Disruption of CoA Homeostasis | High concentrations (e.g., 200 μM) | Depletion of intracellular free Coenzyme A. | [1][6] |
Experimental Protocols & Methodologies
Protocol 1: Determining the On-Target Concentration of Etomoxir
Objective: To identify the optimal concentration of Etomoxir that effectively inhibits CPT1-mediated fatty acid oxidation without causing significant off-target effects.
Methodology: Seahorse XF Analyzer Mitochondrial Respiration Assay [12]
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell type.
-
Etomoxir Treatment: Treat cells with a range of Etomoxir concentrations (e.g., 0.1, 1, 5, 10, 50, 100, 200 μM) for a predetermined time (e.g., 1 hour).
-
Permeabilization: Permeabilize the cells with a plasma membrane permeabilizer (e.g., XF PMP) to allow direct access of substrates to the mitochondria.
-
Substrate Addition: Measure the oxygen consumption rate (OCR) in response to the sequential injection of different substrates:
-
Port A: Palmitoyl-CoA and L-carnitine (to measure CPT1-dependent respiration).
-
Port B: A Complex I substrate like pyruvate (B1213749) or glutamate/malate (to assess CPT1-independent Complex I activity).
-
Port C: A Complex II substrate like succinate (B1194679) (with rotenone (B1679576) to inhibit Complex I) to assess Complex II activity.
-
-
Data Analysis: The on-target concentration of Etomoxir will specifically inhibit the OCR in response to palmitoyl-CoA/L-carnitine, with minimal effect on the OCR from Complex I or II substrates.
Protocol 2: Control for CoA Sequestration
Objective: To determine if an observed phenotype is due to the depletion of cellular CoA pools by Etomoxir.
Methodology: CoA Rescue Experiment [1]
-
Experimental Setup: Treat cells with the high concentration of Etomoxir that produces the phenotype of interest. In a parallel group, co-treat cells with the same concentration of Etomoxir and a high concentration of exogenous Coenzyme A (e.g., 500 μM).[1]
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, gene expression, protein levels) in all treatment groups.
-
Interpretation: If the addition of exogenous CoA rescues the phenotype induced by high-dose Etomoxir, it strongly suggests that the effect was due to CoA sequestration.
Protocol 3: CPT1 Activity Assay
Objective: To directly measure the enzymatic activity of CPT1 in cell or tissue lysates.
Methodology: Spectrophotometric Assay [13][14]
This assay measures the release of Coenzyme A (CoA-SH) when carnitine and palmitoyl-CoA are converted to palmitoylcarnitine (B157527) by CPT1. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.
-
Lysate Preparation: Prepare mitochondrial extracts from your cells or tissues of interest.
-
Reaction Mixture: Prepare a reaction buffer containing DTNB.
-
Initiation of Reaction: Add the cell lysate to the reaction mixture, followed by the addition of L-carnitine and palmitoyl-CoA to start the reaction.
-
Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change is proportional to the CPT1 activity.
-
Inhibitor Testing: To confirm the specificity of the assay, pre-incubate the lysate with a known CPT1 inhibitor (like this compound) before adding the substrates.
Visualizations
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carnitine palmitoyltransferase-1 (CPT1) and PDH activities. [bio-protocol.org]
Interpreting Unexpected Results from Etomoxiryl-CoA Treatment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Etomoxiryl-CoA, a well-known inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). This guide focuses on off-target effects and other confounding observations that can arise during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes organized in a question-and-answer format.
Q1: Why is there a discrepancy between the effective concentration of Etomoxir (B15894) for inhibiting fatty acid oxidation (FAO) and the concentration that impacts cell proliferation or other cellular functions?
A1: A common observation is that low micromolar concentrations of Etomoxir are sufficient to inhibit FAO, while effects on cell viability or other processes are only seen at much higher concentrations. This discrepancy is often due to off-target effects of Etomoxir that are independent of CPT1 inhibition.[1][2]
Troubleshooting:
-
Concentration-Response Analysis: It is crucial to perform a dose-response curve for both FAO inhibition and the unexpected phenotype (e.g., decreased cell proliferation). This will help determine if the two events are mechanistically linked or occur at different concentration ranges.
-
Use the Lowest Effective Concentration: For studying the effects of FAO inhibition, use the lowest concentration of Etomoxir that achieves maximal CPT1 inhibition to minimize off-target effects.[2][3]
Q2: My cells treated with high concentrations of Etomoxir show impaired mitochondrial respiration even with non-fatty acid substrates. What could be the cause?
A2: At concentrations of 200 μM and higher, Etomoxir has been shown to have a direct off-target inhibitory effect on Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][4][5][6][7][8][9] This will reduce mitochondrial respiration regardless of the substrate being used to fuel the ETC, as long as it feeds electrons through Complex I (e.g., pyruvate, glutamate).
Troubleshooting:
-
Assess Complex I Activity: Directly measure the activity of Complex I in isolated mitochondria from cells treated with high concentrations of Etomoxir. A reduction in activity would confirm this off-target effect.
-
Use Alternative FAO Inhibitors: If the goal is to inhibit FAO without affecting the ETC, consider using alternative CPT1 inhibitors or genetic knockdown of CPT1.[4][5][8]
-
Mitochondrial Stress Test: Perform a mitochondrial stress test using a Seahorse XF Analyzer to dissect the specific effects on different parameters of mitochondrial respiration. Inhibition of basal and maximal respiration with substrates that donate electrons to Complex I, but not Complex II, is indicative of a Complex I defect.[6][9]
Q3: I'm observing a significant decrease in cellular Coenzyme A (CoA) levels after Etomoxir treatment. Is this expected?
A3: Yes, particularly at higher concentrations (e.g., >100 µM), Etomoxir can disrupt cellular CoA homeostasis.[10][11][12] Etomoxir is a prodrug that is converted to its active form, this compound, by acyl-CoA synthetases. This conversion consumes free CoA, and at high Etomoxir concentrations, this can lead to a depletion of the cellular CoA pool, affecting numerous metabolic pathways that rely on CoA.[10][11][12][13]
Troubleshooting:
-
Measure Cellular CoA Levels: Quantify the levels of free CoA and total CoA in your cells following Etomoxir treatment. A significant decrease would suggest that CoA disruption is a contributing factor to your observed phenotype.
-
CoA Rescue Experiment: Attempt to rescue the observed phenotype by supplementing the culture medium with exogenous CoA.[13] If the phenotype is reversed, it strongly suggests that CoA depletion is the underlying cause.
Q4: My cells are undergoing apoptosis after Etomoxir treatment. Is this a direct consequence of FAO inhibition?
A4: While FAO inhibition can lead to apoptosis in some cancer cells, Etomoxir can also induce apoptosis through off-target mechanisms, particularly at higher concentrations.[14][15][16] These can include increased production of reactive oxygen species (ROS) and disruption of mitochondrial function independent of CPT1 inhibition.[1][13][15]
Troubleshooting:
-
Assess Apoptosis Markers: Use multiple methods to confirm apoptosis, such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and analysis of mitochondrial membrane potential (e.g., using JC-1).
-
Measure ROS Production: Quantify intracellular ROS levels using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). An increase in ROS could be a direct cause of apoptosis.[1][13]
-
Compare with Genetic Inhibition of CPT1: If possible, compare the effects of Etomoxir with those of CPT1 knockdown or knockout. If genetic inhibition of CPT1 does not induce apoptosis to the same extent as Etomoxir, it suggests an off-target effect of the drug.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the on-target and off-target effects of Etomoxir.
Table 1: Concentration-Dependent Effects of Etomoxir
| Effect | Cell Type/System | Etomoxir Concentration | Reference |
| On-Target: CPT1 Inhibition/FAO Reduction | |||
| IC50 for CPT1a | Human, guinea pig, rat hepatocytes | 0.1 µM, 1 µM, 10 µM respectively | [17] |
| EC50 for FAO inhibition | HepG2 cells (permeabilized) | 9.2 nM | [9][18] |
| >80% reduction in acylcarnitines | BT549 cells | 10 µM | [1] |
| Maximal FAO inhibition | MCF-7 and T47D cells | ~5-12.5 µM | [2][3] |
| Off-Target: Complex I Inhibition | |||
| Inhibition of Complex I | BT549 cells | 200 µM | [1][4][6][7][9] |
| Off-Target: Disruption of CoA Homeostasis | |||
| Depletion of intracellular free CoA | Macrophages | >100 µM | [10][11][12] |
| Off-Target: Induction of ROS and Apoptosis | |||
| Increased ROS production | T cells | >5 µM | [1][13] |
| Induction of apoptosis | HL60 cells | 200 µM | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Measurement of Mitochondrial Respiration and Complex I Activity
This protocol utilizes a Seahorse XF Analyzer to assess mitochondrial function in whole cells and isolated mitochondria.
Materials:
-
Seahorse XFp Extracellular Flux Analyzer
-
Seahorse XFp cell culture miniplates
-
Assay medium (e.g., Seahorse base medium supplemented with glucose, glutamine, and fatty acids)
-
Etomoxir
-
Mitochondrial isolation kit
-
Mitochondrial assay solution (MAS)
-
Substrates and inhibitors: pyruvate, malate, ADP, rotenone (B1679576), succinate, antimycin A, FCCP.
Procedure for Whole Cells:
-
Seed cells in a Seahorse XFp miniplate and allow them to adhere.
-
Incubate cells with the desired concentrations of Etomoxir (e.g., 10 µM for on-target, 200 µM for off-target) for 1 hour prior to the assay.
-
Replace the culture medium with pre-warmed assay medium containing the respective Etomoxir concentrations.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Analyze the oxygen consumption rate (OCR) data to determine basal respiration, maximal respiration, ATP-linked respiration, and proton leak.
Procedure for Isolated Mitochondria (to assess Complex I activity):
-
Isolate mitochondria from untreated cells using a mitochondrial isolation kit.
-
Resuspend the mitochondrial pellet in cold MAS.
-
Add 5 µg of mitochondrial protein per well of a Seahorse XFp miniplate and centrifuge to attach.
-
Add pre-warmed MAS containing substrates for Complex I-driven respiration (e.g., 10 mM pyruvate, 2 mM malate, 4 mM ADP) and the desired concentrations of Etomoxir.
-
Measure the OCR to determine the effect of Etomoxir on Complex I-mediated respiration.
-
Inject Complex II substrates (e.g., succinate) and inhibitors (e.g., rotenone, antimycin A) to further dissect the effects on the ETC.[6]
Protocol 2: Quantification of Cellular Coenzyme A
This protocol describes a method for measuring total CoA levels in cultured cells.[4][10][19][20]
Materials:
-
Ice-cold PBS
-
Ice-cold water
-
0.25 M KOH
-
1 M Trizma-HCl
-
100 mM monobromobimane (B13751) (mBBr) in acetonitrile
-
Acetic acid
-
HPLC system with fluorescence detection
Procedure:
-
Harvest cultured cells and wash with ice-cold PBS, followed by a brief wash with ice-cold water.
-
Resuspend the cell pellet in a solution of cold water and 0.25 M KOH to achieve a pH ≥ 12.
-
Incubate the suspension at 55 °C for 1 hour to hydrolyze all CoA thioesters to free CoA.
-
Neutralize the sample with 1 M Trizma-HCl to a pH of approximately 8.
-
Add mBBr to derivatize the free CoA and incubate at room temperature for 2 hours in the dark.
-
Stop the reaction by adding acetic acid.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant by HPLC with fluorescence detection to quantify the CoA-bimane adduct.[4][19]
Protocol 3: Detection of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol outlines the use of Annexin V and PI staining to quantify apoptotic cells by flow cytometry.[11][12][14][21][22]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with different concentrations of Etomoxir for the desired duration. Include untreated and positive controls.
-
Harvest the cells (including any floating cells from the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry immediately.
-
Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11][14][21][22]
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[1][5][13][23][24][25][26]
Materials:
-
DCFDA (or H2DCFDA)
-
Serum-free, phenol (B47542) red-free cell culture medium
-
Positive control (e.g., H2O2 or pyocyanin)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate (or other suitable culture vessel) and allow them to adhere.
-
Treat the cells with the desired concentrations of Etomoxir.
-
Remove the treatment medium and wash the cells with serum-free, phenol red-free medium.
-
Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.[23][24][25]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target and off-target effects of Etomoxir.
Caption: A logical workflow for troubleshooting unexpected results from Etomoxir treatment.
Caption: Step-by-step workflow for assessing apoptosis using Annexin V and PI staining.
References
- 1. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Video: Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 20. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. bosterbio.com [bosterbio.com]
- 23. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Etomoxiryl-CoA Experimental Guidelines
Welcome to the technical support center for researchers using Etomoxir (B15894) and its active form, Etomoxiryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to inhibitor specificity and off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound, and how does it work?
A1: Etomoxir is a pro-drug that is converted intracellularly by acyl-CoA synthetases into its active form, this compound.[1][2] The primary and intended target of this compound is Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation (FAO).[3][4][5] CPT1 is located on the outer mitochondrial membrane and is the rate-limiting step for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[5][6] this compound acts as an irreversible inhibitor of CPT1.[1]
Q2: I'm seeing effects in my experiment that don't seem related to the inhibition of fatty acid oxidation. Is this common?
A2: Yes, this is a well-documented issue. At concentrations higher than what is required to saturate CPT1 inhibition, Etomoxir is known to have significant CPT1-independent or "off-target" effects.[1][5][7] These effects can complicate data interpretation, and it is crucial to perform control experiments to verify that the observed phenotype is a direct result of CPT1 inhibition.[4][8]
Q3: What are the major known off-target effects of Etomoxir?
A3: The most significant off-target effects, particularly at high concentrations, include:
-
Inhibition of Mitochondrial Complex I: High doses of Etomoxir (e.g., 200 μM) can directly inhibit Complex I of the electron transport chain, impairing mitochondrial respiration independently of FAO.[3][4]
-
Disruption of Coenzyme A (CoA) Homeostasis: The conversion of the pro-drug Etomoxir to this compound consumes free CoA.[2] At high concentrations, this can sequester a significant portion of the cellular CoA pool, affecting numerous other metabolic pathways that rely on this essential cofactor.[1][9]
-
Induction of Severe Oxidative Stress: Concentrations of Etomoxir above 5 μM have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to DNA, lipids, and proteins.[6][7]
-
Inhibition of Other Acyltransferases: In the micromolar range, this compound can inhibit other carnitine acyltransferases, such as those for short- and medium-chain fatty acids, not just the long-chain specific CPT1.[10]
-
Formation of Etomoxir-carnitine: Recent studies have shown that Etomoxir is metabolized to Etomoxir-carnitine, which can inhibit phospholipases A2 and mitochondrial respiration through CPT1-independent mechanisms.[6][11]
Q4: What is the recommended concentration range for using Etomoxir to specifically inhibit CPT1?
A4: To maintain specificity for CPT1, it is recommended to use the lowest effective concentration. Studies have shown that 3-5 μM of Etomoxir is a specific and saturable inhibitor of CPT1 in many cell types.[1][7] While 10 μM can inhibit approximately 90% of FAO, concentrations are frequently used up to 200 μM, where significant off-target effects are prevalent.[3][12] It is critical to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Troubleshooting Guides
Problem 1: Observed cellular effect is much stronger than expected from FAO inhibition alone.
This may indicate a significant off-target effect. High concentrations of Etomoxir can induce toxicity and metabolic disruption independent of CPT1.
Troubleshooting Steps:
-
Verify Optimal Concentration: Perform a dose-response experiment measuring a direct readout of CPT1 activity (like 13C-palmitate oxidation). Use the lowest concentration that gives maximal CPT1 inhibition (typically < 5 μM).
-
Assess Mitochondrial Respiration: Use a substrate-specific respirometry assay (see Protocol 1) to check for inhibition of non-CPT1 dependent substrates. If respiration from substrates like pyruvate/malate or succinate (B1194679) is inhibited, it points to off-target effects on the electron transport chain.[1][5]
-
Perform a Genetic Control: The gold standard for confirming a CPT1-specific effect is to compare the pharmacological inhibition with a genetic knockdown or knockout of CPT1. If the phenotype of Etomoxir treatment does not match the genetic model, off-target effects are likely.[3][4]
-
Measure Cellular CoA Levels: If you suspect CoA sequestration, measure the levels of free CoA and acetyl-CoA. A significant drop after high-dose Etomoxir treatment would support this off-target mechanism.[1]
Problem 2: My cells are dying or showing signs of stress at my chosen Etomoxir concentration.
This is often due to CPT1-independent oxidative stress or severe disruption of mitochondrial function.
Troubleshooting Steps:
-
Lower the Concentration: This is the most critical first step. Reduce the Etomoxir concentration to the low micromolar range (< 5 μM).[7]
-
Measure Oxidative Stress: Use probes like CellROX or DCFDA to quantify reactive oxygen species (ROS) production. A significant increase in ROS at your working concentration confirms oxidative stress as an off-target effect.[7]
-
Assess Mitochondrial Morphology: Use electron microscopy or mitochondrial staining (e.g., MitoTracker) to check for signs of mitochondrial swelling or damage, which can be indicative of toxicity.[3][7]
-
Rescue Experiment: Attempt to rescue the phenotype by supplementing with acetate (B1210297). If the effect is due to a lack of acetyl-CoA from FAO, acetate may rescue it. If not, the effect is likely independent of FAO.[3]
Data and Protocols
Table 1: Concentration-Dependent Effects of Etomoxir
| Concentration Range | Primary Effect | Common Off-Target Effects Noted | Recommended Use |
| 0.01 - 3 μM | Specific, irreversible inhibition of CPT1.[1] | Minimal off-target effects reported. | Ideal for specific CPT1 inhibition studies. |
| 5 - 10 μM | Near-complete inhibition of CPT1-mediated FAO.[3] | Onset of oxidative stress and potential inhibition of other acyltransferases.[7][10] | Use with caution; requires specificity controls. |
| > 20 μM (especially 100-200 μM) | Complete inhibition of CPT1. | Severe oxidative stress, inhibition of mitochondrial complex I, sequestration of free Coenzyme A.[1][3][7] | Not recommended for specific CPT1 inhibition studies; results are likely confounded by off-target effects. |
Experimental Protocol 1: Assessing Etomoxir Specificity Using Substrate-Specific Respirometry
This protocol allows you to determine if Etomoxir is specifically inhibiting CPT1 or having broader effects on mitochondrial respiration. The principle is to provide different substrates that enter the respiratory chain at different points, some requiring CPT1 and some bypassing it.
Materials:
-
Cells of interest
-
Etomoxir
-
Digitonin (B1670571) or a similar plasma membrane permeabilizer
-
Respirometry assay medium (e.g., MAS)
-
Mitochondrial substrates:
-
Palmitoyl-CoA + L-Carnitine (CPT1 dependent)
-
Palmitoylcarnitine (CPT1 independent)
-
Pyruvate + Malate (Complex I dependent, CPT1 independent)
-
Succinate + Rotenone (Complex II dependent, CPT1 independent)
-
-
High-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)
Methodology:
-
Cell Pre-treatment: Treat intact cells with your desired concentration of Etomoxir (and a vehicle control) for 30-60 minutes. This allows for the conversion of Etomoxir to this compound.[1]
-
Cell Permeabilization: Harvest the cells and resuspend them in the respirometry medium. Add a carefully titrated amount of digitonin to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Baseline Respiration: Add the permeabilized cells to the respirometer chamber and measure the baseline oxygen consumption rate (OCR).
-
Substrate Addition: Sequentially add the different mitochondrial substrates and measure the OCR after each addition.
-
First, add Palmitoyl-CoA + L-Carnitine . In the vehicle-treated cells, this should cause a robust increase in OCR. In Etomoxir-treated cells, this increase should be significantly blunted. This confirms the on-target effect.
-
Next, in separate experiments or chambers, test CPT1-independent substrates. Add Pyruvate + Malate . If Etomoxir is specific, there should be no significant difference in OCR between vehicle and Etomoxir-treated cells. A decrease in OCR suggests an off-target effect on Complex I or upstream pathways.
-
Similarly, test Succinate + Rotenone (rotenone inhibits Complex I). A lack of difference in OCR between groups indicates that Complex II and downstream components are unaffected.
-
-
Data Analysis: Compare the oxygen consumption rates for each substrate between the control and Etomoxir-treated groups. Specific inhibition of CPT1 should only affect the respiration driven by Palmitoyl-CoA + L-Carnitine.[1][5]
Visual Guides
Caption: Troubleshooting workflow for Etomoxir experiments.
Caption: On-target vs. off-target mechanisms of Etomoxir.
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 9. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on different carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
Technical Support Center: Etomoxir and Coenzyme A Depletion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the rescue of Coenzyme A (CoA) depletion in cells treated with Etomoxir.
Frequently Asked Questions (FAQs)
Q1: Why does Etomoxir treatment lead to Coenzyme A (CoA) depletion?
A1: Etomoxir is a prodrug that becomes pharmacologically active upon its conversion to etomoxiryl-CoA within the cell. This conversion process consumes and sequesters free intracellular Coenzyme A (CoA), leading to its depletion. This is considered an "off-target" effect of Etomoxir, as its primary intended function is the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.[1][2][3]
Q2: What are the downstream consequences of CoA depletion in Etomoxir-treated cells?
A2: Coenzyme A is a crucial cofactor for a multitude of metabolic pathways. Its depletion can disrupt cellular homeostasis, affecting processes such as fatty acid synthesis, vesicular trafficking, and the tricarboxylic acid (TCA) cycle.[1] In specific experimental contexts, such as macrophage polarization, CoA depletion by high concentrations of Etomoxir has been shown to block cellular differentiation.[1][2][3]
Q3: How can I rescue CoA depletion in my Etomoxir-treated cells?
A3: The most direct and effective method to rescue CoA depletion is to supplement the cell culture medium with exogenous Coenzyme A.[1] This provides an external source of CoA that can be taken up by the cells, thereby restoring intracellular CoA pools and mitigating the effects of Etomoxir-induced depletion.
Q4: At what concentrations should I use Etomoxir and CoA for a rescue experiment?
A4: The optimal concentrations can vary depending on the cell type and experimental goals. However, a commonly cited starting point for observing CoA depletion and subsequent rescue is the use of high-micromolar concentrations of Etomoxir. For instance, in bone marrow-derived macrophages (BMDMs), 200 µM Etomoxir has been shown to cause significant CoA depletion, which can be rescued by the addition of 500 µM Coenzyme A to the culture medium.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no rescue of cellular phenotype after CoA supplementation.
| Possible Cause | Troubleshooting Step |
| Insufficient CoA concentration | The required concentration of exogenous CoA can be cell-type dependent. Perform a dose-response experiment with varying concentrations of CoA (e.g., 100 µM, 250 µM, 500 µM, 1 mM) to determine the optimal concentration for your specific cells. |
| Timing of CoA supplementation | The timing of CoA addition relative to Etomoxir treatment is critical. Consider adding CoA concurrently with Etomoxir or pre-incubating the cells with CoA for a short period before Etomoxir treatment. |
| CoA degradation | Coenzyme A in solution can be unstable. Prepare fresh CoA solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Cellular uptake of CoA | While many cells can take up exogenous CoA, the efficiency may vary. Confirm CoA uptake in your cell line, if possible, by measuring intracellular CoA levels after supplementation. |
Issue 2: Difficulty in accurately measuring intracellular CoA levels.
| Possible Cause | Troubleshooting Step |
| Sample preparation artifacts | CoA levels can change rapidly during sample harvesting. It is crucial to quench metabolic activity quickly. This can be achieved by rapidly washing cells with ice-cold phosphate-buffered saline (PBS) and immediately lysing them. |
| Low abundance of CoA | Intracellular CoA concentrations can be low. Ensure you are using a sufficient number of cells for your measurement assay to be within the linear range of detection. |
| Interference from Etomoxir or its metabolites | While not commonly reported, it is a possibility. If you suspect interference with your assay, consider running a standard curve of CoA with and without Etomoxir to check for any shifts. |
| Assay sensitivity | Ensure your chosen method for CoA detection (e.g., HPLC, enzymatic assay) has the required sensitivity for your samples. HPLC-based methods are generally more sensitive and specific. |
Experimental Protocols
Key Experiment 1: Rescue of Etomoxir-Induced CoA Depletion
Objective: To restore intracellular Coenzyme A levels in Etomoxir-treated cells by exogenous supplementation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Etomoxir (stock solution in a suitable solvent, e.g., DMSO)
-
Coenzyme A (lithium salt, stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Reagents for cell lysis and CoA measurement (see Protocol 2)
Methodology:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Cell Treatment:
-
Control Group: Treat cells with vehicle control (e.g., DMSO).
-
Etomoxir Group: Treat cells with the desired concentration of Etomoxir (e.g., 200 µM).
-
Rescue Group: Co-treat cells with Etomoxir (e.g., 200 µM) and Coenzyme A (e.g., 500 µM).
-
CoA Control Group: Treat cells with Coenzyme A only (e.g., 500 µM).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Sample Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Immediately proceed to cell lysis for CoA measurement as described in Protocol 2.
-
Key Experiment 2: Measurement of Intracellular Coenzyme A by HPLC
Objective: To quantify the total intracellular Coenzyme A concentration.
Materials:
-
Cell lysate from experimental groups
-
Perchloric acid (PCA)
-
Potassium bicarbonate (KHCO₃)
-
HPLC system with a C18 column
-
Mobile phase buffers
-
Coenzyme A standard
Methodology:
-
Cell Lysis and Deproteinization:
-
Lyse the cells in a suitable buffer.
-
Add ice-cold perchloric acid (PCA) to a final concentration of 0.4 M to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding potassium bicarbonate (KHCO₃) until the pH is between 6.0 and 7.0.
-
Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample onto a C18 HPLC column.
-
Elute with an appropriate mobile phase gradient.
-
Detect CoA by UV absorbance at 260 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a Coenzyme A standard.
-
Determine the concentration of CoA in the samples by comparing their peak areas to the standard curve.
-
Normalize the CoA concentration to the cell number or total protein content of the sample.
-
Data Presentation
Table 1: Representative Quantitative Data for CoA Rescue in BMDMs
| Treatment Group | Etomoxir (µM) | Coenzyme A (µM) | Intracellular Free CoA (nmol/10^6 cells) |
| Control | 0 | 0 | 1.5 ± 0.2 |
| Etomoxir | 200 | 0 | 0.4 ± 0.1 |
| Rescue | 200 | 500 | 1.3 ± 0.3 |
| CoA Control | 0 | 500 | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation and are hypothetical examples based on published findings.[1]
Visualizations
Caption: Mechanism of Etomoxir-induced CoA depletion and its rescue.
Caption: Experimental workflow for CoA rescue and measurement.
References
Etomoxiryl-CoA and Adenine Nucleotide Translocase: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers investigating the impact of etomoxiryl-CoA on adenine (B156593) nucleotide translocase (ANT). Etomoxir (B15894), a well-known inhibitor of carnitine palmitoyltransferase 1 (CPT1), exhibits significant off-target effects on ANT, particularly at higher concentrations. Understanding and mitigating these effects are crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of etomoxir?
A1: Etomoxir is a prodrug that is converted intracellularly to its active form, this compound. This compound is a potent and irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation.[1]
Q2: What is the off-target effect of this compound on adenine nucleotide translocase (ANT)?
A2: At concentrations exceeding those required to inhibit CPT1, this compound also inhibits the adenine nucleotide translocase (ANT).[1][2] ANT is an inner mitochondrial membrane protein responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. Inhibition of ANT disrupts this crucial process, leading to impaired oxidative phosphorylation and cellular energy depletion, independent of CPT1 inhibition.[1][3]
Q3: At what concentrations does etomoxir exhibit off-target effects on ANT?
A3: While low micromolar concentrations of etomoxir (e.g., < 5 µM) are generally considered specific for CPT1 inhibition in many cell types, higher concentrations (typically ≥ 10-200 µM) are associated with the inhibition of ANT and other off-target effects, such as inhibition of respiratory complex I.[4][5][6][7] The exact concentration for off-target effects can vary depending on the cell type and experimental conditions.
Q4: How can I differentiate between the on-target (CPT1) and off-target (ANT) effects of etomoxir in my experiments?
A4: To distinguish between CPT1 and ANT inhibition, it is recommended to perform substrate-specific mitochondrial respiration assays. By providing substrates that bypass CPT1 (e.g., pyruvate, glutamate, succinate), you can assess the direct impact of etomoxir on the electron transport chain and oxidative phosphorylation machinery, which includes ANT.[3] A reduction in respiration with these substrates indicates an off-target effect.
Q5: What are the downstream consequences of ANT inhibition by this compound?
A5: Inhibition of ANT by this compound can lead to a decrease in ATP synthesis, an increase in mitochondrial membrane potential, and ultimately, cellular dysfunction and death.[3] It can also lead to a depletion of the intracellular coenzyme A (CoA) pool, as CoA is sequestered in the form of this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected decrease in cellular respiration with non-fatty acid substrates (e.g., glucose, pyruvate). | The concentration of etomoxir used is likely high enough to cause off-target inhibition of ANT and/or Complex I. | Perform a dose-response experiment to determine the lowest effective concentration of etomoxir that inhibits fatty acid oxidation without affecting the oxidation of other substrates. Consider using concentrations in the low micromolar or even nanomolar range.[8] |
| Cell viability is significantly reduced even at low etomoxir concentrations. | The specific cell line may be highly sensitive to CPT1 inhibition or may have a lower threshold for etomoxir's off-target effects. | Characterize the metabolic phenotype of your cell line. Cells that are highly dependent on fatty acid oxidation will be more sensitive to CPT1 inhibition. Titrate etomoxir concentrations carefully. |
| Conflicting results when comparing etomoxir treatment to genetic knockdown of CPT1. | Etomoxir's off-target effects on ANT and CoA metabolism can produce phenotypes that are distinct from those caused by CPT1 deficiency alone.[4][9] | Acknowledge the potential for off-target effects in your interpretation. Use multiple approaches to inhibit fatty acid oxidation, including genetic models (e.g., CPT1 knockout or knockdown cells) and other pharmacological inhibitors, to validate your findings. |
| Difficulty in reproducing published data on etomoxir's effects. | The concentration of etomoxir, cell type, and specific experimental conditions (e.g., media composition, cell density) can all influence the outcome. | Carefully document and control all experimental parameters. Refer to detailed protocols and consider performing preliminary experiments to optimize conditions for your specific system. |
Quantitative Data Summary
Direct quantitative data for the inhibition of ANT by this compound is limited in the current literature. However, data for the inhibition of ANT by structurally similar long-chain acyl-CoAs, such as palmitoyl-CoA and oleoyl-CoA, can provide a useful reference.
Table 1: Inhibition of Adenine Nucleotide Translocase by Long-Chain Acyl-CoAs
| Inhibitor | Target | IC50 | Organism/System |
| Oleoyl-CoA | Adenine Nucleotide Translocase | 6 µM | Isolated rabbit aorta mitochondria[10] |
| Palmitoyl-CoA | Adenine Nucleotide Translocase | Similar potency to Oleoyl-CoA | Isolated rabbit aorta mitochondria[10] |
Table 2: Effective Concentrations of Etomoxir for On-Target and Off-Target Effects
| Compound | Effect | Concentration Range | Notes |
| Etomoxir | On-Target: CPT1 Inhibition | 0.01 - 5 µM | Potency can be in the nanomolar range in permeabilized cells.[1][8] |
| Etomoxir | Off-Target: ANT & Complex I Inhibition | ≥ 10 - 200 µM | Concentration is cell-type dependent.[4][5][6][7] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects of Etomoxir on Mitochondrial Respiration in Intact Cells
This protocol utilizes a Seahorse XF Analyzer to measure oxygen consumption rates (OCR) in response to etomoxir and various mitochondrial substrates and inhibitors.
Materials:
-
Seahorse XF Analyzer and consumables (cartridge, microplates)
-
Cell line of interest
-
Culture medium
-
Etomoxir
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
Glucose, Pyruvate, Glutamine
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.
-
Etomoxir Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentrations of etomoxir or vehicle control. Incubate for the desired pre-treatment time.
-
Seahorse Assay:
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate ports.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay.
-
-
Data Analysis:
-
Measure basal OCR.
-
Inject oligomycin to determine ATP-linked respiration.
-
Inject FCCP to measure maximal respiration.
-
Inject rotenone/antimycin A to determine non-mitochondrial oxygen consumption.
-
A significant decrease in basal, ATP-linked, or maximal respiration in the presence of etomoxir when cells are fueled by glucose, pyruvate, or glutamine indicates an off-target effect.
-
Protocol 2: Direct Measurement of ANT Inhibition using Reconstituted Proteoliposomes
This protocol is for the direct assessment of this compound's effect on ANT activity in a purified system.
Materials:
-
Purified ANT protein
-
Lipids (e.g., asolectin, cardiolipin)
-
This compound (or generate in situ from etomoxir and CoA)
-
Radio-labeled ADP or ATP (e.g., [¹⁴C]ADP)
-
Buffer solutions for reconstitution and transport assay
-
Inhibitors: Carboxyatractyloside (CAT) as a positive control
Procedure:
-
ANT Reconstitution: Reconstitute purified ANT into liposomes using standard methods such as dialysis or detergent removal.
-
Transport Assay:
-
Pre-load the proteoliposomes with unlabeled ADP or ATP.
-
Initiate the transport reaction by adding radio-labeled ADP or ATP to the external buffer in the presence or absence of this compound at various concentrations.
-
Stop the reaction at specific time points by adding a potent ANT inhibitor like CAT.
-
Separate the proteoliposomes from the external buffer (e.g., by column chromatography or rapid filtration).
-
-
Quantification: Measure the amount of radioactivity incorporated into the proteoliposomes using liquid scintillation counting.
-
Data Analysis: Calculate the rate of ADP/ATP exchange and determine the inhibitory effect of this compound. Calculate the IC50 value from a dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of etomoxir action, including its off-target effects.
Caption: A logical workflow for troubleshooting etomoxir experiments.
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Inhibition of adenine nucleotide translocase by oleoylcarnitine, oleoylcoa and oleate in isolated arterial mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Etomoxiryl-CoA Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Etomoxiryl-CoA inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is Etomoxir (B15894) and how does it inhibit its target?
Etomoxir is a prodrug that, once inside the cell, is converted to its active form, this compound. This active metabolite irreversibly inhibits Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By blocking CPT-1, this compound effectively shuts down this key pathway for cellular energy production from fats.[1][2]
Q2: I'm observing high variability in my IC50 values for Etomoxir. What are the potential causes?
High variability in IC50 values is a common issue and can stem from several factors:
-
Etomoxir Concentration: High concentrations of etomoxir (often exceeding what's needed for CPT-1 inhibition) can lead to off-target effects, most notably the depletion of the cellular Coenzyme A (CoA) pool. This occurs because the conversion of etomoxir to this compound consumes CoA.[1][3] This depletion can disrupt other CoA-dependent metabolic pathways, leading to inconsistent results.
-
Cell Health and Density: The physiological state of your cells is critical. Variations in cell density, passage number, and overall health can significantly impact metabolic rates and drug sensitivity.
-
Assay Conditions: The concentration of substrates, such as palmitoyl-CoA, can influence the inhibitory kinetics and the apparent IC50 of this compound.[4] Inconsistent assay buffer composition or incubation times can also contribute to variability.
-
Reagent Stability: Ensure that your Etomoxir stock solution is properly stored and has not degraded. Repeated freeze-thaw cycles can affect its potency.
Q3: How can I determine if the observed effects in my assay are due to CPT-1 inhibition or off-target effects of Etomoxir?
This is a critical question, especially when using higher concentrations of Etomoxir. Here are a few strategies:
-
Use a Lower Concentration Range: Studies have shown that Etomoxir concentrations required to inhibit CPT-1 are often much lower than those used in many experiments. An EC90 of less than 3 μM has been reported for CPT-1 inhibition.[3][5] Titrate your Etomoxir concentration to find the lowest effective dose that inhibits fatty acid oxidation without causing broader metabolic disruption.
-
Rescue Experiments: To test for CoA depletion, you can supplement your experimental medium with exogenous CoA. If the observed phenotype is rescued by CoA supplementation, it strongly suggests that the effect is due to CoA depletion rather than specific CPT-1 inhibition.[1]
-
Genetic Knockdown/Knockout: The most definitive way to confirm CPT-1 specific effects is to use a genetic approach, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the CPT1A gene.[6] Comparing the effects of Etomoxir in these cells versus control cells can help dissect the on-target versus off-target effects.
Q4: Can the choice of experimental model affect the outcome of this compound inhibition assays?
Absolutely. The metabolic wiring of different cell types can significantly influence their response to CPT-1 inhibition. For instance, some cancer cells are heavily reliant on fatty acid oxidation for proliferation and survival, making them particularly sensitive to Etomoxir.[2][6] When comparing results across different cell lines, it is crucial to consider their underlying metabolic phenotypes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Batch-to-Batch
| Potential Cause | Troubleshooting Step |
| Reagent Variability | Aliquot and store stock solutions of Etomoxir and other key reagents to minimize freeze-thaw cycles. Qualify each new batch of reagents (e.g., serum, media) to ensure consistency. |
| Cell Passage Number | Maintain a consistent cell passage number for all experiments. High passage numbers can lead to phenotypic drift. |
| Incubation Times | Strictly adhere to the same incubation times for drug treatment and assay measurements in all experiments. |
| Instrumentation Drift | Regularly calibrate and perform quality control checks on plate readers, liquid handlers, and other instruments used in the assay. |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Sub-optimal Assay Kit | Evaluate different commercially available assay kits or optimize your in-house assay for better performance. |
| Cell Seeding Density | Optimize the cell seeding density to ensure a robust signal without reaching over-confluence, which can alter metabolism. |
| Incomplete Cell Lysis | If using a cell-based assay that requires lysis, ensure the lysis buffer and protocol are effective for your cell type. |
| Interference from Media Components | Phenol (B47542) red and other media components can sometimes interfere with fluorescent or colorimetric readouts. Consider using phenol red-free media for the assay. |
Experimental Protocols
Protocol 1: Determining the Optimal Etomoxir Concentration
This protocol outlines a method to identify the appropriate concentration range of Etomoxir for inhibiting CPT-1 while minimizing off-target effects.
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate.
-
Etomoxir Titration: Prepare a wide range of Etomoxir concentrations, for example, from low nanomolar to high micromolar (e.g., 1 nM to 200 µM).
-
Treatment: Treat the cells with the different concentrations of Etomoxir for a defined period (e.g., 24 hours). Include a vehicle-only control.
-
Fatty Acid Oxidation Measurement: Measure the rate of fatty acid oxidation using a commercially available kit or a radiolabeling method.
-
Cell Viability/Metabolic Activity Assay: In a parallel plate, assess cell viability (e.g., using a trypan blue exclusion assay) or overall metabolic activity (e.g., using an MTT or resazurin-based assay).
-
Data Analysis: Plot the fatty acid oxidation inhibition curve and the cell viability/metabolic activity curve against the Etomoxir concentration. The optimal concentration range will be where fatty acid oxidation is significantly inhibited without a substantial decrease in cell viability or overall metabolic activity.
Protocol 2: Coenzyme A Rescue Experiment
This protocol is designed to determine if an observed effect of Etomoxir is due to the depletion of intracellular Coenzyme A.
-
Cell Seeding: Plate cells in a multi-well plate.
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle control
-
Etomoxir (at a concentration that produces the phenotype of interest)
-
Etomoxir + Coenzyme A (e.g., 500 µM)
-
Coenzyme A only
-
-
Treatment: Treat the cells for the desired duration.
-
Phenotypic Measurement: Measure the phenotype of interest (e.g., gene expression, cell differentiation marker, cell viability).
-
Data Analysis: Compare the results between the groups. If the addition of Coenzyme A rescues the phenotype caused by Etomoxir, it indicates that the effect is likely due to CoA depletion.[1]
Visualizations
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CPT1 Inhibitors: Etomoxiryl-CoA and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in cellular metabolism, functioning as the rate-limiting step for the mitochondrial import and subsequent β-oxidation of long-chain fatty acids. By catalyzing the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, CPT1 controls the flux of fatty acids into the mitochondrial matrix for energy production. This enzyme exists in three isoforms: CPT1A (liver), CPT1B (muscle, heart, adipose tissue), and CPT1C (brain).[1] Given its central role in fatty acid oxidation (FAO), CPT1 has become a significant target for drug development and a vital tool in metabolic research.
This guide provides an objective comparison of Etomoxiryl-CoA, the active form of the widely used inhibitor Etomoxir, with other notable CPT1 inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to aid in the selection of the appropriate inhibitor for specific research needs.
Mechanism of Action: Irreversible vs. Reversible Inhibition
CPT1 inhibitors can be broadly classified by their mechanism of action, primarily as either irreversible or reversible.
-
This compound (from Etomoxir): Etomoxir is a prodrug that is converted intracellularly to its CoA thioester, this compound.[1][2] This active form acts as an irreversible inhibitor by covalently binding to the CPT1 enzyme, likely through the opening of its oxirane ring and modification of a key serine residue in the active site.[2][3] While highly potent, Etomoxir is not isoform-selective and is known to have significant off-target effects at higher concentrations, including the sequestration of cellular Coenzyme A and inhibition of the adenine (B156593) nucleotide translocase.[4][5][6]
-
Alternative Inhibitors: Other inhibitors offer different mechanisms. For example, Perhexiline is a reversible inhibitor of both CPT1 and CPT2.[7][8][9] Oxfenicine (B1677859) also inhibits CPT1 and has shown greater specificity for the muscle isoform, CPT1b.[10][11] ST1326 is a notable reversible inhibitor with specificity for the CPT1A isoform.[12]
The choice between an irreversible and a reversible inhibitor depends on the experimental design. Irreversible inhibitors like Etomoxir can ensure complete and sustained shutdown of CPT1 activity, but their potential for off-target effects and lack of washout capability must be considered. Reversible inhibitors may be more suitable for studies requiring more dynamic or isoform-specific modulation of FAO.
Comparative Performance of CPT1 Inhibitors
The following table summarizes quantitative data for Etomoxir and other CPT1 inhibitors, providing a basis for objective comparison. It is important to note that IC50 values can vary significantly based on the assay conditions, species, and tissue source of the enzyme.[1][13]
| Inhibitor | Target(s) | Type | IC50 Value(s) | Key Characteristics & Notes |
| This compound | CPT1A, CPT1B | Irreversible Prodrug | 0.01 - 0.70 µM[4] | Highly potent; widely used. High concentrations (>5-10 µM) cause off-target effects by depleting cellular CoA pools.[4][6] Can also form the metabolite Etomoxir-carnitine, which has its own inhibitory effects on mitochondrial respiration.[1][3] |
| Perhexiline | CPT1, CPT2 | Reversible | CPT1 (rat heart): 77 µM[14][15]CPT1 (rat liver): 148 µM[14]CPT2: 79 µM[14] | Dual inhibitor of CPT1 and CPT2.[8][16] Used clinically as an anti-anginal agent.[8] |
| Oxfenicine | CPT1 (muscle-specific) | Reversible Prodrug | ED50: 0.3 mmol/kg (in rats)[17] | Shifts metabolism from fatty acid to carbohydrate oxidation.[17] Shown to be more specific for the muscle isoform CPT1b.[11] |
| ST1326 | CPT1A | Reversible | - | CPT1A-selective.[12] Effective at concentrations 10 times lower than Etomoxir in studies on chronic lymphocytic leukemia cells.[12] |
| Amiodarone | CPT1 | Reversible | 228 µM (rat myocardium)[15] | Primarily known as an antiarrhythmic drug, but exhibits CPT1 inhibitory activity. |
| Trimetazidine (B612337) | CPT1 | Reversible | 1.3 mM (rat myocardium)[15] | Weak CPT1 inhibitor; its therapeutic anti-ischemic effects may not be primarily due to this mechanism.[15] |
Signaling Pathways and Experimental Workflows
CPT1's Role in Fatty Acid Beta-Oxidation
The diagram below illustrates the central role of CPT1 in transporting long-chain fatty acids (LCFAs) into the mitochondria for oxidation. CPT1 inhibitors block this essential first step.
Caption: CPT1 facilitates the rate-limiting transport of LCFAs into mitochondria.
Etomoxir: Mechanism and Off-Target Effects
This diagram details the activation of the prodrug Etomoxir and its subsequent irreversible inhibition of CPT1, as well as its known off-target effect of sequestering Coenzyme A.
Caption: Etomoxir is activated to this compound, which irreversibly inhibits CPT1.
Key Experimental Methodologies
Accurate assessment of CPT1 inhibition requires robust and well-defined experimental protocols. Below are methodologies for two common assays.
In Vitro CPT1 Enzyme Activity Assay
This assay directly measures the enzymatic activity of CPT1 in isolated mitochondria or cell lysates using a radiolabeled substrate. The protocol is adapted from established methods.[13]
Objective: To determine the direct effect and IC50 value of an inhibitor on CPT1 enzyme activity.
Materials:
-
Isolated mitochondria or cell lysate (20-50 µg protein)
-
Assay Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Inhibitor stock solutions (e.g., Etomoxir, Perhexiline)
-
Substrates: Palmitoyl-CoA (50-100 µM final), [³H]L-carnitine (100-500 µM final)
-
Stop Solution: 1 M HCl (ice-cold)
-
Extraction Solvent: n-Butanol
-
Scintillation fluid and counter
Procedure:
-
Preparation: Prepare serial dilutions of the CPT1 inhibitor in the assay buffer.
-
Pre-incubation: In a microcentrifuge tube, add 20-50 µg of mitochondrial protein to the assay buffer containing the desired concentration of the inhibitor or vehicle control. Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate mixture of [³H]L-carnitine and palmitoyl-CoA.
-
Incubation: Incubate the reaction for 5-15 minutes at 37°C. This time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 1 M HCl.
-
Product Extraction: To separate the radiolabeled product ([³H]palmitoylcarnitine) from the unreacted [³H]L-carnitine, add n-butanol, vortex thoroughly, and centrifuge to separate the phases. The product will be in the upper butanol phase.
-
Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate CPT1 activity (nmol of product/min/mg protein). Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
Cellular Fatty Acid Oxidation (FAO) Assay
This assay measures the effect of CPT1 inhibitors on the rate of FAO in intact, live cells. This can be done by measuring the metabolic end-product (¹⁴CO₂) from a radiolabeled fatty acid or by measuring oxygen consumption rates (OCR).
Objective: To assess the impact of a CPT1 inhibitor on cellular FAO pathways.
Method A: Radiolabeling (adapted from[13][18])
Materials:
-
Cultured cells seeded in 12- or 24-well plates
-
Culture medium containing various concentrations of the inhibitor
-
Substrate solution: [¹⁴C]palmitic acid complexed with fatty acid-free BSA
-
Perchloric acid
-
CO₂ trapping agent (e.g., filter paper soaked in NaOH) placed in the well cap or a sealed system.
Procedure:
-
Cell Plating: Seed cells in multi-well plates and grow to desired confluence.
-
Inhibitor Treatment: Replace the culture medium with fresh medium containing the CPT1 inhibitor or vehicle control. Pre-incubate for 1-4 hours.
-
Assay Initiation: Add the [¹⁴C]palmitic acid-BSA complex to each well to start the assay. Immediately seal the plate or wells to trap the evolved ¹⁴CO₂.
-
Incubation: Incubate for 2-4 hours at 37°C. During this time, the cells will oxidize the [¹⁴C]palmitic acid, releasing ¹⁴CO₂.
-
CO₂ Trapping: Inject perchloric acid into the wells to stop the reaction and release all dissolved ¹⁴CO₂ from the medium. Allow sufficient time for the gas to be trapped by the NaOH-soaked paper.
-
Quantification: Remove the filter paper and measure the trapped radioactivity using a scintillation counter.
-
Analysis: Normalize the radioactivity counts to the amount of protein per well. Compare the results from inhibitor-treated wells to control wells to determine the percent inhibition of FAO.
Method B: Oxygen Consumption Rate (adapted from[19][20])
Materials:
-
Seahorse XFe96/24 Analyzer or similar respirometer
-
Adherent cells cultured in Seahorse microplates
-
Assay Medium (e.g., XF Base Medium supplemented with L-carnitine, glutamine, and glucose as required)
-
Substrate: Long-chain fatty acid (e.g., Oleate or Palmitate conjugated to BSA)
-
CPT1 inhibitor (e.g., Etomoxir)
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF plate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium supplemented with the fatty acid substrate. Equilibrate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Instrument Setup: Load the hydrated sensor cartridge with the CPT1 inhibitor and other compounds (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test) for sequential injection.
-
Measurement: Place the cell plate in the Seahorse analyzer and begin the assay. Establish a baseline oxygen consumption rate (OCR).
-
Inhibitor Injection: Inject the CPT1 inhibitor and measure the resulting change in OCR. A decrease in OCR after inhibitor injection indicates that the cells were utilizing FAO.
-
Analysis: The Seahorse software calculates OCR in real-time. The difference in OCR before and after the inhibitor injection represents the rate of FAO.
Experimental Workflow for Cellular FAO Assay (Seahorse)
This diagram outlines the typical workflow for assessing CPT1 inhibition using an extracellular flux analyzer.
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomoxir - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor oxfenicine in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. haematologica.org [haematologica.org]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Effect of trimetazidine on carnitine palmitoyltransferase-1 in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.co.jp [abcam.co.jp]
How to validate that observed effects are due to CPT1 inhibition
For researchers in metabolic diseases, oncology, and drug development, confirming that observed cellular and physiological effects are a direct result of Carnitine Palmitoyltransferase 1 (CPT1) inhibition is a critical step in validating novel therapeutic strategies. This guide provides a comparative overview of key experimental methods to confirm on-target CPT1 inhibition, complete with detailed protocols and data presentation formats to aid in experimental design and interpretation.
CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] Its inhibition shifts cellular metabolism from fatty acid oxidation (FAO) towards glucose utilization, a strategy being explored for various therapeutic applications. However, validating that an investigational compound's effects are mediated through CPT1 requires a multi-faceted approach, from direct enzyme activity measurements to the analysis of downstream metabolic consequences.
Direct Assessment of CPT1 Activity
The most direct method to validate CPT1 inhibition is to measure the enzyme's activity in the presence of an inhibitor. This can be performed on isolated mitochondria or cell lysates.
CPT1 Enzyme Activity Assay
This assay spectrophotometrically measures the CPT1-catalyzed transfer of a fatty acyl group from acyl-CoA to L-carnitine, producing acylcarnitine and free coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[2][3]
Table 1: Comparison of Direct CPT1 Activity Assay Approaches
| Feature | Isolated Mitochondria | Cell Lysates |
| Principle | Measures CPT1 activity in its native membrane environment. | Measures total CPT1 activity from all cellular compartments. |
| Advantages | - More physiologically relevant. - Allows for the study of isoform-specific inhibition in tissues expressing different CPT1 isoforms. | - Simpler and faster sample preparation. - High-throughput screening compatible. |
| Disadvantages | - More complex and time-consuming isolation procedure. - Requires larger amounts of starting material. | - May not reflect the true in-cell activity due to the disruption of cellular compartmentalization. |
| Typical IC50 for Etomoxir (B15894) | 10-700 nM[4] | Varies depending on cell type and assay conditions. |
Experimental Protocol: CPT1 Activity Assay in Isolated Mitochondria
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and Triton X-100.[5]
-
Assay Initiation: Add isolated mitochondria (15 µg) to a 96-well plate with the reaction buffer. To eliminate background, incubate for 20 minutes at room temperature.[5]
-
Substrate Addition: Add L-carnitine, palmitoyl-CoA, and DTNB to initiate the reaction.
-
Inhibitor Treatment: For inhibitor studies, pre-incubate the mitochondria with varying concentrations of the test compound before adding the substrates.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of TNB formation, which is proportional to CPT1 activity. Determine the IC50 value for the inhibitor.
Logical Workflow for Direct CPT1 Activity Measurement
Caption: Workflow for CPT1 enzyme activity assay.
Indirect Assessment of CPT1 Inhibition via Fatty Acid Oxidation
Inhibition of CPT1 directly leads to a reduction in the rate of fatty acid oxidation (FAO). Therefore, measuring FAO rates is a robust indirect method to validate CPT1 inhibition.
Radiometric FAO Assay
This classic method measures the oxidation of radiolabeled fatty acids (e.g., [¹⁴C]-palmitate or [³H]-palmitate) to radiolabeled CO₂ or H₂O, respectively.[6][7]
Seahorse XF Analyzer-Based FAO Assay
This technology measures the oxygen consumption rate (OCR) in real-time, providing a non-radioactive method to assess FAO. By providing long-chain fatty acids as the sole substrate, the decrease in OCR upon addition of a CPT1 inhibitor can be quantified.[8][9]
Table 2: Comparison of Indirect FAO Assay Methods
| Feature | Radiometric Assay | Seahorse XF Analyzer |
| Principle | Measures the metabolic end-products of radiolabeled fatty acid oxidation. | Measures real-time oxygen consumption as an indicator of mitochondrial respiration fueled by fatty acids. |
| Advantages | - Highly sensitive and specific for FAO. - Gold standard method. | - Real-time, non-invasive, and label-free. - Allows for multiplexing with other metabolic assays (e.g., glycolysis). - High-throughput compatible. |
| Disadvantages | - Requires handling of radioactive materials. - Endpoint assay, not real-time. - More laborious. | - Indirect measurement of FAO. - Can be influenced by other substrates and mitochondrial functions. - Requires specialized equipment. |
| Key Parameters | nmol of ¹⁴CO₂ or ³H₂O produced/mg protein/hr | OCR (pmol/min) |
Experimental Protocol: Seahorse XF FAO Assay
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare a substrate-limited medium supplemented with L-carnitine and a long-chain fatty acid-BSA conjugate (e.g., palmitate-BSA).
-
Cell Preparation: One hour before the assay, wash cells and replace the culture medium with the prepared FAO assay medium. Incubate in a non-CO₂ incubator at 37°C.[10]
-
Inhibitor Injection: Use the Seahorse XF Analyzer to measure basal OCR, then inject the CPT1 inhibitor and monitor the subsequent change in OCR. Etomoxir is often used as a positive control.[10]
-
Data Analysis: The decrease in OCR after inhibitor addition reflects the CPT1-dependent FAO rate.
Experimental Workflow for Seahorse XF FAO Assay
Caption: Workflow for Seahorse XF FAO assay.
Analysis of Downstream Metabolic Effects
CPT1 inhibition leads to characteristic changes in the cellular metabolome, which can be quantified to validate target engagement.
Acylcarnitine Profiling
Inhibition of CPT1 prevents the conversion of long-chain acyl-CoAs to acylcarnitines, leading to a decrease in long-chain acylcarnitine species and an accumulation of free carnitine. This profile can be measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14]
Table 3: Validating CPT1 Inhibition with Metabolomics
| Method | Principle | Key Analytes to Measure | Expected Change with CPT1 Inhibition |
| Acylcarnitine Profiling (LC-MS/MS) | Quantifies carnitine and its acylated derivatives. | Long-chain acylcarnitines (e.g., C16, C18), Free Carnitine (C0) | ↓ Long-chain acylcarnitines ↑ Free Carnitine |
| Acyl-CoA Profiling (LC-MS/MS) | Quantifies coenzyme A and its acylated derivatives. | Long-chain acyl-CoAs (e.g., Palmitoyl-CoA) | ↑ Long-chain acyl-CoAs |
Experimental Protocol: Acylcarnitine Profiling
-
Sample Collection: Collect cell pellets, tissue homogenates, or plasma from treated and untreated samples.
-
Metabolite Extraction: Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method for the quantification of acylcarnitines.[12][13]
-
Data Analysis: Compare the acylcarnitine profiles between inhibitor-treated and control groups.
Addressing Off-Target Effects and Ensuring Specificity
A crucial aspect of validating CPT1 inhibition is to rule out off-target effects of the chemical inhibitor used. For instance, the widely used inhibitor etomoxir has been shown to have off-target effects, including inhibition of complex I of the electron transport chain at high concentrations and disruption of coenzyme A homeostasis.[1][15][16]
Strategies to Ensure Specificity:
-
Use Multiple Inhibitors: Employ structurally and mechanistically different CPT1 inhibitors to see if they produce the same biological effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate CPT1 expression and compare the phenotype to that observed with chemical inhibitors.[17]
-
Dose-Response Studies: Use the lowest effective concentration of the inhibitor to minimize off-target effects.
-
Rescue Experiments: Attempt to rescue the observed phenotype by providing downstream metabolites of FAO (e.g., acetyl-CoA or citrate).
Signaling Pathway of CPT1 Inhibition and Downstream Effects
Caption: CPT1's role in fatty acid oxidation.
Conclusion
Validating that observed biological effects are due to CPT1 inhibition requires a rigorous and multi-pronged approach. By combining direct enzyme activity assays, indirect measures of fatty acid oxidation, and metabolomic profiling, researchers can confidently establish a direct link between their compound of interest and the CPT1 target. Furthermore, careful consideration and experimental control for potential off-target effects are paramount for the accurate interpretation of results and the successful development of novel CPT1-targeted therapeutics.
References
- 1. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 2. Carnitine palmitoyltransferase-1 (CPT1) and PDH activities. [bio-protocol.org]
- 3. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl‐CoA | The EMBO Journal [link.springer.com]
- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. abcam.co.jp [abcam.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of fatty acid oxidation as a therapy for MYC-overexpressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Etomoxiryl-CoA: A Specific Probe for Fatty Acid Oxidation? A Comparative Guide
For decades, Etomoxir (B15894), and its active form Etomoxiryl-CoA, has been a widely utilized tool in metabolic research to investigate the role of fatty acid oxidation (FAO). It acts as an irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. However, a growing body of evidence challenges the specificity of Etomoxir, revealing significant off-target effects that can confound experimental interpretation. This guide provides a critical comparison of this compound with other FAO inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tools for their studies.
Mechanism of Action and Off-Target Effects of Etomoxir
Etomoxir is a prodrug that is converted intracellularly to this compound. This active form then covalently binds to and irreversibly inhibits CPT-I, effectively blocking the transport of long-chain fatty acids into the mitochondria.[1] While potent in its inhibition of CPT-I, the specificity of Etomoxir is highly concentration-dependent.
At concentrations frequently used in cell culture studies (often exceeding 100 µM), Etomoxir exhibits several significant off-target effects:
-
Inhibition of Complex I of the Electron Transport Chain: High concentrations of etomoxir (e.g., 200 μM) have been shown to directly inhibit complex I of the mitochondrial respiratory chain, independent of its effect on CPT-I.[2][3] This can lead to decreased cellular respiration and ATP production, effects that could be mistakenly attributed solely to the inhibition of FAO.
-
Depletion of Intracellular Coenzyme A (CoA): The conversion of Etomoxir to this compound consumes cellular CoA.[4][5] At high concentrations, this can lead to a significant depletion of the free CoA pool, impacting numerous other metabolic pathways that rely on this essential cofactor.[4][5]
-
Promiscuous Binding to Other Proteins: Recent chemoproteomic studies have revealed that etomoxir can bind to a wide array of proteins involved in fatty acid metabolism and transport, not just CPT-I.[6] This lack of specificity makes it difficult to attribute observed cellular effects solely to the inhibition of CPT-I.[6]
These off-target effects are critical considerations, as they can lead to misinterpretation of experimental results. For instance, reduced cell proliferation observed at high Etomoxir concentrations may be a consequence of complex I inhibition or CoA depletion rather than a direct result of blocking FAO.[2][7]
Comparative Analysis of Fatty Acid Oxidation Inhibitors
Several other pharmacological agents are available to inhibit fatty acid oxidation, each with its own mechanism of action, potency, and potential for off-target effects. A comparison with Etomoxir is presented below.
| Inhibitor | Primary Target | Mechanism of Action | Reported IC50/Effective Concentration | Key Off-Target Effects |
| This compound | Carnitine Palmitoyltransferase I (CPT-I) | Irreversible covalent inhibition | CPT-I: Nanomolar range (IC50 = 0.01–0.70 μM)[5]; FAO inhibition in cells: EC90 < 3 μM[4][5] | Inhibition of Complex I (at high concentrations, e.g., 200 µM)[2][3], depletion of intracellular Coenzyme A[4][5], binding to numerous other fatty acid metabolizing proteins.[6] |
| Perhexiline | Carnitine Palmitoyltransferase I & II (CPT-I & CPT-II) | Reversible inhibition | CPT-I inhibition demonstrated.[8][9] | Can also inhibit CPT-II.[9] |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase | Inhibition of the final step of β-oxidation | Inhibition of FAO demonstrated.[8][10] | Generally considered to have a better safety profile than Etomoxir. |
| Ranolazine | Long-chain 3-ketoacyl-CoA thiolase (proposed) | Partial inhibition of fatty acid oxidation | Inhibition of FAO demonstrated.[11] | Also a known anti-anginal agent with effects on ion channels. |
Signaling Pathways and Experimental Workflows
To visually represent the points of intervention for these inhibitors, the following diagrams illustrate the fatty acid oxidation pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: Fatty acid oxidation pathway and inhibitor targets.
Caption: Workflow for assessing inhibitor specificity.
Experimental Protocols
Accurate assessment of FAO and inhibitor specificity requires robust experimental design. Below are protocols for key assays.
Measurement of Fatty Acid Oxidation Rate using Radiolabeled Substrates
This method directly measures the catabolism of fatty acids.
Principle: Cells are incubated with a radiolabeled fatty acid (e.g., [1-14C]palmitic acid or [9,10-3H]palmitic acid). The rate of FAO is determined by measuring the amount of radiolabeled product, either 14CO2 or 3H2O, respectively.[12][13][14]
Protocol Outline:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate cells with the FAO inhibitor (e.g., Etomoxir) or vehicle control for a specified time.
-
Labeling: Add the radiolabeled fatty acid complexed to bovine serum albumin (BSA) to the culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) in a sealed system. For 14CO2 measurement, a filter paper soaked in a CO2 trapping agent is included. For 3H2O measurement, a method to separate the tritiated water from the labeled palmitate is required.[14]
-
Measurement:
-
For 14CO2: Lyse the cells and measure the radioactivity captured on the filter paper using a scintillation counter.
-
For 3H2O: Separate the aqueous phase from the lipid phase and measure the radioactivity in the aqueous phase.[14]
-
-
Data Analysis: Normalize the radioactive counts to the amount of protein or cell number and compare the rates between treated and control groups.
Assessment of Mitochondrial Respiration
This assay measures the impact of inhibitors on mitochondrial function.
Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. By sequentially injecting different mitochondrial toxins, one can dissect the components of respiration.
Protocol Outline:
-
Cell Culture: Seed cells in a specialized microplate and allow them to adhere.
-
Inhibitor Treatment: Treat cells with the FAO inhibitor or vehicle control.
-
Assay: Place the cell plate in the extracellular flux analyzer.
-
Sequential Injections:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the changes in OCR in response to the inhibitor and the mitochondrial toxins to determine the effect on basal respiration, ATP production, and maximal respiratory capacity.
Conclusion: Is this compound a Specific Probe?
The available evidence strongly indicates that This compound is not a specific probe for fatty acid oxidation, particularly at the high concentrations frequently used in in vitro studies .[2][4][6] Its off-target effects on mitochondrial complex I and the cellular CoA pool can lead to confounding results that are independent of CPT-I inhibition.[2][4]
For researchers investigating the role of FAO, it is crucial to:
-
Use the lowest effective concentration of Etomoxir that has been shown to inhibit FAO without causing significant off-target effects (EC90 < 3 µM).[4][5]
-
Employ orthogonal approaches to validate findings. This includes the use of alternative FAO inhibitors with different mechanisms of action, such as Perhexiline or Trimetazidine.
-
Utilize genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of CPT1, to corroborate pharmacological findings. The phenotype of genetic CPT1 inhibition should be compared to that of Etomoxir treatment.[7]
By carefully considering the limitations of Etomoxir and employing a multi-faceted experimental approach, researchers can more accurately dissect the true biological roles of fatty acid oxidation.
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 8. The use of partial fatty acid oxidation inhibitors for metabolic therapy of angina pectoris and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Trimetazidine and Other Metabolic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Fatty Acid Oxidation Inhibition: A Guide to Alternatives Beyond Etomoxir
For researchers, scientists, and drug development professionals engaged in the study of fatty acid oxidation (FAO), the selection of a specific and reliable inhibitor is paramount. Etomoxir, a widely used inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), has been a valuable tool, but a growing body of evidence highlighting its significant off-target effects necessitates a careful consideration of alternatives. This guide provides a comprehensive comparison of alternative FAO inhibitors, offering experimental data, detailed protocols, and mechanistic insights to inform your research.
Etomoxiryl-CoA, the active form of Etomoxir, is an irreversible inhibitor of CPT1, the rate-limiting enzyme in mitochondrial long-chain fatty acid oxidation. However, studies have revealed that at concentrations commonly used to achieve maximal FAO inhibition, Etomoxir exhibits significant off-target effects. Notably, at high concentrations (e.g., 200 μM), it can inhibit complex I of the electron transport chain, confounding the interpretation of metabolic studies.[1][2][3] Furthermore, Etomoxir has been shown to disrupt coenzyme A (CoA) homeostasis within the cell, an effect independent of its action on CPT1.[4][5] These off-target activities can lead to misinterpretation of experimental results, attributing observed phenotypes solely to FAO inhibition when other cellular processes are also perturbed.
This guide explores several alternative inhibitors—Oxfenicine, Ranolazine, Perhexiline (B1211775), and Trimetazidine—and provides a comparative analysis to aid in the selection of the most appropriate tool for your specific research needs.
Comparative Analysis of FAO Inhibitors
The following table summarizes the key characteristics of Etomoxir and its alternatives, including their primary targets, potency (IC50 values), and known off-target effects. It is important to note that IC50 values can vary depending on the experimental conditions, such as cell type, substrate concentration, and assay methodology. Therefore, the provided values should be considered as a guide for relative potency.
| Inhibitor | Primary Target(s) | IC50 / Effective Concentration | Key Off-Target Effects & Other Notes |
| Etomoxir | CPT1 (irreversible) | ~5 μM for maximal FAO inhibition in cells.[1] | - Inhibits Complex I of the electron transport chain at high concentrations (e.g., 200 μM).[1][2][3] - Disrupts intracellular coenzyme A (CoA) homeostasis.[4][5] - Can induce severe oxidative stress at commonly used concentrations. |
| Oxfenicine | CPT1b (muscle isoform) > CPT1a (liver isoform) | Partial inhibitor of FAO; effective at mM concentrations (e.g., 3 mM for 36-64% inhibition in cells).[1] | - Prodrug that requires transamination to its active form, 4-hydroxyphenylglyoxylate.[6] - Can lead to the accumulation of lipid droplets in the myocardium.[7] |
| Ranolazine | Partial inhibitor of β-oxidation (potentially 3-ketoacyl-CoA thiolase), Late sodium current (INa) | Does not significantly inhibit FAO in some cell-based assays.[1] IC50 for INa is 6 μM.[8] | - Primarily known as an antianginal drug.[8] - Can cause dizziness, headache, constipation, and nausea.[9][10][11][12] - May induce abnormal heart rhythms (QT prolongation).[9][13] |
| Perhexiline | CPT1 and CPT2 | CPT1 (cardiac): 77 μM; CPT1 (hepatic): 148 μM.[14] | - Dual inhibitor of both CPT1 and CPT2.[15] - Can cause hepatotoxicity and peripheral neuropathy, particularly in individuals with impaired metabolism (CYP2D6 mutations).[16][17][18][19][20] |
| Trimetazidine | 3-ketoacyl-CoA thiolase (3-KAT) | IC50 of 75 nM for long-chain 3-KAT.[21] However, some studies report no significant FAO inhibition in certain cell models.[1][22] | - Shifts cardiac energy metabolism from fatty acid to glucose oxidation.[21][23] - Can cause gastrointestinal issues, tremors, and weakness.[24][25] - May induce Parkinsonian symptoms with long-term use.[25] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary mechanisms of action for Etomoxir and its alternatives within the context of fatty acid oxidation.
Experimental Protocols
Accurate assessment of FAO inhibition requires robust and well-controlled experimental protocols. Below are outlines for two commonly employed methods: the radiolabeled palmitate oxidation assay and the Seahorse XF fatty acid oxidation assay.
Protocol 1: Radiolabeled Palmitate Oxidation Assay
This method provides a direct measure of the metabolic flux through the FAO pathway by quantifying the production of radiolabeled byproducts from a labeled fatty acid substrate.
Objective: To quantify the rate of fatty acid oxidation in cultured cells or tissues by measuring the conversion of radiolabeled palmitate into acid-soluble metabolites (ASMs) and/or radiolabeled carbon dioxide (¹⁴CO₂).
Materials:
-
Cells or tissue homogenates
-
Culture medium (e.g., DMEM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
[¹⁴C]- or [³H]-labeled palmitic acid
-
Unlabeled palmitic acid
-
L-carnitine
-
Test inhibitors (Etomoxir, Oxfenicine, etc.) and vehicle control (e.g., DMSO)
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure Outline:
-
Preparation of Palmitate-BSA Conjugate:
-
Dissolve unlabeled palmitic acid and radiolabeled palmitic acid in ethanol.
-
Dry the mixture under a stream of nitrogen gas.
-
Resuspend the dried palmitate in a pre-warmed solution of fatty acid-free BSA in culture medium.
-
Incubate at 37°C with gentle agitation to allow for complete conjugation.[4]
-
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Pre-incubate cells with the test inhibitor or vehicle control for a specified period.
-
Remove the pre-incubation medium and add the medium containing the radiolabeled palmitate-BSA conjugate and L-carnitine.[4]
-
-
Incubation and Termination:
-
Incubate the cells at 37°C for a defined period (e.g., 2-4 hours) to allow for fatty acid oxidation.
-
To measure ¹⁴CO₂ production, a CO₂ trapping apparatus (e.g., a filter paper soaked in NaOH) can be included in a sealed incubation system.
-
Terminate the reaction by adding ice-cold perchloric acid to lyse the cells and precipitate macromolecules.[26]
-
-
Quantification of Radiolabeled Products:
-
Centrifuge the samples to pellet the precipitated material.
-
Collect the supernatant containing the acid-soluble metabolites (ASMs).
-
Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
If applicable, measure the radioactivity on the CO₂ trapping filter paper.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Calculate the rate of fatty acid oxidation as nmol of palmitate oxidized per unit of time per mg of protein.
-
Compare the rates between inhibitor-treated and vehicle-treated samples to determine the percent inhibition.
-
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay
This assay measures the oxygen consumption rate (OCR) of live cells in real-time, providing a kinetic assessment of mitochondrial respiration fueled by fatty acids.
Objective: To determine the rate of fatty acid oxidation by measuring the oxygen consumption rate (OCR) in response to the addition of a long-chain fatty acid substrate.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF cell culture microplates
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-carnitine
-
Glucose
-
Test inhibitors (Etomoxir, Oxfenicine, etc.) and vehicle control
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure Outline:
-
Cell Seeding and Preparation:
-
Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
On the day of the assay, replace the growth medium with a substrate-limited medium (e.g., DMEM with low glucose) and incubate for a period to deplete endogenous substrates.[27]
-
-
Assay Medium and Plate Preparation:
-
Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and a low concentration of glucose.
-
Wash the cells with the FAO assay medium.
-
Add the FAO assay medium to the wells.
-
Prepare a utility plate with the test inhibitors, Palmitate-BSA substrate, and mitochondrial stress test compounds for injection.
-
-
Seahorse XF Analyzer Assay:
-
Calibrate the Seahorse XF sensor cartridge.
-
Place the cell culture plate in the analyzer and measure the basal OCR.
-
Inject the test inhibitor or vehicle control and monitor the change in OCR.
-
Inject the Palmitate-BSA substrate to initiate fatty acid oxidation and measure the subsequent increase in OCR.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function in the presence of fatty acids.[27]
-
-
Data Analysis:
-
The Seahorse XF software calculates OCR in real-time.
-
The FAO rate is determined by the increase in OCR after the addition of the palmitate substrate, which can be inhibited by an FAO inhibitor like Etomoxir.
-
Compare the OCR profiles of cells treated with different inhibitors to assess their effects on fatty acid-fueled respiration.
-
Conclusion
The choice of an appropriate inhibitor for FAO studies is critical for obtaining reliable and interpretable data. While Etomoxir has been a widely used tool, its off-target effects warrant careful consideration and the exploration of alternatives. Oxfenicine, Ranolazine, Perhexiline, and Trimetazidine each present a unique profile of target specificity, potency, and potential side effects. Researchers should carefully evaluate the data presented in this guide and in the primary literature to select the inhibitor best suited for their experimental system and research question. The provided experimental protocols offer a starting point for the rigorous evaluation and comparison of these compounds in a laboratory setting. By understanding the nuances of each inhibitor, the scientific community can continue to unravel the complex role of fatty acid oxidation in health and disease with greater precision.
References
- 1. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mouselivercells.com [mouselivercells.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Oxfenicine-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. goodrx.com [goodrx.com]
- 10. drugs.com [drugs.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ranolazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. wklab.org [wklab.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Perhexiline maleate - Australian Prescriber [australianprescriber.tg.org.au]
- 18. Perhexiline-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DSpace [digital.library.adelaide.edu.au]
- 20. Concentration-time profile for perhexiline and hydroxyperhexiline in patients at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The use of partial fatty acid oxidation inhibitors for metabolic therapy of angina pectoris and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trimetazidine does not alter metabolic substrate oxidation in cardiac mitochondria of target patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biochemical Aspects That Lead to Abusive Use of Trimetazidine in Performance Athletes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What Is Trimetazidine? [webmd.com]
- 25. poison.org [poison.org]
- 26. benchchem.com [benchchem.com]
- 27. agilent.com [agilent.com]
A Comparative Analysis of Etomoxiryl-CoA's Inhibitory Effects on CPT1A and CPT1B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Etomoxiryl-CoA on the two primary isoforms of Carnitine Palmitoyltransferase 1: CPT1A and CPT1B. This document summarizes key quantitative data, outlines experimental protocols for assessing inhibition, and visualizes the relevant biological pathways and experimental workflows.
Introduction to CPT1A, CPT1B, and this compound
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, functioning as the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] There are two main isoforms with distinct tissue distributions: CPT1A is predominantly found in the liver, while CPT1B is the primary isoform in muscle tissues, including the heart and skeletal muscle.[3][4]
Etomoxir is a well-known inhibitor of CPT1. It acts as a prodrug, which is converted intracellularly to its active form, this compound.[3][4] This active metabolite irreversibly inhibits CPT1 by covalently binding to the enzyme.[3][5] Understanding the differential effects of this compound on CPT1A and CPT1B is crucial for the development of targeted therapies for metabolic diseases.
Quantitative Comparison of Inhibitory Activity
While Etomoxir is generally considered a non-selective inhibitor of CPT1A and CPT1B, subtle differences in sensitivity have been reported. The active form, this compound, exhibits potent inhibition of both isoforms in the nanomolar range. However, studies using derivatives of Etomoxir have revealed the potential for isoform-specific inhibition, highlighting structural differences in the inhibitor binding sites of CPT1A and CPT1B.
| Inhibitor | Target Isoform(s) | IC50 / Inhibition Concentration | Reference(s) |
| Etomoxir (converted to this compound) | CPT1A and CPT1B | 0.01 – 0.70 μM | [6] |
| Dinitro derivative of Etomoxir | CPT1A | Maximal inhibition at 5 μM | [5] |
| Dinitro derivative of Etomoxir | CPT1B | Maximal inhibition at 60 μM | [5] |
| R-fluorinated derivative of Etomoxir | CPT1A | IC50 of 0.25 μM | [5] |
| R-fluorinated derivative of Etomoxir | CPT1B | IC50 > 50 μM | [5] |
Signaling Pathway and Mechanism of Action
CPT1A and CPT1B are integral to the fatty acid β-oxidation pathway. Their activity is naturally regulated by cellular energy status, in part through the AMPK-ACC-malonyl-CoA axis. This compound acts as an inhibitor of this pathway by preventing the entry of long-chain fatty acids into the mitochondria.
Caption: Fatty acid oxidation pathway and inhibition by this compound.
Experimental Protocols
Determining the Inhibitory Effect of this compound on CPT1A and CPT1B using a Seahorse XF Analyzer
This protocol outlines a method for measuring CPT1-mediated respiration in permeabilized cells to assess the inhibitory potency of this compound.[7][8][9]
I. Materials
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF Cell Culture Microplates
-
Cell line predominantly expressing CPT1A (e.g., HepG2)
-
Cell line predominantly expressing CPT1B (e.g., C2C12 myotubes)
-
Culture medium and supplements
-
Etomoxir
-
Permeabilizing agent (e.g., saponin (B1150181) or digitonin)
-
Seahorse XF Base Medium
-
Substrates: Palmitoyl-CoA, L-Carnitine, ADP
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
II. Cell Culture and Plating
-
Culture CPT1A and CPT1B expressing cells under standard conditions.
-
Seed cells into a Seahorse XF cell culture microplate at an optimized density to achieve 80-90% confluency on the day of the assay.
-
Incubate for 24-48 hours.
III. Assay Preparation
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, remove culture medium from the cells and wash twice with pre-warmed Seahorse XF Base Medium.
-
Add fresh pre-warmed Seahorse XF Base Medium to each well.
-
Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Prepare stock solutions of Etomoxir at various concentrations.
-
Prepare a substrate solution containing Palmitoyl-CoA, L-Carnitine, and ADP in Seahorse XF Base Medium.
-
Prepare the permeabilizing agent and mitochondrial inhibitors for injection.
IV. Seahorse XF Assay
-
Load the hydrated sensor cartridge with the permeabilizing agent, substrates, and mitochondrial inhibitors.
-
Place the cell plate into the Seahorse XF analyzer.
-
Equilibrate the system.
-
Inject the permeabilizing agent to allow substrate access to the mitochondria.
-
Inject the substrate solution containing Palmitoyl-CoA and L-Carnitine, with or without varying concentrations of Etomoxir.
-
Measure the oxygen consumption rate (OCR) to establish a baseline of CPT1-mediated respiration.
-
Perform sequential injections of oligomycin, FCCP, and Rotenone/Antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
V. Data Analysis
-
Normalize OCR data to cell number or protein concentration.
-
Calculate the CPT1-dependent respiration by subtracting the OCR after Rotenone/Antimycin A injection from the baseline OCR.
-
Plot the percentage of CPT1-dependent respiration against the concentration of Etomoxir.
-
Determine the IC50 value for Etomoxir on CPT1A and CPT1B by fitting the data to a dose-response curve.
Caption: Experimental workflow for determining IC50 of Etomoxir.
Off-Target Effects and Considerations
It is important to note that at higher concentrations, Etomoxir can exhibit off-target effects, including the inhibition of the adenine (B156593) nucleotide translocase and depletion of the cellular coenzyme A pool.[6] These off-target effects should be considered when interpreting experimental results, particularly at concentrations significantly above the IC50 for CPT1 inhibition.
Conclusion
This compound is a potent, irreversible inhibitor of both CPT1A and CPT1B. While the parent compound, Etomoxir, is largely non-selective, the development of derivatives with isoform specificity suggests that targeted inhibition is achievable. The provided experimental protocol offers a robust method for quantifying the inhibitory effects of this compound and other compounds on CPT1A and CPT1B, which is essential for advancing research and development in metabolic therapeutics.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 4. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Etomoxiryl-CoA Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the engagement of a therapeutic agent with its intended target is a critical step in preclinical development. This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Etomoxir (B15894), an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), with alternative approaches. Experimental data is presented to support the comparison, and detailed protocols for key validation assays are provided.
Etomoxir is a widely used research tool for studying fatty acid oxidation (FAO). It acts as a prodrug, converted intracellularly to its active form, Etomoxiryl-CoA, which then covalently binds to and irreversibly inhibits CPT1, the rate-limiting enzyme in FAO. Due to its irreversible nature and potential for off-target effects at higher concentrations, robust validation of its specific engagement with CPT1 is paramount for the accurate interpretation of experimental results.
Comparative Analysis of CPT1 Inhibitors
This section compares Etomoxir with other known CPT1 inhibitors, Perhexiline and ST1326, highlighting their mechanisms of action and reported potencies.
| Feature | Etomoxir | Perhexiline | ST1326 (Teglicar) |
| Mechanism of Action | Irreversible, covalent inhibitor | Reversible, non-covalent inhibitor | Reversible, selective inhibitor of CPT1A |
| Active Form | This compound | Perhexiline | ST1326 |
| Target(s) | CPT1A and CPT1B | CPT1 and CPT2 | Primarily CPT1A |
| Reported IC50/EC50 | 10 - 700 nM in various cell types and tissues.[1][2] EC50 of 9.2 nM in permeabilized HepG2 cells.[3] | IC50 of 77 µM (rat heart CPT1) and 148 µM (rat liver CPT1).[4][5][6] | Effective at lower concentrations than Etomoxir in chronic lymphocytic leukemia (CLL) cells.[7] Inhibits CPT1A activity in Raji cells at micromolar concentrations.[8] |
| Known Off-Target Effects | Inhibition of mitochondrial complex I at high concentrations (>100 µM).[1][9] Disruption of Coenzyme A homeostasis. | Potential for hepatotoxicity and neurotoxicity.[7] | Blocks carnitine-acylcarnitine translocase (CACT) activity.[7] |
Visualizing the Fatty Acid Oxidation Pathway and Etomoxir's Action
The following diagram illustrates the role of CPT1 in fatty acid oxidation and the mechanism of its inhibition by Etomoxir.
Caption: Mechanism of Etomoxir inhibition of CPT1 in the fatty acid oxidation pathway.
Experimental Workflows for Target Engagement Validation
Several methods can be employed to validate the engagement of this compound with CPT1. The following diagram outlines a general experimental workflow.
Caption: A generalized workflow for validating CPT1 target engagement by inhibitors.
Experimental Protocols
CPT1-Mediated Respiration in Permeabilized Cells using Seahorse XF Analyzer
This protocol is adapted from Divakaruni et al. (2018) and Yang et al. (2021) and is designed to specifically measure CPT1 activity by providing its substrates to permeabilized cells.[10][11]
Materials:
-
Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Cultured cells of interest (e.g., HepG2)
-
Cell culture medium
-
MAS buffer (70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2) with 0.2% fatty acid-free BSA
-
Substrates: Palmitoyl-CoA, L-Carnitine, ADP
-
Inhibitors: Etomoxir, Rotenone, Antimycin A
-
Permeabilizing agent: Digitonin or Seahorse XF Plasma Membrane Permeabilizer (PMP)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Pre-treatment (for irreversible inhibitors like Etomoxir): Treat cells with varying concentrations of Etomoxir for a sufficient time (e.g., 1-2 hours) to allow for its conversion to this compound and binding to CPT1.
-
Assay Preparation:
-
Wash the cells with MAS buffer.
-
Add fresh MAS buffer containing the permeabilizing agent (e.g., 10 nM PMP and 1U/mL saponin) and the substrates (e.g., 25 µM Palmitoyl-CoA and 500 µM L-Carnitine). For reversible inhibitors, they can be added at this step.
-
The injection ports of the Seahorse cartridge are loaded with ADP, oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the protocol. The protocol should include sequential injections to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Normalize the oxygen consumption rate (OCR) data to cell number or protein concentration.
-
Calculate the CPT1-dependent respiration by subtracting the OCR in the presence of a saturating concentration of Etomoxir from the basal OCR in the presence of palmitoyl-CoA and carnitine.
-
Determine the EC50 of Etomoxir by plotting the CPT1-dependent respiration against the log of the Etomoxir concentration.
-
CPT1 Enzyme Activity Assay in Cell Lysates
This colorimetric assay measures the activity of CPT1 by quantifying the release of Coenzyme A (CoA) when carnitine is acylated.[12]
Materials:
-
Cultured cells treated with or without CPT1 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer)
-
CPT1 assay buffer (e.g., 116 mM Tris-HCl, pH 8.0)
-
Palmitoyl-CoA
-
L-Carnitine
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the control and inhibitor-treated cells and determine the protein concentration of the lysates.
-
Assay Reaction:
-
In a 96-well plate, add cell lysate to the CPT1 assay buffer.
-
Add DTNB to each well.
-
Initiate the reaction by adding Palmitoyl-CoA and L-Carnitine.
-
-
Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature.
-
Data Analysis:
-
Calculate the rate of change in absorbance over time, which is proportional to the CPT1 activity.
-
Compare the CPT1 activity in inhibitor-treated samples to the control samples to determine the percentage of inhibition.
-
IC50 values can be determined by testing a range of inhibitor concentrations.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.[13][14]
Materials:
-
Cultured cells
-
CPT1 inhibitor (e.g., Etomoxir)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-CPT1A antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the CPT1 inhibitor or vehicle control for an appropriate duration.
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CPT1A in each sample by Western blotting using a specific anti-CPT1A antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble CPT1A relative to the unheated control against the temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.
-
Conclusion
References
- 1. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the True Metabolic Impact of Etomoxir: A Comparative Guide to Cross-Validation with Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the precise metabolic consequences of pharmacological interventions is paramount. Etomoxir (B15894), a widely used inhibitor of fatty acid oxidation, serves as a critical case study. This guide provides an objective comparison of results obtained from Etomoxiryl-CoA functional assays with the comprehensive insights of metabolic flux analysis (MFA), supported by experimental data and detailed protocols.
Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO).[1] Its active form, this compound, is formed within the cell and covalently binds to CPT1.[1][2] While historically used to implicate FAO in various biological processes, recent studies have revealed significant off-target effects, particularly at concentrations commonly used in research.[3][4][5] This guide explores how Metabolic Flux Analysis (MFA) can be used to deconstruct the complex metabolic alterations induced by Etomoxir, providing a more accurate understanding than relying solely on its presumed specificity for CPT1.
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions, or fluxes, within a biological system.[6][7] By employing isotopic tracers, such as ¹³C-labeled glucose or fatty acids, MFA can track the flow of atoms through metabolic pathways, offering a dynamic view of cellular metabolism.[6] This approach provides invaluable insights into how cells reprogram their metabolic networks in response to genetic or pharmacological perturbations.[8][9]
Comparative Analysis of Etomoxir's Effects: CPT1 Inhibition vs. Global Metabolic Rewiring
The primary utility of cross-validating this compound's effects with MFA lies in distinguishing the direct consequences of CPT1 inhibition from its off-target impacts. Research has shown that at low concentrations (e.g., < 10 μM), Etomoxir can effectively inhibit FAO by approximately 90% without affecting cell proliferation.[4] However, at higher concentrations (e.g., > 50-200 μM), which have been frequently used in studies, Etomoxir exhibits significant off-target effects that confound data interpretation.[3][4]
One major off-target effect is the depletion of the cellular Coenzyme A (CoA) pool.[3][10] The conversion of the prodrug Etomoxir to its active form, this compound, sequesters free CoA, a critical cofactor in numerous metabolic pathways.[3] This CoA depletion, rather than direct CPT1 inhibition, has been shown to be responsible for some of the observed biological effects, such as the inhibition of macrophage polarization.[3][10]
Furthermore, high concentrations of Etomoxir have been demonstrated to inhibit Complex I of the electron transport chain, a crucial component of mitochondrial respiration.[4] This effect is independent of CPT1 and significantly impacts cellular energy metabolism. MFA can effectively dissect these multifaceted metabolic perturbations.
Quantitative Data Summary
The following tables summarize the differential effects of low and high concentrations of Etomoxir on key metabolic pathways as elucidated by MFA and other quantitative methods.
Table 1: Effect of Etomoxir on Fatty Acid Oxidation (FAO) Flux
| Etomoxir Concentration | Target | Observed Effect on FAO Flux | Supporting Evidence | Citation |
| Low (~10 μM) | CPT1 | ~90% reduction in ¹³C-palmitate incorporation into citrate (B86180) | Isotope tracing with U-¹³C palmitate followed by mass spectrometry analysis of citrate isotopologues. | [4] |
| High (200 μM) | CPT1 and Off-Targets | >90% reduction in FAO | Similar to low concentrations, but accompanied by other significant metabolic alterations. | [4] |
Table 2: Off-Target Effects of High-Dose Etomoxir on Cellular Metabolism
| Off-Target Effect | Metabolic Pathway Affected | Quantitative Observation | Method of Analysis | Citation |
| CoA Sequestration | Multiple (TCA Cycle, etc.) | Significant decrease in intracellular free CoA levels. | Enzymatic measurement of free CoA. | [3] |
| Complex I Inhibition | Oxidative Phosphorylation | Reduced oxygen consumption rate (OCR) independent of FAO substrates. | Seahorse Extracellular Flux Analyzer. | [4] |
| Altered TCA Cycle Flux | Central Carbon Metabolism | Decreased NADPH and ATP levels. | Isotope tracing and direct measurement of nucleotide pools. | [11][12] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for Etomoxir treatment and ¹³C-Metabolic Flux Analysis are provided below.
Protocol 1: Etomoxir Treatment of Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Etomoxir Preparation: Prepare a stock solution of Etomoxir in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 μM for on-target effects and 200 μM for studying off-target effects).
-
Treatment: Remove the existing culture medium and replace it with the medium containing the appropriate concentration of Etomoxir or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours), ensuring conditions are optimal for cell viability.
-
Harvesting: After incubation, harvest the cells for downstream analysis, such as metabolite extraction for MFA or cell proliferation assays.
Protocol 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA) Workflow
-
Isotope Labeling: Culture cells in a medium containing a ¹³C-labeled substrate, such as U-¹³C glucose or U-¹³C palmitate, in the presence or absence of Etomoxir. The system should be at a metabolic and isotopic steady state.[6]
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water/chloroform).
-
Metabolite Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Flux Calculation: Utilize a computational model of the cell's metabolic network to calculate the intracellular fluxes that best explain the experimentally measured labeling patterns and extracellular metabolite exchange rates.[13][14]
-
Data Interpretation: Compare the calculated flux maps between control and Etomoxir-treated cells to identify significant alterations in metabolic pathway activities.
Visualizing Metabolic Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Mechanism of Etomoxir Action and CPT1 Inhibition.
Caption: Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).
Conclusion
The cross-validation of this compound's effects with metabolic flux analysis reveals a complex interplay of on-target and off-target activities. While Etomoxir remains a useful tool for inhibiting CPT1 at low concentrations, its use at higher concentrations necessitates careful interpretation of results due to significant metabolic perturbations, including CoA depletion and Complex I inhibition. MFA provides an indispensable framework for dissecting these complex metabolic phenotypes, enabling a more accurate understanding of the drug's true biological impact. This comparative approach underscores the importance of integrating systems-level metabolic analysis in drug development and biomedical research to ensure the precise interpretation of pharmacological studies.
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on different carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 5. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 8. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Metabolomics, metabolic flux analysis and cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Etomoxir, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arxiv.org [arxiv.org]
- 14. A Combined Metabolomics and Fluxomics Analysis Identifies Steps Limiting Oil Synthesis in Maize Embryos - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Etomoxir and its Active Form, Etomoxiryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the widely used fatty acid oxidation inhibitor, Etomoxir (B15894), and its bioactive metabolite, Etomoxiryl-CoA. Understanding the distinct properties and mechanisms of these two molecules is critical for the accurate design and interpretation of metabolic research and for the development of targeted therapeutics.
Introduction: From Prodrug to Active Inhibitor
Etomoxir is a well-established irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO). However, it is crucial to recognize that Etomoxir itself is a prodrug.[1][2] Upon entering the cell, it is metabolically activated to its CoA thioester, this compound, by long-chain acyl-CoA synthetases.[3] This active form is responsible for the covalent modification and subsequent inhibition of CPT-1.[3] This guide will dissect the key differences between the prodrug and its active form, focusing on their mechanism of action, potency, and potential off-target effects, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Molecules
The primary mechanism of action for both compounds culminates in the inhibition of CPT-1, albeit through a sequential process.
Etomoxir: As a prodrug, Etomoxir must first be transported into the cell. Its inhibitory effect is therefore dependent on intracellular enzymatic activity for its conversion to this compound.
This compound: This is the direct, active inhibitor of CPT-1. It acts as a substrate-analog of long-chain fatty acyl-CoAs. This compound binds to the active site of CPT-1, leading to irreversible covalent modification, effectively blocking the entry of fatty acids into the mitochondria for oxidation.[3]
The conversion and subsequent inhibition pathway can be visualized as follows:
Quantitative Comparison of Inhibitory Potency
Direct, side-by-side quantitative comparisons of the inhibitory potency of Etomoxir and this compound on purified CPT-1 are not extensively reported in the literature. The inhibitory activity of Etomoxir in cellular assays is a reflection of its conversion to this compound. However, studies on isolated enzymes and mitochondria provide valuable insights.
| Parameter | Etomoxir | This compound | References |
| Form | Prodrug | Active Inhibitor | [1][2] |
| Cellular IC50 for FAO inhibition | Nanomolar to low micromolar range (cell type dependent) | Not directly measured in whole cells | [1] |
| Direct CPT-1 Inhibition | Inactive | Highly potent; nanomolar concentrations show specific inhibition of mitochondrial CPT. | [4] |
| Inhibition of other Acyltransferases | Indirectly, through CoA sequestration at high concentrations | Micromolar concentrations inhibit short- and long-chain carnitine acyltransferases. | [4] |
Off-Target Effects: A Critical Consideration
A significant body of evidence highlights crucial off-target effects of Etomoxir, particularly at concentrations commonly used in research (≥100 µM). These effects are primarily attributed to the sequestration of the cellular Coenzyme A (CoA) pool during the formation of this compound.
Etomoxir (at high concentrations):
-
Coenzyme A Sequestration: The conversion of high concentrations of Etomoxir to this compound can significantly deplete the intracellular pool of free CoA.[1][2] This has widespread consequences, as CoA is an essential cofactor for numerous metabolic reactions.
-
Inhibition of Electron Transport Chain: High concentrations of Etomoxir have been shown to inhibit Complex I of the electron transport chain, independent of its effects on CPT-1.[5][6]
-
Inhibition of Adenine Nucleotide Translocase (ANT): Etomoxir can inhibit ANT, which is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane.[7]
This compound:
-
Broader Acyltransferase Inhibition: At micromolar concentrations, this compound can inhibit other carnitine acyltransferases beyond CPT-1, including those involved in short- and medium-chain fatty acid metabolism.[4]
The logical relationship of Etomoxir's on- and off-target effects is illustrated below:
Experimental Protocols
Measurement of CPT-1 Activity using Seahorse XF Analyzer
This protocol is adapted from established methods for assessing CPT-1-mediated respiration in permeabilized cells.
Objective: To determine the inhibitory effect of Etomoxir or this compound on CPT-1 activity by measuring oxygen consumption rates (OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Permeabilization buffer (e.g., MAS buffer containing digitonin (B1670571) or saponin)
-
Substrates: Palmitoyl-CoA, L-Carnitine, Malate
-
Inhibitors: Etomoxir or this compound, FCCP (uncoupler), Antimycin A/Rotenone (Complex III/I inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Permeabilization: Replace the culture medium with pre-warmed permeabilization buffer containing the desired concentration of digitonin or saponin. Incubate for a short period (e.g., 5-10 minutes) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Substrate Addition: After permeabilization, wash the cells and add the assay medium containing Palmitoyl-CoA, L-Carnitine, and Malate.
-
Inhibitor Injection: Load the Seahorse XF cartridge with the test compounds. Typically, this will include a titration of Etomoxir or this compound, followed by FCCP to measure maximal respiration, and finally Antimycin A/Rotenone to inhibit mitochondrial respiration completely.
-
Seahorse Assay: Place the plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure OCR in real-time before and after the injection of each compound.
-
Data Analysis: Analyze the OCR data to determine the dose-dependent inhibition of CPT-1 activity by Etomoxir or this compound.
Quantification of Intracellular Coenzyme A
This protocol provides a method for measuring the total intracellular CoA pool.
Objective: To quantify the effect of Etomoxir treatment on the total intracellular CoA concentration.
Materials:
-
Cell lysis buffer
-
Trichloroacetic acid (TCA) or perchloric acid for protein precipitation
-
Reagents for enzymatic CoA assay (e.g., using phosphotransacetylase and citrate (B86180) synthase) or HPLC-based method.
-
Spectrophotometer or HPLC system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of Etomoxir for the specified duration.
-
Cell Lysis and Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer.
-
Precipitate proteins using TCA or perchloric acid.
-
Centrifuge to pellet the protein and collect the supernatant containing the CoA.
-
-
Quantification:
-
Enzymatic Assay: Neutralize the extract and use a commercially available kit or a well-established enzymatic assay to measure CoA levels. This typically involves a series of coupled reactions that lead to a change in absorbance or fluorescence, which is proportional to the amount of CoA.
-
HPLC Method: Derivatize the CoA in the extract with a fluorescent tag and separate it using reverse-phase HPLC. Quantify the CoA by comparing the peak area to a standard curve.
-
-
Data Normalization: Normalize the CoA concentration to the total protein content or cell number of the sample.
The experimental workflow for assessing the impact of Etomoxir on cellular CoA levels is depicted below:
Conclusion and Recommendations
The distinction between Etomoxir and its active form, this compound, is fundamental for rigorous metabolic research. While Etomoxir is a convenient tool for inhibiting FAO in cellular systems, researchers must be acutely aware of its prodrug nature and its significant off-target effects at high concentrations.
Key Recommendations for Researchers:
-
Use the Lowest Effective Concentration: When using Etomoxir to inhibit CPT-1, it is imperative to perform dose-response experiments to determine the lowest concentration that achieves the desired level of FAO inhibition without inducing off-target effects.
-
Consider Direct Application of this compound: For in vitro assays with isolated mitochondria or purified enzymes, the direct use of this compound is preferable to bypass the need for cellular activation and to study the direct effects on the target protein.
-
Monitor for Off-Target Effects: When using higher concentrations of Etomoxir, it is advisable to include control experiments to assess potential off-target effects, such as measuring intracellular CoA levels or assessing the function of the electron transport chain.
-
Interpret Data with Caution: When interpreting results from studies using high concentrations of Etomoxir, the potential for CoA sequestration and other off-target effects must be carefully considered as contributing factors to the observed phenotype.
By understanding these nuances, the scientific community can continue to leverage these powerful tools to unravel the complexities of fatty acid metabolism in health and disease.
References
- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on different carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Differentiating CPT1 Inhibition from Coenzyme A Depletion: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibiting Carnitine Palmitoyltransferase 1 (CPT1) and depleting the cellular pool of Coenzyme A (CoA) is critical for accurate experimental design and interpretation. While both interventions impact fatty acid metabolism, they elicit distinct phenotypic responses. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid in distinguishing these two metabolic states.
Distinguishing Phenotypes: A Head-to-Head Comparison
Inhibition of CPT1, the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria, and the depletion of CoA, a crucial cofactor in numerous metabolic pathways, both lead to impaired fatty acid oxidation (FAO). However, the underlying mechanisms and resulting cellular consequences differ significantly. CPT1 inhibition specifically blocks the transport of long-chain fatty acids into the mitochondrial matrix, leading to their accumulation in the cytoplasm.[1] In contrast, CoA depletion has a more widespread impact, affecting not only FAO but also the tricarboxylic acid (TCA) cycle and the metabolism of carbohydrates and amino acids.
| Parameter | CPT1 Inhibition | CoA Depletion |
| Primary Mechanism | Blocks transport of long-chain fatty acids into mitochondria.[1] | Reduces the availability of a key cofactor for numerous metabolic reactions. |
| Fatty Acid Oxidation (FAO) | Markedly decreased for long-chain fatty acids. | Generally decreased for all fatty acids. |
| Acylcarnitine Profile | Decreased levels of long-chain acylcarnitines.[2] | Variable, but can show accumulation of multiple acyl-CoA species. |
| Cellular CoA Levels | Generally unaffected or may show slight accumulation of long-chain acyl-CoAs in the cytoplasm.[3] | Significantly reduced levels of free CoA and total CoA. |
| TCA Cycle Activity | Indirectly affected due to reduced acetyl-CoA from FAO. | Directly impaired due to lack of CoA as a substrate for key enzymes. |
| Glycolysis | May be upregulated to compensate for reduced FAO.[1] | Can be inhibited due to feedback from accumulating intermediates. |
| Downstream Signaling | Can activate stress-responsive pathways like MAPK. | Can induce autophagy and affect pathways sensitive to acetyl-CoA levels.[4] |
Experimental Protocols for Differentiation
Accurate differentiation between CPT1 inhibition and CoA depletion relies on a combination of specific assays. Below are detailed protocols for key experiments.
Fatty Acid Oxidation (FAO) Rate Measurement
a) Radiometric FAO Assay: This assay directly measures the catabolism of a radiolabeled fatty acid substrate.
-
Principle: Cells are incubated with a 14C- or 3H-labeled long-chain fatty acid (e.g., palmitate). The rate of FAO is determined by measuring the amount of radiolabeled acetyl-CoA or CO2 produced.
-
Protocol:
-
Seed cells in a multi-well plate and grow to desired confluency.
-
Wash cells with pre-warmed PBS and incubate with serum-free media containing the radiolabeled fatty acid and the test compound (e.g., a CPT1 inhibitor like etomoxir (B15894) or a CoA synthesis inhibitor).
-
After incubation, collect the medium and lyse the cells.
-
Separate the radiolabeled substrate from the metabolic products (e.g., by ion-exchange chromatography).
-
Quantify the radioactivity of the products using a scintillation counter.
-
Normalize the FAO rate to the protein concentration of the cell lysate.
-
b) Seahorse XF Fatty Acid Oxidation Assay: This method measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acids.
-
Principle: A Seahorse XF Analyzer measures real-time changes in OCR in response to the addition of fatty acids and specific inhibitors.
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Prior to the assay, replace the growth medium with a low-buffered, serum-free Seahorse XF Base Medium supplemented with L-carnitine and the fatty acid substrate (e.g., palmitate-BSA).
-
Place the plate in the Seahorse XF Analyzer and measure the basal OCR.
-
Inject the test compound (CPT1 inhibitor or CoA depleting agent) and monitor the change in OCR. A decrease in OCR indicates inhibition of FAO.
-
Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine maximal respiration and non-mitochondrial respiration.
-
Acylcarnitine Profiling by Mass Spectrometry
-
Principle: This technique quantifies the levels of various acylcarnitine species, which are intermediates in fatty acid metabolism. The profile can reveal specific enzymatic blocks.
-
Protocol:
-
Harvest cells or tissue and extract metabolites using a methanol-based solution.
-
Derivatize the acylcarnitines to improve their ionization efficiency.
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the different acylcarnitine species based on their mass-to-charge ratio and fragmentation patterns.
-
Expected Outcome for CPT1 Inhibition: A significant decrease in long-chain acylcarnitines (e.g., C16, C18).[2]
-
Expected Outcome for CoA Depletion: A more complex profile, potentially showing an accumulation of various short-, medium-, and long-chain acyl-CoAs that are then transesterified to acylcarnitines, depending on the specific mechanism of CoA depletion.
-
Cellular Coenzyme A Measurement
-
Principle: This assay quantifies the total and free CoA levels in cell or tissue lysates.
-
Protocol:
-
Harvest cells or tissue and lyse them in a suitable buffer.
-
To measure total CoA, treat the lysate with an enzyme that hydrolyzes all acyl-CoAs to free CoA. For free CoA measurement, omit this step.
-
Use a commercially available CoA assay kit, which typically involves an enzymatic cycling reaction that produces a detectable product (colorimetric or fluorometric).
-
Measure the signal using a plate reader and calculate the CoA concentration based on a standard curve.
-
Expected Outcome for CPT1 Inhibition: No significant change in total or free CoA levels.
-
Expected Outcome for CoA Depletion: A significant reduction in both total and free CoA levels.
-
Visualizing the Pathways
To further clarify the distinct mechanisms, the following diagrams illustrate the key signaling and metabolic pathways affected by CPT1 inhibition and CoA depletion.
References
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl‐CoA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Etomoxiryl-CoA: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Etomoxiryl-CoA, a derivative of the irreversible carnitine palmitoyltransferase-1 (CPT-1) inhibitor Etomoxir, requires stringent disposal protocols due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Safety and Handling Principles
Key Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Store in a locked and secure location.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key hazard information for the related compound, Etomoxir.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed | P501: Dispose of contents/container to an approved waste disposal plant |
Data sourced from Safety Data Sheets for Etomoxir sodium salt.
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene)
-
Hazardous waste labels
-
Secondary containment bin
-
Personal Protective Equipment (PPE)
Procedure:
-
Waste Identification and Segregation:
-
This compound waste, whether in solid form, in solution, or as contaminated lab supplies (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.
-
Segregate this compound waste from other waste streams at the point of generation to prevent accidental mixing with incompatible chemicals.[2]
-
-
Waste Collection and Container Management:
-
Use a designated, leak-proof waste container with a secure, screw-on cap.[3] The container must be in good condition, free from cracks or deterioration.[2]
-
If reusing a container, ensure it is triple-rinsed, and all previous labels are completely defaced or removed.[4][5] The container material must be chemically compatible with this compound.
-
For solid waste such as contaminated gloves or wipes, double-bag the items in clear plastic bags before placing them in the designated solid hazardous waste container.[3]
-
Never fill a liquid waste container more than 90% full (or leave at least one inch of headroom) to allow for expansion.[2]
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator or lab group.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times except when adding waste.[3][4]
-
Place the primary waste container in a secondary containment bin to prevent spills and leaks.[3] The secondary container should be capable of holding 110% of the volume of the primary container.[3]
-
-
Requesting Disposal:
-
Once the waste container is full, or within the time limits set by your institution (e.g., 90 or 180 days), arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[3][5]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. acs.org [acs.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistics for Handling Etomoxiryl-CoA
Hazard Identification and Precautionary Measures
Etomoxiryl-CoA should be handled as a potentially hazardous substance. The primary routes of exposure are ingestion, inhalation, and skin or eye contact. All personnel must review the available safety information and be familiar with the location and use of emergency equipment, such as safety showers and eyewash stations.
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the required PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of any aerosols or dust. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan ensures consistency and safety in the laboratory.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that a safety shower and eyewash station are accessible.
-
Work in a designated and properly ventilated area, preferably a chemical fume hood.
-
-
Reconstitution and Aliquoting:
-
If working with a solid form, carefully weigh the required amount.
-
Reconstitute using an appropriate solvent as specified by the supplier.
-
Aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
-
Experimental Use:
-
Handle all solutions containing this compound with care to avoid spills and aerosol generation.
-
Clearly label all tubes and containers.
-
-
Post-Experiment:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound and its precursor, Etomoxir.
| Property | This compound | Etomoxir (Sodium Salt) |
| Molecular Formula | C36H53ClN7O19P3S | C15H18ClO4 · Na |
| Molecular Weight | 1048.28 g/mol | 320.74 g/mol |
| Storage Temperature | -20°C | -20°C[3] |
| Purity | Not specified | ≥98%[3] |
| Solubility | Not specified | Soluble in water, ethanol, DMSO, and dimethyl formamide[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, tubes), and PPE, must be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of the hazardous waste through an approved and licensed waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.[4]
Experimental Workflow and Safety Protocol
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
